Technical Documentation Center

Ethyl nicotinate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl nicotinate hydrochloride

Core Science & Biosynthesis

Foundational

Ethyl Nicotinate Hydrochloride: In Vitro Mechanisms, Prodrug Kinetics, and Receptor Pharmacology

Executive Summary Ethyl nicotinate hydrochloride (EN HCl) is a synthesized ester prodrug of nicotinic acid (niacin)[1]. While nicotinic acid is a well-established therapeutic agent for dyslipidemia and microcirculatory d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl nicotinate hydrochloride (EN HCl) is a synthesized ester prodrug of nicotinic acid (niacin)[1]. While nicotinic acid is a well-established therapeutic agent for dyslipidemia and microcirculatory disorders, its high hydrophilicity severely limits its topical and transdermal bioavailability. By esterifying the carboxylic acid moiety and formulating it as a hydrochloride salt, the lipophilicity and structural stability of the molecule are significantly enhanced[2]. In vitro, EN HCl is pharmacologically inert until it undergoes enzymatic hydrolysis to release nicotinic acid, which subsequently acts as a potent agonist on the GPR109A receptor and feeds into cellular bioenergetic pathways[2]. This technical guide dissects the in vitro mechanism of action, detailing the pharmacokinetic conversion, receptor signaling cascades, and the self-validating experimental protocols required to evaluate them.

In Vitro Pharmacokinetics: Transdermal Permeation and Enzymatic Hydrolysis

Because EN HCl functions as a prodrug, its in vitro efficacy is entirely dependent on the presence and catalytic activity of carboxylesterases in the target tissue (e.g., skin homogenates, epidermal cells, or plasma)[3]. When applied to excised skin models, EN undergoes simultaneous transport and metabolism. The highly lipophilic ethyl ester rapidly partitions into the stratum corneum, after which nonspecific esterases in the viable epidermis and dermis cleave the ester bond to yield the active metabolite, nicotinic acid (NA)[3].

A critical factor in in vitro modeling is accounting for species-specific esterase activity. The metabolic saturation—characterized by Michaelis-Menten kinetics ( Vmax​ and Km​ )—varies drastically across animal models. This directly impacts the ratio of active metabolite (NA) to parent prodrug (EN) that permeates the tissue[4].

Quantitative Data: Species Differences in Esterase Activity

Table 1: Species Differences in In Vitro Skin Esterase Activity (Adapted from Permeation Studies)[4]

Species ModelNA Flux / Total Flux RatioImplied Esterase Activity
Rat (Wistar)0.94Very High
Hairless Rat0.76High
Mouse (BALB/c)0.23Moderate
Human0.19Low-Moderate
Hairless Mouse0.13Low
Protocol 1: In Vitro Franz Diffusion Assay for Prodrug Kinetics

To accurately quantify this simultaneous transport and metabolism, a self-validating Franz cell assay is utilized.

  • Tissue Preparation: Mount excised skin (e.g., human cadaveric or hairless rat) between the donor and receptor compartments of a side-by-side diffusion cell maintained at 37°C[4].

  • Dosing: Apply an EN-saturated solution in a physiologically relevant vehicle (e.g., PBS pH 7.4) to the donor compartment.

    • Causality: Utilizing a saturated solution ensures constant thermodynamic activity. This standardizes the driving force for diffusion, allowing for the accurate calculation of steady-state flux without the variable of source depletion[3].

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 h), immediately replacing the volume with fresh, pre-warmed buffer.

    • Causality: Volume replacement maintains "sink conditions," ensuring that the concentration gradient remains the primary driver of diffusion and preventing artificial back-diffusion.

  • Quantification: Analyze samples via HPLC-UV.

    • Causality: Chromatographic separation is strictly required to distinguish and independently quantify the lipophilic parent (EN) and the hydrophilic metabolite (NA). This proves that enzymatic cleavage occurred within the tissue, rather than spontaneous chemical hydrolysis in the buffer[4].

Molecular Mechanism of Action: GPR109A (HCA2) Activation

Once hydrolyzed in vitro, the active metabolite (nicotinic acid) acts as a high-affinity agonist for GPR109A (Hydroxycarboxylic acid receptor 2 or HCA2), a Gi/o​ -protein coupled receptor[2][5]. The activation of GPR109A triggers two distinct, tissue-specific signaling cascades:

  • Anti-Inflammatory & Lipid-Lowering Pathway (Monocytes/Adipocytes): In immune cells, GPR109A activation inhibits adenylyl cyclase, reducing intracellular cAMP[2]. In vitro studies on human monocytes demonstrate that NA profoundly inhibits the NF-κB signaling pathway. Preincubation of THP-1 monocytes with 0.1 mmol/L NA reduces nuclear p65 NF-κB accumulation by 89%, leading to a ~50-60% reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[5].

  • Vasodilatory Pathway (Epidermal Cells): In keratinocytes and Langerhans cells, GPR109A activation stimulates phospholipase A2 (PLA2), mobilizing arachidonic acid. This substrate is processed by COX-1 and COX-2 into prostaglandins (e.g., PGE2, PGD2), which mediate the characteristic vasodilation or "flush" response[5].

GPR109A_Signaling EN Ethyl Nicotinate (Prodrug) Esterase Esterase Hydrolysis EN->Esterase Skin/Plasma NA Nicotinic Acid (Active Metabolite) Esterase->NA Cleavage GPR109A GPR109A Receptor (Gi/o-Coupled) NA->GPR109A Agonist Binding AC Adenylyl Cyclase GPR109A->AC Gi Inhibition PLA2 PLA2 / Arachidonic Acid GPR109A->PLA2 Epidermal Activation cAMP cAMP Levels ↓ AC->cAMP Downregulation COX COX-1 / COX-2 PLA2->COX Substrate PG Prostaglandins (Vasodilation) COX->PG Synthesis

Fig 1. GPR109A-mediated signaling cascades following EN prodrug hydrolysis.

Protocol 2: In Vitro cAMP Accumulation Assay for GPR109A Agonism

To validate the functional agonism of the EN metabolite in vitro, a cAMP inhibition assay is employed.

  • Cell Culture: Seed HEK293T cells stably expressing human GPR109A into 384-well microplates.

  • Pre-incubation: Treat cells with 10 µM Forskolin for 15 minutes.

    • Causality: Because GPR109A is a Gi​ -coupled receptor, its activation decreases cAMP. To measure this decrease accurately, baseline adenylyl cyclase activity must first be artificially elevated by Forskolin. This creates a dynamic, self-validating window where the inhibitory effect of the agonist can be distinctly observed against a high-signal background.

  • Agonist Exposure: Introduce the test compound (NA, or EN pre-incubated with tissue esterase) at varying concentrations (1 nM to 100 µM) and incubate for 30 minutes.

  • Detection & Analysis: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (anti-cAMP cryptate and d2-labeled cAMP). Measure time-resolved FRET at 665 nm and 620 nm to calculate the IC50​ of cAMP inhibition[2].

Cellular Bioenergetics: The Preiss-Handler Pathway

Beyond receptor-mediated signaling, the active metabolite of EN HCl plays a crucial role in cellular bioenergetics. Nicotinic acid is a direct precursor to Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme for tissue metabolism, lipid metabolism, and glycogenolysis[6]. In vitro, cells uptake NA and process it via the Preiss-Handler pathway[6].

NAD_Pathway EN Ethyl Nicotinate NA Nicotinic Acid (NA) EN->NA Carboxylesterases NAMN NaMN (Nicotinate Mononucleotide) NA->NAMN NAPRT NAAD NaAD (Nicotinate Adenine Dinucleotide) NAMN->NAAD NMNAT NAD NAD+ (Coenzyme) NAAD->NAD NAD Synthetase

Fig 2. NAD+ biosynthesis from Ethyl Nicotinate via the Preiss-Handler pathway.

Conclusion

Ethyl nicotinate hydrochloride represents a highly optimized nicotinate scaffold[2]. By leveraging esterase-dependent prodrug kinetics, it overcomes the delivery limitations of free nicotinic acid. In vitro models demonstrate that its efficacy relies on a dual-axis mechanism: potent GPR109A agonism that modulates cAMP and prostaglandin synthesis[2][5], coupled with direct integration into the NAD+ biosynthetic pathway[6]. Understanding these mechanisms, and utilizing rigorous, self-validating in vitro assays to measure them, is critical for advancing nicotinate-based drug development.

References

  • Ethyl nicotinate 614-18-6 wiki - Guidechem. Guidechem.
  • ETHYL NICOTINATE - Ataman Kimya.
  • Simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin after its topical application: the effect of enzyme distribution in skin. PubMed / NIH.
  • ETHYL NICOTINATE - Inxight Drugs.
  • Species difference in simultaneous transport and metabolism of ethyl nicotin
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.
  • The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. Benchchem.

Sources

Exploratory

Introduction: Contextualizing Ethyl Nicotinate Hydrochloride in Pharmaceutical Development

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Nicotinate Hydrochloride Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), serves as a versatile building block in the synthesis of v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Nicotinate Hydrochloride

Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its hydrochloride salt is of particular interest in drug development due to its improved stability and solubility characteristics compared to the free base. A thorough understanding of the physicochemical properties of Ethyl Nicotinate Hydrochloride is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, formulation development, analytical method validation, and regulatory compliance.[3][4] This guide provides a comprehensive examination of these core properties, blending established data with the practical insights required for laboratory application. We will delve into the causality behind analytical choices, presenting a self-validating framework for the characterization of this important chemical entity.

Chemical Identity and Structure

The first step in any rigorous chemical analysis is to establish an unambiguous identity. Ethyl nicotinate hydrochloride is the salt formed by the reaction of the basic pyridine nitrogen of ethyl nicotinate with hydrochloric acid. This protonation significantly alters the molecule's physical properties.

  • IUPAC Name: ethyl pyridine-3-carboxylate hydrochloride

  • Synonyms: Nicotinic acid ethyl ester hydrochloride, Ethyl 3-pyridinecarboxylate hydrochloride[4]

  • CAS Number: 65550-28-9[3][4]

  • Molecular Formula: C₈H₉NO₂ · HCl[4]

  • Molecular Weight: 187.62 g/mol (151.16 for free base + 36.46 for HCl)[4][5]

The structural transformation from the free base to the hydrochloride salt is a key determinant of its behavior.

G cluster_0 Ethyl Nicotinate (Free Base) cluster_1 Ethyl Nicotinate Hydrochloride a a b b a->b  + HCl  

Caption: Protonation of the pyridine nitrogen to form the hydrochloride salt.

Core Physicochemical Properties

The conversion of the oily liquid free base into a crystalline solid hydrochloride salt is the most apparent physical change, but the underlying properties dictate its handling, formulation, and analytical characterization.

Summary of Key Physicochemical Data

The following table summarizes the critical quantitative properties of ethyl nicotinate and its hydrochloride salt, providing a foundation for subsequent experimental design.

PropertyEthyl Nicotinate (Free Base)Ethyl Nicotinate HydrochlorideRationale & Significance
Appearance Clear, colorless to yellow liquid[6][7]Crystalline solidSalt formation allows for easier handling, purification, and formulation of a solid dosage form.
Melting Point 8-10 °C126-127 °C[8]The significant increase reflects the strong ionic interactions in the crystal lattice of the salt. A sharp melting point is a key indicator of purity.
Boiling Point 223-224 °C[6]Decomposes before boilingNot a relevant parameter for the salt form due to thermal instability.
Solubility Water: 50-56 mg/mL[6][8]Highly soluble in waterThe ionic nature of the hydrochloride salt drastically increases aqueous solubility, which is critical for many formulation types.
pKa 3.35 (of the conjugate acid)[8]3.35This value is crucial for predicting the ionization state at different pH values, affecting solubility, stability, and chromatographic behavior.
Refractive Index (n20/D) 1.504Not applicable (solid)A key identifier for the liquid free base.
Density (g/mL at 25°C) 1.107Not applicable (solid)A key identifier for the liquid free base.
Ionization State and pKa: The pH-Dependent Behavior

The experimental pKa of 3.35 corresponds to the equilibrium between the protonated pyridinium ion (the hydrochloride form) and the neutral pyridine (the free base).[8] This is arguably the most critical parameter for predicting the molecule's behavior in aqueous environments, such as biological systems or HPLC mobile phases.

  • Below pH 2.35: The molecule exists almost exclusively (>90%) as the protonated, positively charged pyridinium cation.

  • At pH 3.35: The molecule is 50% protonated (cationic) and 50% neutral (free base).

  • Above pH 4.35: The molecule exists almost exclusively (>90%) as the neutral free base.

This relationship governs solubility—which is higher at low pH—and is the cornerstone of developing robust analytical methods.

pKa_Logic pH_Scale pH Scale Low_pH pH < 2.35 (Acidic) pKa_Point pH = 3.35 (pKa) High_pH pH > 4.35 (Basic) Cation Predominantly Cationic Form (Protonated Pyridine) High Water Solubility Low_pH->Cation Governs Equilibrium 50% Cationic 50% Neutral pKa_Point->Equilibrium Defines Neutral Predominantly Neutral Form (Free Base) Lower Water Solubility High_pH->Neutral Governs

Caption: Relationship between pH, pKa, and ionization state.

Analytical Characterization Protocols

A trustworthy characterization relies on self-validating experimental systems. The following protocols are designed not just to generate data, but to ensure its accuracy and reproducibility.

Identity and Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC is the gold standard for purity analysis of small organic molecules.[3] The choice of a buffered mobile phase is critical. By setting the mobile phase pH to ~2.5 (at least one pH unit below the pKa of 3.35), we ensure the analyte exists consistently in its protonated, cationic form. This prevents peak splitting or broadening that can occur if the analysis is run near the pKa, thereby providing a robust and reproducible method.

Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm (corresponds to the UV λmax of the pyridine ring).

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve Ethyl Nicotinate HCl reference standard in Mobile Phase A to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to all other peaks observed in the chromatogram.

HPLC_Workflow Start Sample & Standard Preparation (0.5 mg/mL) Inject Inject 10 µL onto C18 Column Start->Inject Separate Gradient Elution (Buffered Mobile Phase, pH < pKa) Inject->Separate Detect UV Detection at 263 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze End Purity Report Analyze->End

Sources

Foundational

Pharmacokinetics of Ethyl Nicotinate Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary Ethyl nicotinate (EN) and its hydrochloride derivatives represent a highly privileged class of scaffolds in modern drug discovery. Functioning both as efficient prodrugs for nicotinic acid (niacin) deli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl nicotinate (EN) and its hydrochloride derivatives represent a highly privileged class of scaffolds in modern drug discovery. Functioning both as efficient prodrugs for nicotinic acid (niacin) delivery and as core pharmacophores for novel therapeutics (e.g., reversible P2Y12 receptor antagonists and COX-2 inhibitors), these compounds offer unique pharmacokinetic (PK) advantages. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of EN derivatives, detailing the structural causality behind their PK behavior and providing self-validating experimental protocols for preclinical evaluation.

Chemical Rationale & Structural Versatility

The therapeutic utility of free nicotinic acid is often limited by its poor membrane permeability and potential for gastrointestinal (GI) toxicity, both of which stem from its free carboxylic acid group. Esterification of this group to form ethyl nicotinate effectively masks the acidic moiety, significantly increasing the compound's lipophilicity (LogP increases from ~0.36 to ~1.32) [1][1]. This structural modification allows EN derivatives to act as highly efficient topical penetrants and provides a versatile foundation for further derivatization in systemic drug design [2][2].

Core ADME Profiling: The Prodrug Paradigm

Absorption & Permeability Dynamics

When applied topically, EN effectively bypasses the stratum corneum barrier—a feat free nicotinic acid cannot achieve due to its ionization at physiological pH. The passive diffusion of EN across the stratum corneum is the rate-limiting step in its absorption profile [3][3]. Once it reaches the viable epidermis and dermis, the compound is subjected to rapid enzymatic processing.

Metabolic Hydrolysis & Michaelis-Menten Kinetics

The metabolism of EN is characterized by simultaneous transport and hydrolysis. Non-specific esterases in the skin and liver rapidly cleave the ethyl ester to yield the active metabolite, nicotinic acid (NA). Crucially, this metabolic conversion is not strictly linear; it exhibits Michaelis-Menten saturation at higher concentrations. Experimental permeation curves show that steady-state fluxes of EN are concave, while NA fluxes are convex, proving that the enzymatic capacity ( Vmax​/Km​ ) of the viable skin can be saturated if the donor concentration of the prodrug is sufficiently high [3][3].

SkinMetabolism Prodrug Ethyl Nicotinate (EN) Topical Application SC Stratum Corneum (Rate-Limiting Diffusion) Prodrug->SC Partitioning Epidermis Viable Epidermis/Dermis (Esterase Hydrolysis) SC->Epidermis Passive Transport Metabolite Nicotinic Acid (NA) (Active Metabolite) Epidermis->Metabolite Vmax / Km (Saturation) SystemicEN Systemic Circulation (Unchanged EN) Epidermis->SystemicEN Escapes Hydrolysis SystemicNA Systemic Circulation (NA Distribution) Metabolite->SystemicNA Systemic Absorption

Fig 1: Simultaneous transport and Michaelis-Menten metabolic saturation of ethyl nicotinate.

Systemic Distribution & CYP450 Interactions

Upon entering systemic circulation, the generated NA is incorporated into the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). For more complex EN derivatives (where the pyridine ring is heavily substituted), systemic metabolism is driven by hepatic Cytochrome P450 enzymes (predominantly CYP3A4), which target the nitrogen on the pyridine ring or specific alkyl substituents for oxidation [1][1].

Pharmacokinetic Optimization: Lead-to-Candidate Workflows

Case Study: P2Y12 Receptor Antagonists

Ethyl 6-aminonicotinate derivatives have been extensively explored as reversible antagonists of the P2Y12 receptor to overcome the bleeding risks associated with irreversible thienopyridines (e.g., clopidogrel). Early lead compounds utilizing a urea linker suffered from poor aqueous solubility and rapid microsomal degradation.

Causality in SAR Optimization: Medicinal chemists replaced the urea linker with a sulfonylurea, and ultimately an acyl sulfonamide linker, which drastically improved physicochemical stability. Furthermore, in vivo dog PK studies revealed a critical structural dependency regarding intrinsic clearance: derivatives containing a 3-azetidine ring exhibited a 10-fold higher clearance rate compared to matched-pair 4-piperidine derivatives. The bulkier piperidine ring provided steric hindrance that protected the molecule from rapid oxidative metabolism in hepatic microsomes, leading to the selection of AZD1283 as a clinical candidate [4][4].

SAR_Optimization Lead Urea Linker Series Low Solubility & Stability Mod1 Sulfonylurea Linker Improved Solubility Lead->Mod1 Scaffold Hopping Mod2 Acyl Sulfonamide Linker High Potency Mod1->Mod2 Linker Replacement Azetidine Azetidine Substitution High Intrinsic Clearance Mod2->Azetidine SAR Branch A Piperidine Piperidine Substitution Low Clearance Mod2->Piperidine SAR Branch B Candidate Clinical Candidate (AZD1283) Piperidine->Candidate PK/PD Validation

Fig 2: Pharmacokinetic optimization logic for P2Y12 receptor antagonist derivatives.

Quantitative Pharmacokinetic Data

Table 1: Physicochemical and Absorption Properties of Nicotinate Scaffolds

Compound LogP Stratum Corneum Permeability Primary Metabolic Pathway
Nicotinic Acid (NA) ~0.36 Low Hepatic Conjugation
Ethyl Nicotinate (EN) ~1.32 High Esterase Hydrolysis

| EN Acyl Sulfonamides | >2.00 | Moderate to High | CYP-mediated Oxidation |

Table 2: In Vitro Clearance of P2Y12 Antagonist Derivatives

Derivative Type Structural Feature Intrinsic Clearance (DLMs) Intrinsic Clearance (HLMs)
Azetidine series 3-azetidine ring High (Rapid degradation) Moderate to High
Piperidine series 4-piperidine ring Low (10-fold reduction) Low to Moderate

| Candidate (AZD1283) | Acyl sulfonamide + Piperidine | Low | Low |

Self-Validating Experimental Methodologies

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate specific PK variables.

Protocol A: In Vitro Skin Permeation and Simultaneous Metabolism Assay

Objective: Quantify the simultaneous transport and metabolic saturation of ethyl nicotinate.

  • Tissue Preparation: Mount excised hairless rat skin or dual agar gel disc-inserted models into Franz diffusion cells, maintaining the receptor compartment at 37°C [5][5].

  • Dosing: Apply a standardized formulation containing EN to the donor compartment.

  • Validation Checkpoint 1 (Esterase Inhibition): In a parallel control group, pre-treat the skin tissue with an esterase inhibitor (e.g., isoflurophate). This strictly blocks EN conversion to NA, allowing the calculation of the exact passive diffusion coefficient independent of active metabolism [3][3].

  • Sampling: Extract 100 μL aliquots from the receiver compartment every 2 hours over a 6-hour period, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS in MRM mode to quantify both EN and NA.

  • Validation Checkpoint 2 (Mass Balance): Calculate total molar recovery (EN + NA) across the donor, skin tissue, and receiver compartments. A recovery of >95% validates that no unmeasured secondary metabolic pathways or non-specific binding are skewing the kinetic data [5][5].

Protocol B: Hepatic Microsomal Stability and Intrinsic Clearance Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and oxidative metabolic pathways of EN derivatives.

  • Matrix Preparation: Prepare pooled Human Liver Microsomes (HLMs) and Dog Liver Microsomes (DLMs) at a protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the EN derivative (final concentration 10 μM) and initiate the reaction with a cofactor mixture (2.5 mM NADPH, 3.3 mM MgCl2) at 37°C [6][6].

  • Validation Checkpoint 1 (Minus-NADPH Control): Run a parallel incubation lacking NADPH. If degradation occurs here, it confirms the instability is due to chemical hydrolysis or residual esterase activity, rather than CYP450-mediated oxidation.

  • Validation Checkpoint 2 (Positive Control): Incubate midazolam (a known CYP3A4 substrate) alongside the test compounds to verify the metabolic viability and enzymatic activity of the microsomal batch [6][6].

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, remove 100 μL aliquots and immediately quench with 200 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

References

  • Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. Source: nih.gov.
  • Analysis of skin disposition and metabolism of ethyl nicotinate after topical application using dual agar gel disc-inserted rats. Source: nih.gov.
  • The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. Source: benchchem.com.
  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Source: acs.org.
  • Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Source: nih.gov.
  • In Vitro Metabolism and Stability of the Actinide Chelating Agent 3,4,3-LI(1,2-HOPO). Source: nih.gov.

Sources

Exploratory

Unlocking the Pharmacological Versatility of Ethyl Nicotinate Hydrochloride: Receptor Binding Affinity, Signaling Mechanisms, and Assay Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing prodrugs and structural scaffolds for G-protein coupled receptor (GPCR) targeting. Ethyl nicotinate hydrochloride—an ester derivative of nicotinic acid—serves as a masterclass in pharmacophore engineering. While traditionally recognized for its rubefacient and vasodilatory properties mediated via the GPR109A (HCA2) receptor[1], modern structure-activity relationship (SAR) campaigns have repurposed the ethyl nicotinate scaffold into highly potent, non-nucleotide antagonists for the P2Y12 receptor[2].

This whitepaper provides an in-depth technical examination of the receptor binding affinity of ethyl nicotinate hydrochloride and its derivatives. We will dissect the mechanistic signaling pathways, review quantitative binding data, and detail a self-validating experimental protocol for characterizing its receptor kinetics.

Receptor Pharmacology & Mechanistic Pathways

GPR109A (HCA2) Agonism and Lipid Modulation

Nicotinic acid is the endogenous-like agonist for GPR109A, a Gi/Go-coupled GPCR highly expressed in adipocytes and immune cells such as macrophages and monocytes[1][3]. Ethyl nicotinate acts primarily as a lipophilic prodrug. Upon administration, it readily penetrates lipid membranes before undergoing esterase-mediated hydrolysis to yield active nicotinic acid.

However, intact ethyl nicotinate and its extended ester derivatives (e.g., nicotinic acid 2-diethylamino-ethyl ester) also exhibit direct, high-affinity binding to the GPR109A orthosteric site, sometimes exceeding the affinity of the parent compound by up to 3-fold due to enhanced interactions within the hydrophobic binding pocket[4]. Activation of GPR109A leads to the dissociation of the Gi/Go alpha subunit, which directly inhibits adenylyl cyclase (AC). This catalytic inhibition drastically reduces intracellular cyclic AMP (cAMP) levels, subsequently downregulating Protein Kinase A (PKA) activity. In adipocytes, this halts hormone-sensitive lipase (HSL) activity, curbing the release of free fatty acids[1]. In monocytes, this pathway inhibits the NF-κB signaling cascade, exerting profound anti-inflammatory effects[3].

P2Y12 Receptor Antagonism via Scaffold Derivatization

Beyond GPR109A, the ethyl nicotinate scaffold has been elegantly exploited to target the P2Y12 receptor, a critical mediator of ADP-induced platelet aggregation. High-throughput screening has identified ethyl nicotinate derivatives (such as AZ12464237 and ethyl 6-aminonicotinate acyl sulfonamides) as potent, reversible, non-nucleotide P2Y12 antagonists[2][5]. These compounds achieve nanomolar binding affinities, displacing ADP and preventing the Gi-mediated suppression of cAMP in platelets, thereby exerting a strong antithrombotic effect[2].

Figure 1: Dual receptor signaling pathways modulated by ethyl nicotinate derivatives.

Quantitative Binding Affinity Profiles

To contextualize the binding efficiency of ethyl nicotinate and its structural analogs, we must evaluate the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) across different targets. The hydrochloride (HCl) salt form is specifically utilized in these in vitro assays to maximize aqueous solubility and stabilize the ester bond against spontaneous hydrolysis at physiological pH.

Compound / ScaffoldTarget ReceptorAssay TypeAffinity / PotencyReference
AZ12464237 (Ethyl nicotinate derivative)P2Y12Competitive Radioligand BindingIC50 = 6.3 nM[5]
Ethyl 5-cyano-2-methylnicotinate P2Y12Whole Platelet Aggregation (WPA)7–17 fold > 5-chloro analogs[2]
Nicotinic acid 2-diethylamino-ethyl ester GPR109AIn vitro Binding Assay~3x higher than Nicotinic Acid[4]
Ethyl nicotinate FoccCSP (Chemosensory)Fluorescence Competitive BindingKd = 47.93 – 88.87 μM[6]

Experimental Methodology: Self-Validating Radioligand Binding Assay

To ensure scientific integrity and reproducibility, the following protocol details a self-validating radioligand binding assay to determine the affinity (Kd and Ki) of ethyl nicotinate hydrochloride derivatives at the P2Y12 or GPR109A receptors.

Step 1: Membrane Preparation
  • Action: Harvest HEK293T cells stably expressing the target GPCR. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality & Experience: The inclusion of EDTA chelates endogenous divalent cations, preventing premature metalloprotease activation and receptor degradation during lysis. Maintaining the preparation strictly at 4°C preserves the structural integrity of the GPCR transmembrane domains.

Step 2: Assay Buffer Optimization
  • Action: Prepare binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Causality & Experience: The inclusion of 5 mM MgCl2 is non-negotiable. GPCR-G protein coupling is strictly dependent on Mg2+, which stabilizes the high-affinity ternary complex (Receptor-Ligand-G protein). Omission leads to an artificial underestimation of agonist binding affinity. BSA prevents the non-specific binding of lipophilic ethyl nicotinate derivatives to the plastic assay plates.

Step 3: Ligand Incubation (Self-Validation Step)
  • Action: In a 96-well plate, combine 50 μg of membrane protein, the radioligand (e.g., [3H]AZ12464237 at 1-10 nM), and varying concentrations of the unlabeled ethyl nicotinate hydrochloride compound ( 10−11 to 10−4 M). Incubate at room temperature for 60 minutes.

  • Validation: To validate that the radioligand is binding specifically to the active state of the receptor, run a parallel control well containing 10 μM GTPγS.

  • Causality & Experience: GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. A subsequent drop in radioligand binding confirms the functional integrity of the membrane preparation. Utilizing the hydrochloride salt of the unlabeled ligand ensures complete aqueous dissolution and prevents ester hydrolysis that occurs in unbuffered conditions, guaranteeing accurate free-ligand concentration calculations.

Step 4: Rapid Filtration and Separation
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Causality & Experience: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands, thereby increasing the signal-to-noise ratio of the assay.

Step 5: Scintillation Counting & Data Analysis
  • Action: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count the retained tritium using a liquid scintillation counter. Analyze data using a one-site competitive binding model to determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Figure 2: Self-validating radioligand binding assay workflow for GPCR kinetics.

Conclusion

Ethyl nicotinate hydrochloride represents a highly privileged scaffold in modern pharmacology. By understanding the nuanced differences between its role as a GPR109A agonist prodrug and its potential as a high-affinity P2Y12 antagonist, researchers can better engineer targeted therapeutics. Rigorous, self-validating assay designs—leveraging the stability of the hydrochloride salt and optimized buffer kinetics—remain the cornerstone for accurately profiling these dynamic receptor-ligand interactions.

References

  • Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283 - ACS Publications. 2

  • The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery - Benchchem.1

  • Identification, Expression Profiling and Fluorescence-Based Binding Assays of a Chemosensory Protein Gene from the Western Flower Thrips - PLOS One.6

  • Characterization of [3H]AZ12464237 as a high affinity, non-nucleotide antagonist radioligand for the P2Y12 receptor - bioRxiv. 5

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - ResearchGate / ATVB. 3

  • Cas no 3099-52-3 (Nicotinic Acid 2-Diethylamino-Ethyl Ester) - Chem960. 4

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Ethyl Nicotinate Hydrochloride

Executive Summary Ethyl nicotinate (EN) hydrochloride is a highly lipophilic ester prodrug of nicotinic acid (vitamin B3). In drug development and transdermal research, EN is frequently utilized as a model compound to st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl nicotinate (EN) hydrochloride is a highly lipophilic ester prodrug of nicotinic acid (vitamin B3). In drug development and transdermal research, EN is frequently utilized as a model compound to study simultaneous skin permeation and localized biotransformation. As a Senior Application Scientist, I often emphasize that understanding the in vivo metabolic fate of EN is not merely an exercise in cataloging enzymes; it is about mastering the interplay between physical diffusion kinetics and enzymatic saturation. This whitepaper deconstructs the metabolic pathways of ethyl nicotinate, detailing the causality behind its pharmacokinetic behavior and providing field-proven, self-validating methodologies for quantifying its transport and metabolism.

Phase I Metabolism: Dermal and Systemic Ester Hydrolysis

The fundamental rationale for formulating ethyl nicotinate rather than administering free nicotinic acid (NA) lies in the barrier function of the stratum corneum. Free NA is highly polar, resulting in poor transdermal flux. By masking the carboxylic acid group with an ethyl ester, the molecule's partition coefficient (Log P) is significantly increased, driving rapid partitioning into the lipid-rich stratum corneum.

Once EN diffuses into the aqueous viable epidermis and dermis (VED), it undergoes Phase I metabolism. Here, it encounters a high concentration of non-specific carboxylesterases (CES), which catalyze the hydrolysis of the ester bond to yield nicotinic acid and ethanol.

The Causality of Metabolic Saturation: Because the concentration of esterases in the skin is finite, the hydrolysis of EN follows classic Michaelis-Menten kinetics. At low donor concentrations, the conversion of EN to NA is highly efficient. However, as the application concentration increases, the enzymes become saturated. Consequently, the steady-state flux of the metabolite (NA) becomes convex (plateaus), while the flux of the parent drug (EN) becomes concave, penetrating the systemic circulation intact. This saturation phenomenon dictates that the total amount of enzyme in the skin is the ultimate determinant of the metabolic rate (1[1]). Furthermore, studies indicate that the maximum metabolic rate ( Vmax​ ) of these esterases develops and escalates with age, whereas the enzyme affinity ( Km​ ) remains relatively constant (2[2]).

Phase II Metabolism: The Preiss-Handler Pathway & Clearance

Following local hydrolysis, the liberated nicotinic acid enters the systemic circulation and is routed into the cellular NAD+ biosynthesis network, specifically the Preiss-Handler Pathway .

  • Anabolism (NAD+ Synthesis): Nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN) by nicotinate phosphoribosyltransferase (NAPRT). It is then adenylated to nicotinic acid adenine dinucleotide (NaAD) by NMN adenylyltransferase (NMNAT), and finally aminated to the active coenzyme NAD+ by NAD synthetase (NADS) (3[3]).

  • Catabolism and Excretion: When the systemic concentration of NA exceeds the biosynthetic capacity of the Preiss-Handler pathway, the excess NA is transported to the liver. There, it is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (NMN) and other oxidized pyridone derivatives, which are subsequently cleared via urinary excretion (4[4]).

MetabolicPathway EN Ethyl Nicotinate Hydrochloride CES Carboxylesterases (Skin/Plasma/Liver) EN->CES Hydrolysis NA Nicotinic Acid (NA) + Ethanol CES->NA PHP Preiss-Handler Pathway (NAPRT, NMNAT, NADS) NA->PHP Anabolism NNMT Hepatic Methylation (NNMT) NA->NNMT Catabolism (Excess) NAD NAD+ / NADP+ (Cellular Pool) PHP->NAD NMN N1-methylnicotinamide (Urinary Excretion) NNMT->NMN

In vivo metabolic pathway of ethyl nicotinate from ester hydrolysis to NAD+ biosynthesis.

Quantitative Pharmacokinetics & Metabolic Parameters

To accurately model the in vivo behavior of EN, researchers must integrate Fick's Second Law of Diffusion with Michaelis-Menten kinetics. The table below summarizes the critical quantitative parameters that govern this system (5[5]).

Pharmacokinetic ParameterDescriptionMechanistic Implication
Partition Coefficient ( Kp​ ) The ratio of drug concentration in the stratum corneum versus the donor vehicle.EN exhibits a vastly higher Kp​ than NA, acting as the primary driver for its rapid initial barrier penetration.
Michaelis Constant ( Km​ ) The substrate concentration at which the reaction rate is half of Vmax​ .Represents the affinity of skin esterases for EN. Remains relatively stable regardless of the subject's age.
Max Metabolic Rate ( Vmax​ ) The maximum rate of EN hydrolysis to NA in the viable epidermis/dermis.Highly dependent on local esterase expression. Dictates the exact concentration at which metabolic saturation occurs.
Steady-State Flux ( Jss​ ) The rate of permeation through the skin barrier over time.At high donor concentrations, Jss​ of NA plateaus (convex curve), proving that enzymatic conversion is the rate-limiting step.

Experimental Protocol: Ex Vivo Permeation and Metabolism Assay

To quantify the simultaneous transport and metabolism of EN, a self-validating experimental workflow must be employed. As a best practice, we utilize a parallel inhibition control to mathematically decouple physical diffusion from enzymatic degradation.

Step-by-Step Methodology

1. Tissue Preparation: Exise full-thickness skin from hairless rats (e.g., Wistar strain). Causality: Hairless rat skin is an industry-standard model that closely mimics the stratum corneum thickness and lipid composition of human skin, providing highly translatable diffusion coefficients.

2. Franz Diffusion Cell Setup: Mount the excised skin between the donor and receptor compartments of a Franz diffusion cell. Fill the donor chamber with an EN solution (varying concentrations to test saturation) and the receptor chamber with phosphate-buffered saline (PBS) maintained at 37°C to simulate physiological sink conditions.

3. Esterase Inhibition (The Self-Validating Control): Run a parallel set of diffusion cells where the skin has been pre-treated with Diisopropyl fluorophosphate (DFP). Causality: DFP irreversibly inhibits serine hydrolases (carboxylesterases). By completely halting metabolism, you isolate the pure physical diffusion coefficient of EN. Comparing the DFP-treated flux to the untreated flux validates the mathematical separation of the diffusion and metabolism variables.

4. Time-Course Sampling: Extract 200 µL aliquots from the receptor fluid at predetermined intervals (e.g., 1, 2, 4, 6, 8 hours), replacing the volume with fresh PBS to maintain sink conditions.

5. HPLC Quantification: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector to simultaneously quantify the concentrations of intact EN and the NA metabolite.

6. Kinetic Modeling: Input the empirical data into a differential equation model combining Fick's Second Law (for the stratum corneum) and the Michaelis-Menten equation (for the viable epidermis and dermis) to calculate Km​ and Vmax​ .

Workflow Prep 1. Tissue Preparation Excised Hairless Rat Skin Setup 2. Franz Cell Setup Donor: EN | Receptor: Buffer Prep->Setup Inhibitor 3. Esterase Inhibition Parallel DFP Control Setup->Inhibitor Sample 4. Time-Course Sampling Receptor Fluid Aliquots Setup->Sample Inhibitor->Sample HPLC 5. HPLC Quantification Simultaneous EN & NA Sample->HPLC Model 6. Kinetic Modeling Diffusion + Michaelis-Menten HPLC->Model

Ex vivo experimental workflow for evaluating simultaneous skin transport and metabolism.

Conclusion

The in vivo metabolic pathway of ethyl nicotinate hydrochloride is a textbook demonstration of prodrug pharmacokinetics. By leveraging lipophilicity to bypass the stratum corneum, EN effectively delivers nicotinic acid to the systemic circulation via localized esterase hydrolysis. Understanding the Michaelis-Menten saturation limits of this process is critical for formulators aiming to optimize dosing regimens without overwhelming the skin's metabolic capacity. Through rigorous, self-validating ex vivo models utilizing specific esterase inhibitors, researchers can precisely map the interplay between diffusion and biotransformation.

References

  • Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Age difference in simultaneous permeation and metabolism of ethyl nicotinate in rat skin Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • In Silico Estimation of Skin Concentration of Dermally Metabolized Chemicals Source: PharmaSciGroup URL:[Link]

  • Vitamin B3 Niacin and the Nicotinamide Coenzymes Source: The Royal Society of Chemistry URL:[Link]

  • Nicotinic acid - Metabolism and Biosynthesis Source: Wikipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl Nicotinate Hydrochloride: An Application Note and Protocol

This document provides a detailed guide for the synthesis of ethyl nicotinate hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries. The protocol is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the synthesis of ethyl nicotinate hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the synthesis process, from the underlying chemical principles to practical, step-by-step instructions.

Introduction and Significance

Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), and its hydrochloride salt are important building blocks in organic synthesis.[1] They serve as precursors for the synthesis of various pharmaceuticals, including vasodilators like nicorandil and other compounds with potential therapeutic applications.[2] The hydrochloride salt form often improves the stability and handling of the parent compound.

The most common and economically viable method for synthesizing ethyl nicotinate is the Fischer-Speier esterification of nicotinic acid with ethanol, catalyzed by a strong acid.[3][4][5] This reversible reaction necessitates specific conditions to drive the equilibrium towards the formation of the ester product.[6][7][8] Subsequent treatment with hydrochloric acid yields the desired ethyl nicotinate hydrochloride.

The Underpinning Chemistry: Fischer-Speier Esterification

The synthesis of ethyl nicotinate from nicotinic acid and ethanol is a classic example of the Fischer-Speier esterification.[4] This acid-catalyzed nucleophilic acyl substitution reaction involves several key steps, all of which are in equilibrium.[7][9]

Mechanism of Fischer Esterification:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][9][10]

  • Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[4][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6][10]

To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene.[7][8][9][11]

Materials and Methods

This section details the necessary reagents and equipment for the successful synthesis of ethyl nicotinate hydrochloride.

Reagents and Properties
ReagentChemical FormulaMolecular Weight ( g/mol )RoleKey Properties
Nicotinic AcidC₆H₅NO₂123.11Starting MaterialWhite crystalline powder
Anhydrous EthanolC₂H₅OH46.07Reactant/SolventColorless liquid, hygroscopic
Concentrated Sulfuric AcidH₂SO₄98.08CatalystHighly corrosive, strong dehydrating agent
TolueneC₇H₈92.14Solvent (for azeotropic removal of water)Colorless liquid, flammable
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentWhite crystalline powder
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentWhite crystalline powder, hygroscopic
Ethyl AcetateC₄H₈O₂88.11Extraction SolventColorless liquid, flammable
Hydrochloric Acid (in ether)HCl36.46Salt FormationCorrosive gas dissolved in a flammable solvent
Equipment
  • Round-bottom flask (500 mL) with a reflux condenser and a Dean-Stark trap

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR)

Experimental Protocol: Synthesis of Ethyl Nicotinate Hydrochloride

This protocol is divided into two main stages: the synthesis of ethyl nicotinate via Fischer esterification and its subsequent conversion to the hydrochloride salt.

Stage 1: Synthesis of Ethyl Nicotinate

The following workflow diagram illustrates the key steps in the synthesis of ethyl nicotinate.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with nicotinic acid, anhydrous ethanol, and toluene B Add concentrated sulfuric acid cautiously as catalyst A->B Catalyst addition C Heat the mixture to reflux (e.g., 50-65°C) for 3-6 hours B->C Initiate heating D Collect water in Dean-Stark trap C->D Azeotropic removal of H₂O E Cool the reaction mixture D->E Completion of reaction F Neutralize with sodium bicarbonate solution E->F Quenching G Extract with ethyl acetate F->G Phase separation H Dry organic layer with anhydrous sodium sulfate G->H Removal of residual water I Filter to remove drying agent H->I J Remove solvent under reduced pressure I->J Concentration K Obtain crude ethyl nicotinate J->K Final product (free base)

Caption: Workflow for the synthesis of ethyl nicotinate.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add nicotinic acid (e.g., 246.2 g), anhydrous ethanol (e.g., 92.1 g, 2 mol), and toluene (e.g., 123.1 g).[12]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2.5 g) to the stirred mixture.[12][13]

  • Reaction: Heat the mixture to a gentle reflux (approximately 55-65°C) and maintain this temperature for 4-6 hours.[12][14] During this time, the water produced in the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is considered complete when no more water is collected.[12][14]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the ethyl acetate and toluene under reduced pressure using a rotary evaporator to obtain the crude ethyl nicotinate as a light-yellow liquid.[3][12]

Stage 2: Synthesis of Ethyl Nicotinate Hydrochloride

The following diagram outlines the conversion of the free base to its hydrochloride salt.

HCl_Salt_Formation A Dissolve crude ethyl nicotinate in a suitable solvent (e.g., ether) B Cool the solution in an ice bath A->B Preparation for salt formation C Add ethereal HCl solution dropwise with stirring B->C Protonation D Precipitation of ethyl nicotinate HCl C->D Crystallization E Filter the solid product D->E Isolation F Wash with cold ether E->F Purification G Dry under vacuum F->G Removal of residual solvent H Obtain pure ethyl nicotinate hydrochloride G->H Final product

Caption: Workflow for the preparation of ethyl nicotinate hydrochloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude ethyl nicotinate obtained in Stage 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether dropwise with constant stirring.

  • Precipitation: The ethyl nicotinate hydrochloride will precipitate out of the solution as a white solid.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

    • Dry the product under vacuum to obtain pure ethyl nicotinate hydrochloride.

Characterization of Ethyl Nicotinate Hydrochloride

The identity and purity of the synthesized ethyl nicotinate hydrochloride should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 126-127 °C[1]
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet) and the protons on the pyridine ring. The chemical shifts will be influenced by the protonation of the pyridine nitrogen.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and vibrations associated with the protonated pyridine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the ethyl nicotinate cation.

Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toluene and Ethyl Acetate: These solvents are flammable. Ensure that the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid (in ether): Ethereal HCl is corrosive and the solvent is highly flammable. Handle in a fume hood with appropriate PPE.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of ethyl nicotinate hydrochloride. By understanding the principles of the Fischer-Speier esterification and adhering to the outlined procedures, researchers can reliably synthesize this important chemical intermediate for a variety of applications in drug discovery and development.

References

  • BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • Chemistry Learner. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]

  • MDPI. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. [Link]

  • National Institutes of Health. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • PharmaCompass. (n.d.). Ethyl Nicotinate. [Link]

  • Veeprho. (n.d.). Ethyl Nicotinate (HCl) | CAS 65550-28-9. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • environmentclearance.nic.in. (2015, April 27). M/s. Veer Chemie & Aromatics (P) Ltd. LIST OF CONTENTS. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • PatSnap. (2017, July 18). Preparation method of ethyl nicotinate. [Link]

  • European Patent Office. (2023, March 8). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. [Link]

  • PubMed. (2001, January 15). Original method for nicorandil synthesis. [Link]

Sources

Application

use of ethyl nicotinate hydrochloride as a vasodilator model

Application Note: Ethyl Nicotinate Hydrochloride as a Standardized Vasodilator Model for Microvascular and Endothelial Assessment Executive Summary The assessment of cutaneous microvascular function is a critical compone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl Nicotinate Hydrochloride as a Standardized Vasodilator Model for Microvascular and Endothelial Assessment

Executive Summary

The assessment of cutaneous microvascular function is a critical component in dermatological research, cardiovascular profiling, and psychiatric biomarker discovery. Ethyl nicotinate (EN) and its highly soluble salt, ethyl nicotinate hydrochloride (EN-HCl), serve as premier non-invasive, topical rubefacients for provoking localized vasodilation[1]. Unlike mechanical or thermal provocation, EN-HCl provides a highly specific biochemical challenge. By penetrating the stratum corneum and initiating a receptor-mediated prostaglandin cascade, EN-HCl allows researchers to isolate and quantify endothelial function, arachidonic acid pathway integrity, and localized inflammatory responses using high-resolution techniques such as Laser Doppler Flowmetry (LDF) or imaging photoplethysmography (iPPG)[1][2].

Mechanistic Grounding: The GPR109A-Prostaglandin Axis

To utilize EN-HCl effectively, one must understand the causality of the "niacin flush." The physiological response is not caused by non-specific irritation, but by a highly conserved signaling cascade[3]:

  • Penetration & Cleavage : Upon topical application, EN-HCl rapidly penetrates the lipophilic stratum corneum. Within the viable epidermis, local esterases cleave the ethyl ester, releasing active nicotinic acid (niacin).

  • Receptor Activation : Nicotinic acid binds with high affinity to the G-protein coupled receptor GPR109A (also known as HM74A in humans), which is heavily expressed on epidermal Langerhans cells and keratinocytes[1][3].

  • Prostaglandin Synthesis : GPR109A activation triggers the release of arachidonic acid, which is subsequently metabolized by cyclooxygenase enzymes (COX-1 and COX-2) into prostaglandins, primarily PGD2 and PGE2[3][4].

  • Vasodilation : These prostaglandins diffuse to the underlying dermal microvasculature, binding to DP1 and EP receptors on vascular smooth muscle cells. This induces a sharp decrease in sympathetic vascular tone, resulting in localized vasodilation, hyperemia, and visible erythema[1].

Because this pathway is entirely dependent on COX enzymes, the EN-HCl model is frequently used to evaluate the efficacy of topical non-steroidal anti-inflammatory drugs (NSAIDs). Pre-treatment with COX inhibitors (e.g., indomethacin) significantly blunts the vasodilatory response, confirming the central role of prostaglandin pathways[4].

Pathway EN Ethyl Nicotinate HCl (Topical Application) SC Stratum Corneum Penetration & Esterase Cleavage EN->SC NA Nicotinic Acid (Niacin) SC->NA GPR GPR109A Receptor Activation (Langerhans Cells) NA->GPR COX Arachidonic Acid -> COX-1/2 Prostaglandin Synthesis GPR->COX PG PGD2 & PGE2 Release COX->PG VD Vascular Smooth Muscle Relaxation (Vasodilation/Erythema) PG->VD

Figure 1: GPR109A-mediated prostaglandin signaling pathway inducing vasodilation.

Experimental Utility: Why Ethyl Nicotinate Hydrochloride?

While free-base ethyl nicotinate is widely used, the hydrochloride salt (EN-HCl) is specifically favored in rigorous experimental designs requiring aqueous formulations. The hydrochloride salt dramatically increases aqueous solubility, allowing researchers to formulate precise molar concentrations (e.g., 0.0001M to 0.1M) in purified water or simple hydrogels[2]. This eliminates the need for harsh organic solvents (like ethanol or DMSO) that can independently disrupt the skin barrier, alter microcirculation, or act as confounding variables during LDF analysis.

Quantitative Data: Dose-Response & Pharmacological Validation

The EN-HCl model is highly titratable. Establishing a dose-response curve is critical, particularly in psychiatric research where conditions like schizophrenia exhibit a blunted flush response specifically distinguishable at lower concentrations (e.g., 0.001M)[2].

Table 1: Typical Dose-Response Kinetics for Aqueous EN-HCl via Laser Doppler Flowmetry

EN-HCl ConcentrationOnset of Hyperemia (min)Peak Perfusion (PU)*Visual Erythema Score (0-3)Primary Application
0.0001M 8 - 1015 - 250.5 - 1.0High-sensitivity threshold testing
0.001M 5 - 730 - 451.5 - 2.0Biomarker screening (e.g., Schizophrenia)
0.01M 3 - 560 - 802.5 - 3.0Standard microvascular profiling
0.1M 1 - 390 - 1103.0 (Maximal)Receptor saturation / maximal dilation

*PU = Perfusion Units. Values are approximate and depend on the specific LDF equipment and baseline sympathetic tone.

Table 2: Pharmacological Validation of the EN-HCl Model

Pre-Treatment ConditionPeak Perfusion Reduction (%)Mechanistic Confirmation
Topical Indomethacin 70 - 85%Confirms COX-1/2 dependence[4]
MK0524 (DP1 Antagonist) 60 - 75%Confirms PGD2 receptor mediation[3]
siRNA GPR109A Knockdown > 90% (In vitro)Confirms primary receptor target[3]

Standardized Protocol: LDF Microvascular Assessment

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating a pre-application baseline and a contralateral vehicle-treated site, the protocol neutralizes systemic hemodynamic fluctuations (e.g., stress-induced heart rate or blood pressure changes), isolating the local microvascular response.

Materials Required:
  • Ethyl Nicotinate Hydrochloride (Analytical Grade)

  • Deionized water (Vehicle)

  • Laser Doppler Flowmeter (LDF) or Laser Doppler Imager (LDI)

  • Double-sided adhesive rings for LDF probes

  • Micropipettes (50 µL capacity)

Step-by-Step Methodology:

Step 1: Subject Acclimatization (The Causality of Baseline Stability)

  • Action: Seat the subject in a temperature-controlled room (22°C ± 1°C) for 15 minutes prior to testing.

  • Causality: Cutaneous microcirculation is highly sensitive to ambient temperature and psychological stress. Acclimatization stabilizes sympathetic vascular tone, preventing spontaneous vasomotion from skewing baseline perfusion data[1].

Step 2: Probe Placement & Baseline Recording

  • Action: Attach LDF probes to the volar aspect of both forearms using double-sided adhesive rings. Ensure no underlying visible veins are directly beneath the probe. Record baseline Perfusion Units (PU) for 3 continuous minutes.

  • Causality: Establishing a stable baseline allows for the normalization of data (calculating Δ PU), which accounts for inter-individual variations in natural capillary density.

Step 3: Double-Blinded Application

  • Action: Temporarily detach the LDF probe from the ring. Apply 50 µL of the selected EN-HCl aqueous solution (e.g., 0.001M) to the test site[2]. Simultaneously, apply 50 µL of deionized water (vehicle) to the contralateral control site. Wait 60 seconds, gently blot any unabsorbed liquid with sterile gauze, and reattach the probes.

Step 4: Continuous Monitoring

  • Action: Record LDF data continuously for 15 to 20 minutes.

  • Causality: The physiological response follows a distinct temporal curve: rapid vasodilation begins at 3-4 minutes and reaches a plateau at 10-15 minutes[1]. Continuous monitoring captures the onset time, the slope of vasodilation, and the Area Under the Curve (AUC), providing a comprehensive pharmacokinetic profile.

Step 5: Data Extraction & Internal Validation

  • Action: Extract Peak PU, Time to Peak, and AUC for both arms. Subtract the Δ PU of the vehicle control arm from the Δ PU of the EN-HCl arm.

  • Causality: This subtraction is the core of the self-validating system. If the subject experiences systemic stress during the 20-minute window, both arms will show a slight shift in perfusion. Subtracting the control isolates the true GPR109A-mediated local response.

Workflow Prep 1. Acclimatization (22°C, 15 mins) Base 2. Baseline LDF/iPPG Recording (3 mins) Prep->Base App 3. EN-HCl Application (0.001M - 0.1M) Base->App Ctrl 5. Vehicle Control (Contralateral Site) Base->Ctrl Internal Validation Mon 4. Continuous Monitoring (15-20 mins) App->Mon Data 6. Data Extraction (AUC, Peak PU, Onset) Mon->Data Ctrl->Mon

Figure 2: Self-validating experimental workflow for LDF microvascular assessment.

References

  • P0182 - The niacin skin flush test in schizophrenia- a combined approach using laser doppler flowmetry and a visual rating scale | European Psychiatry - Cambridge University Press Source: Cambridge University Press URL
  • Imaging photoplethysmography for clinical assessment of cutaneous microcirculation at two different depths - SPIE Digital Library Source: SPIE Digital Library URL
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Request PDF - ResearchGate Source: ResearchGate URL
  • Buy Ethyl nicotinate | 614-18-6 Source: Smolecule URL

Sources

Method

Application Note: In Vivo Dosing Guidelines for Ethyl Nicotinate Hydrochloride

Introduction & Pharmacological Context Ethyl nicotinate (EN) is a highly penetrant, lipophilic ester of nicotinic acid (niacin) widely utilized as a topical rubefacient and a pharmacological tool for assessing microvascu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Ethyl nicotinate (EN) is a highly penetrant, lipophilic ester of nicotinic acid (niacin) widely utilized as a topical rubefacient and a pharmacological tool for assessing microvascular endothelial function[1]. While the free base is common in commercial liniments, Ethyl Nicotinate Hydrochloride (EN-HCl) offers distinct formulation advantages for rigorous in vivo studies. Primarily, its enhanced aqueous solubility allows researchers to utilize physiologically benign aqueous or hydroalcoholic vehicles, minimizing the confounding vasomotor effects often induced by harsh organic solvents.

This application note synthesizes field-proven insights to provide comprehensive in vivo dosing guidelines, formulation strategies, and self-validating protocols for utilizing EN-HCl in preclinical dermatological and microvascular research.

Mechanism of Action: The Cutaneous Vasodilation Pathway

The utility of EN-HCl relies on its ability to bypass the stratum corneum barrier significantly more efficiently than free nicotinic acid[2]. Once it permeates the viable epidermis, it acts as a localized prodrug.

Causality Insight: EN-HCl itself is not the primary vasoactive agent. Upon skin penetration, it undergoes rapid hydrolysis by cutaneous carboxylesterases to yield nicotinic acid[2]. Nicotinic acid subsequently binds to the G-protein coupled receptor GPR109A (HCAR2) located on epidermal Langerhans cells and keratinocytes[1]. This receptor activation triggers a signaling cascade leading to the localized synthesis and release of vasodilatory prostaglandins (primarily PGD2 and PGE2), which act on underlying dermal arterioles to induce a robust hyperemic (flare) response[1].

Pathway EN Ethyl Nicotinate HCl (Topical Application) SC Stratum Corneum Penetration EN->SC Est Cutaneous Esterases (Hydrolysis) SC->Est NA Nicotinic Acid (Niacin) Est->NA Rec GPR109A Receptor Activation (Langerhans Cells/Keratinocytes) NA->Rec PG Prostaglandin Release (PGD2 / PGE2) Rec->PG Vaso Microvascular Vasodilation (Hyperemia / Flare Response) PG->Vaso

Mechanistic pathway of Ethyl Nicotinate HCl-induced cutaneous vasodilation.

Physicochemical Properties & Formulation Strategy

To ensure reproducible in vivo dosing, the vehicle must maintain the stability of the ester linkage while promoting optimal stratum corneum partitioning.

ParameterSpecification / GuidelineRationale (Expertise & Causality)
Target Concentration 0.5% to 5.0% (w/v)Balances robust microvascular response with minimal systemic spillover[3].
Optimal Vehicle 50:50 Ethanol:Aqueous BufferEthanol acts as a penetration enhancer; the buffer stabilizes the HCl salt.
Vehicle pH pH 4.5 – 5.5Prevents premature base-catalyzed hydrolysis of the ester bond prior to dosing.
Dosing Volume 10 – 20 µL/cm²Ensures a "finite dose" model, closely mimicking clinical topical application[4].

In Vivo Dosing Guidelines & Animal Model Selection

Species Selection
  • Hairless Rats (e.g., Wistar Hairless): The gold standard for transdermal metabolism and microvascular studies[2].

  • Expertise Note: Avoid mechanical shaving or chemical depilation (e.g., thioglycolate) of standard rodents within 24 hours of dosing. Depilation strips the stratum corneum and induces baseline inflammation, which artificially skews the baseline perfusion index and accelerates EN-HCl penetration beyond physiological norms.

Dosing Routes

While systemic (IV/IP) dosing of nicotinate derivatives is occasionally used for systemic lipid modulation[5], EN-HCl is predominantly dosed topically for dermatological and vascular studies. Systemic administration of EN-HCl is generally avoided in microvascular studies due to rapid systemic esterase cleavage, which yields an uncontrolled, systemic niacin flush rather than a localized, measurable response.

Experimental Protocols

Protocol 1: Assessment of Microvascular Reactivity via Laser Doppler Imaging (LDI)

This protocol describes a self-validating system for measuring EN-HCl induced hyperemia, ensuring that all observed vasodilation is strictly attributable to the compound.

Workflow Prep Animal Acclimation & Positioning Base Baseline LDI Measurement (3 min) Prep->Base Dose Topical Dosing (EN-HCl Solution) Base->Dose Monitor Continuous LDI/iPPG Monitoring (15-20 min) Dose->Monitor Quant Perfusion Index Quantification Monitor->Quant

In vivo experimental workflow for assessing microvascular reactivity.

Step-by-Step Methodology:

  • Preparation: Anesthetize the hairless rat (e.g., using isoflurane or an IP combination of medetomidine/midazolam/butorphanol)[2]. Place the animal on a thermostatically controlled heating pad to maintain core body temperature at exactly 37°C. Causality: Core temperature fluctuations directly alter peripheral microvascular tone, invalidating comparative perfusion data.

  • Baseline Acquisition: Position the LDI or imaging photoplethysmography (iPPG) probe at a fixed distance (e.g., 20-33 cm) above the target dorsal skin[3]. Record baseline perfusion for exactly 3 minutes to allow the skin to acclimate to the ambient environment.

  • Self-Validating Controls: Designate three distinct 1 cm² test sites on the dorsal skin:

    • Site A (Negative Control): Vehicle only (50:50 Ethanol:Buffer).

    • Site B (Test): 2.0% EN-HCl solution.

    • Site C (Positive Control): Local heating probe set to 42°C[3].

  • Dosing: Apply 15 µL of the respective solutions to Sites A and B using a positive displacement pipette. Spread evenly using a glass rod to avoid mechanical friction.

  • Monitoring: Record the perfusion index (PI) continuously for 15 to 20 minutes without moving the animal or the probe.

  • Data Extraction: Calculate the peak perfusion change from baseline. EN-HCl typically induces a peak response within 10-12 minutes post-application[3].

Protocol 2: In Vivo Cutaneous Metabolism and Permeation

This protocol quantifies the conversion of EN-HCl to nicotinic acid in vivo, proving the prodrug mechanism.

Step-by-Step Methodology:

  • Inhibitor Pre-treatment (Optional but Recommended): To validate the esterase-dependent mechanism, pre-treat a control cohort's skin with an esterase inhibitor (e.g., diisopropyl fluorophosphate, DFP) 30 minutes prior to EN-HCl application[2].

  • Dosing: Apply a finite dose (10 µL/cm²) of 1.0% EN-HCl to the dorsal skin of hairless rats.

  • Sampling: At predetermined intervals (e.g., 0.5, 1, 2, 4, and 6 hours), euthanize a subset of animals.

  • Tissue Processing: Excise the dosed skin. Separate the stratum corneum from the viable epidermis/dermis using the tape stripping method (20 consecutive strips)[2].

  • Extraction & HPLC: Homogenize the viable skin layers in cold acetonitrile to precipitate proteins and arrest further esterase activity. Centrifuge and analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the ratio of intact Ethyl Nicotinate to Nicotinic Acid.

  • Expected Outcome: In DFP-untreated skin, >80% of the recovered drug in the viable epidermis will be Nicotinic Acid, confirming rapid local metabolism[2].

Quantitative Data Presentation: Expected Pharmacodynamic Responses

The following table summarizes the expected microvascular responses when utilizing the LDI/iPPG protocol described above.

Treatment GroupPeak Perfusion Index (PI) IncreaseTime to Peak Response (Tmax)Mechanistic Interpretation
Vehicle Control < 5%N/AValidates that the vehicle/spreading action does not mechanically induce hyperemia.
EN-HCl (0.5%) 150% - 200%12 - 15 minSub-maximal GPR109A activation; ideal for sensitive dose-response studies.
EN-HCl (2.0%) 300% - 400%8 - 10 minMaximal receptor saturation and prostaglandin release[3].
Local Heating (42°C) 400% - 450%5 - 6 minValidates the maximum structural vasodilatory capacity of the microvessels[3].

Safety and Toxicity Considerations

Ethyl nicotinate is generally recognized as safe for topical application and is widely used in commercial rubefacients and cosmetics. However, in vivo researchers must account for the following:

  • Systemic Spillover: Excessive topical dosing (>50 mg/kg) can lead to systemic absorption of nicotinic acid, resulting in systemic hypotension and compensatory tachycardia.

  • Handling Precautions: EN-HCl is a potent local vasodilator. Researchers must wear nitrile gloves during formulation and dosing to prevent accidental exposure and localized flushing on the hands.

Sources

Application

Application Note: Formulation and In Vitro Evaluation of Ethyl Nicotinate Hydrochloride in Topical Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Mechanistic Overview Ethyl nicotinate (EN) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Overview

Ethyl nicotinate (EN) is a highly effective, lipophilic ester derivative of nicotinic acid (Vitamin B3) widely utilized as a local vasodilator and a model compound for percutaneous absorption studies[1][2]. When applied topically, EN rapidly partitions into the stratum corneum and diffuses into the viable epidermis, where it is extensively hydrolyzed by non-specific cutaneous esterases into its active metabolite, nicotinic acid (NA)[1][3].

The resultant localized erythema and vasodilation are driven by a dual-pathway mechanism:

  • The Prostaglandin Pathway: NA activates GPR109A receptors on epidermal Langerhans cells and keratinocytes, triggering the release of Prostaglandin D2 (PGD2). This pathway is highly sensitive to NSAID inhibition[4][5].

  • Neurogenic Vasodilation: NA directly stimulates local sensory nerves (via TRPV1 activation), a secondary pathway that can be attenuated by topical anesthetics like lidocaine[2][4].

While the free base of ethyl nicotinate permeates the skin readily, formulating its hydrochloride salt (Ethyl Nicotinate HCl) introduces significant physicochemical challenges that require precise vehicle engineering.

Mechanism EN Ethyl Nicotinate (Free Base in Vehicle) SC Stratum Corneum (Penetration) EN->SC Partitioning Est Viable Epidermis (Esterase Hydrolysis) SC->Est Diffusion NA Nicotinic Acid (Active Metabolite) Est->NA Cleavage PG Prostaglandin Pathway (PGD2 Release) NA->PG GPR109A Nerve Sensory Nerves (TRPV1 Activation) NA->Nerve Direct Action Vaso Cutaneous Erythema & Vasodilation PG->Vaso NSAID-sensitive Nerve->Vaso Lidocaine-sensitive

Figure 1: Pharmacodynamic and metabolic pathway of topically applied ethyl nicotinate.

Physicochemical Profiling & The pH-Partition Imperative

Expertise & Experience Insight: The primary failure point in formulating Ethyl Nicotinate HCl is neglecting the pH-partition hypothesis. EN HCl is highly water-soluble but yields a highly acidic solution (pH < 3.0). Because the pKa of the pyridine nitrogen is approximately 3.2–3.35[6][7], an unbuffered aqueous vehicle will leave the drug in its protonated, ionized state. Ionized molecules exhibit exponentially lower stratum corneum permeability compared to their unionized counterparts.

To achieve therapeutic flux, the formulation must be buffered to a pH of 5.5–6.0. At this physiological skin pH, >99% of the drug reverts to the lipophilic free base (log P ~ 1.17)[8], optimizing thermodynamic activity and epidermal partitioning.

Table 1: Physicochemical Parameters of Ethyl Nicotinate
ParameterValueFormulation Implication
Molecular Weight 151.16 g/mol (Free Base)Ideal for transdermal delivery (< 500 Da).
Log P (Octanol/Water) 1.17Optimal lipophilicity for stratum corneum partitioning[8].
pKa 3.20 – 3.35Requires vehicle pH > 5.0 to ensure the unionized free base predominates[6][7].
Aqueous Solubility Miscible (as HCl salt)Allows high drug loading in the aqueous phase of emulsions.
Metabolic Fate Hydrolyzed to Nicotinic AcidIn vitro assays must quantify both EN and NA to calculate total flux[1].

Protocol I: Preparation of pH-Optimized EN HCl Microemulsion Hydrogel

To maximize skin permeation, we utilize an oil-in-water (O/W) microemulsion thickened into a hydrogel. This system enhances the thermodynamic activity of the drug while maintaining structural stability.

Materials
  • Active: Ethyl Nicotinate HCl (2.0% w/w)

  • Oil Phase: Isopropyl myristate (IPM) (10% w/w)

  • Surfactant/Cosurfactant: Tween 80 / Propylene Glycol (Km ratio 2:1) (30% w/w)

  • Aqueous Phase: Phosphate buffer (0.1 M, pH 6.0) (q.s. to 100%)

  • Gelling Agent: Carbopol 940 (1.0% w/w)

  • Neutralizer: Triethanolamine (TEA) (q.s.)

Step-by-Step Methodology
  • Microemulsion Formation: Dissolve EN HCl in the pH 6.0 phosphate buffer.

    • Causality: Pre-buffering the aqueous phase prevents the HCl salt from crashing the pH of the final emulsion, ensuring the drug converts to the permeation-ready free base.

  • Phase Blending: Mix IPM, Tween 80, and Propylene Glycol under magnetic stirring (400 rpm) at 25°C. Slowly titrate the aqueous drug solution into the oil/surfactant mixture.

  • Self-Validation Check (Optical Clarity): The system must transition to a transparent, isotropic liquid. If the solution remains turbid, the surfactant/cosurfactant ratio is insufficient to lower interfacial tension to near-zero; discard and recalculate the HLB requirements.

  • Gelation: Disperse 1.0% Carbopol 940 into the microemulsion. Allow it to hydrate in the dark for 12 hours.

  • Neutralization: Add TEA dropwise while stirring until the gel network forms.

  • Self-Validation Check (Final pH): Measure the final pH. It must read between 5.5 and 6.0. If it drops below 4.5, the formulation will fail in vitro permeation testing due to drug ionization.

Protocol II: In Vitro Skin Permeation & Metabolism Assay

Because EN is extensively metabolized in the skin, a standard diffusion assay must be modified to quantify both the parent drug and the metabolite to accurately reflect total absorption[1][3].

Workflow Prep Membrane Preparation (Excised Skin / 3D Model) Mount Mount on Franz Cell (Receptor: PBS pH 7.4, 32°C) Prep->Mount Equil Equilibration & Integrity Check (Transepidermal Water Loss) Mount->Equil Dose Apply EN HCl Formulation (Donor Compartment) Equil->Dose Validated Barrier Sample Collect Aliquots (0.5, 1, 2, 4, 6, 8 hrs) Dose->Sample Infinite Dose Setup Analyze HPLC-UV Analysis (Quantify EN & NA) Sample->Analyze

Figure 2: Self-validating experimental workflow for in vitro Franz diffusion cell permeation.

Step-by-Step Methodology
  • Membrane Preparation: Use excised hairless rat skin or a validated 3D cultured human skin model (e.g., EpiDerm)[9]. If using excised skin, carefully remove subcutaneous fat without damaging the viable epidermis (where esterases reside).

  • Apparatus Setup: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area ~3.14 cm²). Fill the receptor compartment with PBS (pH 7.4) maintained at 32 ± 0.5°C to simulate skin surface temperature[9][10].

  • Self-Validation Check (Barrier Integrity): Measure Transepidermal Water Loss (TEWL) or electrical resistance across the membrane. A TEWL > 15 g/m²/h indicates a compromised stratum corneum; discard the sample to prevent false-positive flux data[10].

  • Dosing: Apply 0.5 g of the EN HCl microemulsion hydrogel to the donor compartment (infinite dose conditions).

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 6, and 8 hours), withdraw 0.5 mL from the receptor port and immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Enzyme Quenching: Immediately add 10 µL of 1% phosphoric acid to each collected sample to quench any leached esterase activity and stabilize the EN/NA ratio[9].

  • HPLC Analysis: Quantify both EN and NA using a C18 column. The total permeated amount is the molar sum of EN and NA.

  • Self-Validation Check (Mass Balance): Post-experiment, extract the remaining drug from the donor compartment and the skin tissue. Total recovery (Receptor + Skin + Donor) must fall between 90% and 110%.

Table 2: Representative In Vitro Permeation Parameters (Target Outcomes)
ParameterFormula / DefinitionExpected Range (2% EN Gel)
Steady-State Flux ( Jss​ ) Slope of the linear portion of the cumulative amount vs. time curve.45.0 – 60.0 µg/cm²/h
Lag Time ( Tlag​ ) X-intercept of the linear portion of the curve.0.5 – 1.2 hours
Metabolite Ratio [NA]/([EN]+[NA]) in the receptor fluid at 6 hours.85.0% – 92.0%[1]
Permeability Coefficient ( Kp​ ) Jss​/Cd​ (where Cd​ is donor concentration).~ 2.5×10−3 cm/h

References

  • [4] Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • [1] Analysis of skin disposition and metabolism of ethyl nicotinate after topical application using dual agar gel disc-inserted rats. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • [5] Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. ResearchGate. URL:[Link]

  • [2] Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. ResearchGate. URL:[Link]

  • [9] Skin permeation parameters after topical application of ANP and FP. Josai University Educational Corporation. URL:[Link]

  • [3] In Silico Estimation of Skin Concentration of Dermally Metabolized Chemicals. Pharmascigroup. URL:[Link]

  • [10] In Vitro Skin Permeation Methodology. Monash University Research Repository. URL:[Link]

  • [8] Showing Compound Ethyl nicotinate (FDB001016). FooDB. URL:[Link]

  • [7] Proton-Block Strategy for the Synthesis of Oligodeoxynucleotides without Base Protection, Capping Reaction, and P−N Bond Cleavage Reaction. ACS Publications. URL:[Link]

Sources

Method

HPLC method development for ethyl nicotinate hydrochloride

Title: Application Note: Robust HPLC Method Development and Validation for Ethyl Nicotinate Hydrochloride Abstract: Ethyl nicotinate hydrochloride is a critical pyridine-derived ester utilized as a pharmaceutical interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Robust HPLC Method Development and Validation for Ethyl Nicotinate Hydrochloride

Abstract: Ethyl nicotinate hydrochloride is a critical pyridine-derived ester utilized as a pharmaceutical intermediate (e.g., in the synthesis of the DPP-IV inhibitor saxagliptin) and as an active pharmaceutical ingredient (API) for topical vasodilators[1]. Analyzing this compound presents distinct chromatographic challenges due to the basic nature of the pyridine nitrogen, which frequently causes severe peak tailing on standard silica-based stationary phases. This application note details the mechanistic rationale and step-by-step protocol for developing a self-validating, stability-indicating HPLC-UV method for ethyl nicotinate hydrochloride.

Mechanistic Rationale & Chromatographic Causality

When developing an HPLC method for ethyl nicotinate hydrochloride, scientists must account for its physicochemical behavior to ensure a robust and self-validating system:

  • Stationary Phase Selection: The pyridine ring contains a basic nitrogen atom that strongly interacts with residual, unendcapped acidic silanols on traditional C18 columns via secondary ion-exchange mechanisms. This results in asymmetric, tailing peaks. To mitigate this, a mixed-mode column (e.g., Primesep 100) or a column with low silanol activity (e.g., Newcrom R1) is highly recommended[2][3]. Alternatively, polar-embedded C18 columns (e.g., Synergi Fusion-RP) provide excellent peak shape by shielding the silica surface[4].

  • Mobile Phase Optimization: To ensure reproducible retention and sharp peak shapes, the mobile phase pH must be strictly controlled. Using an acidic modifier, such as 0.1% phosphoric acid ( H3​PO4​ ) or sulfuric acid ( H2​SO4​ ), lowers the pH below the pKa of the surface silanols (pH < 3.0), rendering them neutral and suppressing secondary interactions[2][3]. For LC-MS compatibility, 0.1% formic acid should be substituted[2][4].

  • Detection Wavelength Tuning: The conjugated π -system of the pyridine ring provides strong UV absorbance. Spectrophotometric profiling indicates that ethyl nicotinate exhibits an absorption maximum ( λmax​ ) between 250 nm and 266 nm[3][5]. Setting the UV detector to 254 nm ensures an optimal signal-to-noise ratio while minimizing baseline drift from organic modifiers.

Method Development Workflow

The following diagram illustrates the logical progression of the method development process, ensuring that each parameter is optimized based on the analyte's intrinsic properties.

HPLC_Method_Dev Start 1. Analyte Profiling (Ethyl Nicotinate HCl) Col_Eval 2. Stationary Phase Selection Start->Col_Eval Col_1 Mixed-Mode (e.g., Primesep 100) Col_Eval->Col_1 Col_2 Polar-Embedded C18 Col_Eval->Col_2 MP_Opt 3. Mobile Phase Optimization Col_1->MP_Opt Col_2->MP_Opt MP_1 Aqueous: 0.1% H3PO4 (pH < 3) MP_Opt->MP_1 MP_2 Organic: Acetonitrile (MeCN) MP_Opt->MP_2 Det_Tuning 4. UV Detection Tuning (λ = 250 - 266 nm) MP_1->Det_Tuning MP_2->Det_Tuning Val 5. System Suitability Validation Det_Tuning->Val

Caption: Logical workflow for HPLC method development of basic pyridine derivatives.

Experimental Protocol

3.1. Reagents and Materials

  • Ethyl nicotinate hydrochloride reference standard (Purity 99.0%).

  • HPLC-grade Acetonitrile (MeCN).

  • Ultrapure water (18.2 M Ω⋅ cm).

  • HPLC-grade Phosphoric acid ( H3​PO4​ , 85%).

3.2. Step-by-Step Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of 85% phosphoric acid into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile[2].

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of ethyl nicotinate hydrochloride into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume (Concentration: 100 μ g/mL). Filter through a 0.22 μ m PTFE syringe filter prior to injection.

3.3. Chromatographic Conditions The following self-validating parameters ensure robust retention and separation from potential hydrolysis byproducts (e.g., nicotinic acid).

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Mixed-mode C18 (150 x 4.6 mm, 5 μ m)Prevents peak tailing of basic nitrogen[3].
Mobile Phase Isocratic: 70% A / 30% BEnsures adequate retention factor ( k′>2 )[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 μ LPrevents column overloading and band broadening.
Column Temp. 30°CStabilizes mobile phase viscosity and backpressure.
Detection UV at 254 nmAligns with the π→π∗ transition of the pyridine ring[3][5].

Data Presentation & System Suitability

A self-validating protocol requires strict adherence to system suitability criteria before sample analysis. The following table outlines the quantitative acceptance criteria based on standard pharmacopeial guidelines.

Table 2: System Suitability Specifications

ParameterExpected ValueAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ~4.5 - 5.5 min ± 2.0% RSDIndicates mobile phase composition errors or pump leaks.
Tailing Factor ( Tf​ ) 1.10 1.5Suggests column degradation or active silanol interaction.
Theoretical Plates ( N ) > 8,000 5,000Points to void volume issues or poor column packing.
Area % RSD (n=6) 0.5% 2.0%Highlights injector precision or integration issues.

Conclusion

By leveraging a mixed-mode or polar-embedded stationary phase in conjunction with an acidic aqueous modifier, the severe peak tailing typically associated with ethyl nicotinate hydrochloride is eliminated. The method provides a high-throughput, highly reproducible framework suitable for API release testing, pharmacokinetic studies, and reaction monitoring in process chemistry.

References

  • SIELC Technologies. "Separation of Ethyl nicotinate on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

  • AugustaChrom. "HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl." URL:[Link]

  • Oxford University Press. "Photo-products from the UV-irradiation in Ethanol Solutions." URL: [Link]

  • Longdom Publishing. "Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies." J Chromatograph Separat Techniq. URL:[Link]

  • ACS Publications. "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor." Organic Process Research & Development. URL: [Link]

Sources

Application

catalytic esterification of nicotinic acid to ethyl nicotinate hydrochloride

Application Note: Catalytic Esterification of Nicotinic Acid to Ethyl Nicotinate Hydrochloride Introduction & Strategic Overview Ethyl nicotinate hydrochloride is a critical intermediate in the synthesis of active pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Esterification of Nicotinic Acid to Ethyl Nicotinate Hydrochloride

Introduction & Strategic Overview

Ethyl nicotinate hydrochloride is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the DPP-IV inhibitor Saxagliptin 1, and serves as a ligand precursor for transition-metal complexes in oncology research 2. The conversion of nicotinic acid to its ethyl ester hydrochloride salt via catalytic Fischer esterification is a fundamental yet nuanced transformation. This guide provides a comprehensive, self-validating protocol for this synthesis, emphasizing mechanistic causality, process optimization, and high-purity isolation.

Mechanistic Causality and Reaction Design

The synthesis relies on the acid-catalyzed Fischer esterification. However, the presence of the basic pyridine ring in nicotinic acid introduces unique thermodynamic and kinetic considerations:

  • Catalyst Selection: While sulfuric acid (H₂SO₄) is a traditional catalyst, it necessitates a subsequent neutralization, extraction, and salt-exchange step to isolate the hydrochloride salt. Utilizing anhydrous hydrogen chloride (HCl) gas—or generating it in situ using thionyl chloride (SOCl₂) in absolute ethanol—serves a dual purpose. It acts as a potent Brønsted acid catalyst to activate the carbonyl electrophile and directly protonates the pyridine nitrogen to form the desired hydrochloride salt 3.

  • Equilibrium Dynamics: Fischer esterification is an equilibrium process. The protonation of the pyridine ring forms a pyridinium species, which is highly electron-withdrawing, slightly deactivating the carbonyl carbon compared to aliphatic acids. To drive the reaction forward, absolute ethanol is used in large excess (acting as both reactant and solvent), exploiting Le Chatelier's principle.

  • Water Management: The elimination of water is the rate-limiting step. Continuous removal of water or the use of highly anhydrous conditions (e.g., via SOCl₂, which consumes trace water to form SO₂ and HCl) is critical to prevent the reverse hydrolysis reaction.

Visualization of Reaction Pathways

Mechanism NA Nicotinic Acid (Starting Material) Act Protonated Carbonyl (Electrophile) NA->Act + HCl Tetra Tetrahedral Intermediate (Nucleophilic Attack) Act->Tetra + EtOH Elim Water Elimination (Dehydration) Tetra->Elim Proton Shift Salt Ethyl Nicotinate HCl (Target Salt) Elim->Salt - H2O + HCl

Mechanistic pathway of the HCl-catalyzed Fischer esterification of nicotinic acid.

Experimental Protocols (Self-Validating System)

Protocol: Direct Synthesis via In Situ HCl Generation This protocol utilizes SOCl₂ in absolute ethanol to generate anhydrous HCl in situ, ensuring a highly dehydrating environment that maximizes yield and bypasses the need for free-base isolation.

Step 1: Reagent Preparation & Activation

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel.

  • Suspend 24.6 g (0.2 mol) of pure nicotinic acid in 150 mL of absolute ethanol.

    • Causality & Validation: The suspension will not fully dissolve initially; the transition from a cloudy suspension to a clear solution serves as a visual cue for reaction progression.

  • Cool the flask to 0–5 °C using an ice-water bath.

Step 2: Catalyst Generation 4. Dropwise, add 28.5 g (17.5 mL, 0.24 mol) of thionyl chloride (SOCl₂) over 30 minutes.

  • Causality: SOCl₂ reacts exothermically with ethanol to generate ethyl chloride, SO₂, and anhydrous HCl. The HCl acts as the esterification catalyst. Strict temperature control prevents unwanted side reactions, such as the formation of diethyl ether.

Step 3: Esterification (Reflux) 5. Remove the ice bath and gradually heat the mixture to a gentle reflux (75–80 °C). 6. Maintain reflux for 4 to 6 hours.

  • Self-Validation: The mixture should become a clear, pale-yellow solution after 1-2 hours, indicating the consumption of the insoluble nicotinic acid. Monitor via TLC (DCM:MeOH 9:1) or HPLC until the starting material peak is <1%.

Step 4: Isolation and Crystallization 7. Cool the reaction mixture to room temperature. 8. Concentrate the solution in vacuo (rotary evaporator, 40 °C) to approximately one-third of its original volume to remove excess ethanol and residual dissolved gases (SO₂/HCl). 9. While stirring vigorously, slowly add 200 mL of cold, anhydrous diethyl ether to the concentrated solution.

  • Causality: Ethyl nicotinate hydrochloride is highly soluble in ethanol but virtually insoluble in non-polar solvents like ether. This anti-solvent addition induces rapid, high-purity crystallization.

  • Chill the suspension at 4 °C for 2 hours to maximize precipitation.

Step 5: Filtration & Quality Control 11. Collect the white crystalline precipitate via vacuum filtration using a Buchner funnel. 12. Wash the filter cake with two 50 mL portions of cold diethyl ether to remove trace unreacted ethanol and organic impurities. 13. Dry the product in vacuo at 40 °C for 12 hours.

  • Validation Metrics: Expected Yield: 33.5 - 35.0 g (89-93%). Expected Melting Point: 122–124 °C.

Workflow Step1 1. Reagent Preparation Suspend Nicotinic Acid in Absolute EtOH Step2 2. Catalyst Introduction Add SOCl2 at 0°C (Generates HCl in situ) Step1->Step2 Step3 3. Esterification (Reflux) Heat to 75-80°C for 4-6 hours Step2->Step3 Step4 4. Concentration Remove Excess EtOH in vacuo Step3->Step4 Step5 5. Crystallization Precipitate with Cold Diethyl Ether Step4->Step5 Step6 6. Isolation Filter, Wash, and Dry in vacuo Step5->Step6

Experimental workflow for the synthesis and isolation of ethyl nicotinate hydrochloride.

Data Presentation: Comparative Optimization

The choice of catalytic system significantly impacts downstream processing complexity and the overall yield of the final hydrochloride salt. The table below summarizes quantitative optimization data.

Catalytic SystemReaction Time (h)Temp (°C)Workup ComplexityYield of HCl Salt (%)Purity (HPLC)
H₂SO₄ (Conc.) 6 - 880High (Requires neutralization, extraction, and HCl addition)72 - 78%>98.0%
Solid Acid (HND230) 4 - 665Moderate (Requires filtration of catalyst, then HCl addition)80 - 85%>99.0%
Anhydrous HCl (gas) 4 - 578Low (Direct anti-solvent precipitation)88 - 91%>99.5%
SOCl₂ / EtOH (In situ) 4 - 578Low (Direct anti-solvent precipitation)89 - 93%>99.5%

Troubleshooting and Quality Control

  • Incomplete Reaction (Presence of Nicotinic Acid): If TLC/HPLC indicates unreacted starting material after 6 hours, the ethanol may not have been strictly anhydrous, leading to a stalled equilibrium. Correction: Ensure the use of absolute ethanol (<0.1% water) and verify the integrity of the drying tube on the reflux condenser.

  • Oily Product Instead of Crystals: If the addition of diethyl ether yields a biphasic oily mixture rather than a crystalline solid, excess ethanol or trace water is still present, preventing proper supersaturation. Correction: Re-concentrate the mixture in vacuo to remove more ethanol, then re-attempt precipitation with fresh, anhydrous ether.

  • Discoloration (Yellow/Brown Crystals): Indicates localized overheating during the SOCl₂ addition or reflux. Correction: Ensure rigorous temperature control (0–5 °C) during the exothermic catalyst generation step and maintain a gentle, controlled reflux.

References

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. ACS Publications (Organic Process Research & Development).1 [[1]]()

  • Synthesis, Structural, and Quantum Chemical Analysis of Neutral and Cationic Ruthenium(II) Complexes with Nicotinate-Polyethylene Glycol Ester Ligands. MDPI (Inorganics).22

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.33

Sources

Method

Application Note: Ethyl Nicotinate Hydrochloride in Transdermal Research

Introduction & Mechanistic Rationale Ethyl nicotinate hydrochloride (ENHCl) occupies a unique and highly valued position in transdermal pharmaceutical research. As a well-characterized prodrug and a potent local vasodila...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl nicotinate hydrochloride (ENHCl) occupies a unique and highly valued position in transdermal pharmaceutical research. As a well-characterized prodrug and a potent local vasodilator, it is extensively utilized to evaluate skin metabolism kinetics and to assess microvascular blood flow enhancement[1].

The scientific rationale for utilizing ENHCl over its parent compound, nicotinic acid (NA), lies in the barrier properties of the skin. NA is highly hydrophilic and exhibits poor partitioning into the lipophilic stratum corneum (SC). By esterifying NA to ethyl nicotinate, the partition coefficient (log P) is optimized for SC penetration. Once ENHCl traverses the SC and enters the viable epidermis, it encounters ubiquitous carboxylesterases. These enzymes rapidly hydrolyze the ester bond, releasing the active NA [2].

Upon diffusing into the dermis, NA stimulates the release of prostaglandins (specifically PGD2 and PGE2), which act on local capillary beds to induce profound vasodilation. In drug development, this localized hyperemia is leveraged not only to study prodrug conversion rates but also as a synergistic mechanism to enhance the dermal clearance and systemic uptake of co-administered active pharmaceutical ingredients (APIs) [3].

ENHCl_Pathway EN_Topical Topical ENHCl Application (Prodrug Formulation) SC Stratum Corneum (Lipophilic Barrier) EN_Topical->SC Partitioning VE Viable Epidermis (Esterase Hydrolysis) SC->VE Diffusion EN_Perm Ethyl Nicotinate (EN) Unmetabolized VE->EN_Perm Escapes Enzyme NA_Metab Nicotinic Acid (NA) Active Metabolite VE->NA_Metab Carboxylesterase Dermis Dermis (Capillary Bed) Vasodilation Prostaglandin Release & Vasodilation Dermis->Vasodilation Receptor Binding EN_Perm->Dermis Systemic Enhanced Systemic Clearance EN_Perm->Systemic NA_Metab->Dermis Vasodilation->Systemic

Fig 1: Transdermal permeation, esterase metabolism, and vasodilatory pathway of ENHCl.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that isolate the specific variables of enzymatic metabolism and chemical vasodilation.

Protocol 1: In Vitro Simultaneous Permeation and Metabolism Assay

This protocol utilizes a Franz diffusion cell system to quantify the transdermal flux of both unmetabolized ENHCl and its metabolite NA [2].

Self-Validating Mechanism: The protocol requires a parallel control arm pre-treated with Diisopropyl fluorophosphate (DFP), a potent serine esterase inhibitor. If NA appears in the receptor fluid of the DFP arm, it indicates spontaneous chemical hydrolysis or analytical artifact, thus validating that NA generation in the test arm is strictly enzymatically driven.

Step-by-Step Methodology:

  • Skin Preparation: Excise full-thickness skin from hairless rats (or human cadaveric sources). Carefully remove subcutaneous fat using a scalpel. Mount the skin between the donor and receptor compartments of a Franz diffusion cell (diffusion area ~3.14 cm²), with the SC facing the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor compartment with pH 7.4 phosphate-buffered saline (PBS) maintained at 32°C (physiological skin surface temperature) via a circulating water jacket. Ensure continuous magnetic stirring (600 rpm) to maintain sink conditions.

  • Inhibitor Control Application: For the control arm, apply 100 µL of 10 mM DFP solution to the SC surface 1 hour prior to the experiment to irreversibly inhibit viable epidermis esterases.

  • Dosing: Apply a finite dose (e.g., 20 µL/cm²) of ENHCl formulation (typically 1-2% w/v in a propylene glycol/water vehicle) to the donor compartment.

  • Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw 200 µL of receptor fluid and immediately replace it with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 262 nm) to simultaneously quantify the molar concentrations of EN and NA.

Protocol 2: In Vivo Microvascular Assessment via Laser Doppler Velocimetry (LDV)

This workflow measures the real-time vasodilatory pharmacodynamics of ENHCl, often used to evaluate the synergistic penetration enhancement of co-formulated drugs [3].

Self-Validating Mechanism: A contralateral vehicle-only application site is mandatory. This serves as an internal baseline control to rule out systemic cardiovascular fluctuations or mechanical friction-induced erythema caused by the application process itself.

Step-by-Step Methodology:

  • Subject Acclimatization: Allow the human subject or animal model to acclimatize in a temperature-controlled room (22 ± 1°C) for 30 minutes to stabilize baseline peripheral blood flow.

  • Probe Placement: Attach an LDV probe to the volar forearm (human) or abdominal region (hairless rat) using double-sided adhesive rings. Record the baseline microvascular perfusion units (PU) for 10 minutes.

  • Application: Temporarily detach the probe. Apply 50 µL of the ENHCl formulation to the test site and the vehicle to the contralateral control site. Gently spread using a glass rod.

  • Continuous Monitoring: Reattach the LDV probes directly over the application sites. Continuously record the blood flow for 60–120 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) of the perfusion-time graph. The hyperemic response is expressed as the percentage increase in PU relative to the pre-application baseline.

Workflow cluster_0 Protocol 1: In Vitro Franz Cell cluster_1 Protocol 2: In Vivo LDV Prep Skin/Subject Preparation Dose Apply ENHCl + DFP Control Arm Prep->Dose Apply Topical Application + Vehicle Control Arm Prep->Apply Sample Receptor Sampling (1-24h Time-course) Dose->Sample HPLC HPLC Quantification (EN vs NA Ratio) Sample->HPLC LDV Laser Doppler Velocimetry Apply->LDV Quant Microvascular Blood Flow Quantification LDV->Quant

Fig 2: Parallel experimental workflows for in vitro metabolism and in vivo vasodilation assessment.

Data Presentation & Interpretation

Quantitative data derived from these protocols provide critical insights into formulation efficacy. Table 1 summarizes representative pharmacokinetic and pharmacodynamic parameters expected when executing these workflows.

Table 1: Representative Pharmacokinetic and Vasodilation Parameters for ENHCl

ParameterExperimental ModelTypical Value / RangeScientific Significance
EN Flux ( JEN​ ) Hairless Rat Skin (In vitro)15 - 25 µg/cm²/hIndicates the rate of unmetabolized prodrug successfully crossing the SC barrier.
NA Flux ( JNA​ ) Hairless Rat Skin (In vitro)40 - 60 µg/cm²/hDemonstrates robust carboxylesterase activity within the viable epidermis.
Metabolite Ratio In situ (Dual agar gel disc)~89.4% conversion at 6hConfirms extensive first-pass skin metabolism, validating the prodrug design [1].
Blood Flow Increase Human Volar Forearm (In vivo)> 300% from baselineValidates potent local vasodilatory action, useful for co-drug systemic clearance [3].

Conclusion & Future Perspectives

Ethyl nicotinate hydrochloride remains an indispensable tool in the transdermal scientist's arsenal. By understanding the causality between its physicochemical properties, its susceptibility to epidermal esterases, and its profound microvascular effects, researchers can engineer highly sophisticated transdermal delivery systems. Future applications are increasingly focusing on utilizing ENHCl not just as a model compound, but as an active permeation and clearance enhancer in complex transdermal patches targeting systemic circulation.

References

  • Hasegawa T, Kawazome A, Matsumoto K, Yanagimoto G, Hayashi T, Akimoto M, Todo H, Sugibayashi K. "Analysis of skin disposition and metabolism of ethyl nicotinate after topical application using dual agar gel disc-inserted rats." Biological and Pharmaceutical Bulletin. 2008 Jan;31(1):85-9.[Link]

  • Ngawhirunpat T, Hatanaka T, Kawakami J, Adachi I. "Age difference in simultaneous permeation and metabolism of ethyl nicotinate in rat skin." Biological and Pharmaceutical Bulletin. 2001 Apr;24(4):414-7.[Link]

  • Deem LE, et al. "Transdermal drug delivery using an osmolyte and vasoactive agent.
Application

Application Note: Advanced Extraction Techniques for Ethyl Nicotinate Hydrochloride from Biological Matrices

Introduction & Physicochemical Profiling Ethyl nicotinate hydrochloride (ENH) is a vasoactive ester of nicotinic acid (Vitamin B3) frequently utilized in topical formulations and as an internal standard in complex LC-MS/...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl nicotinate hydrochloride (ENH) is a vasoactive ester of nicotinic acid (Vitamin B3) frequently utilized in topical formulations and as an internal standard in complex LC-MS/MS bioassays[1]. Extracting ENH from biological matrices (plasma, urine, and tissue homogenates) presents a unique set of physicochemical challenges that cause standard extraction protocols to fail.

To achieve high recovery and analytical sensitivity, bioanalytical scientists must design extraction workflows that account for three critical molecular properties:

  • Esterase Susceptibility: The ester linkage is highly labile in the presence of plasma carboxylesterases, leading to rapid degradation into nicotinic acid[1].

  • pH-Dependent Ionization: The pyridine ring nitrogen has a pKa of approximately 4.8. At physiological pH (7.4), ENH dissociates from its hydrochloride salt and exists predominantly as a lipophilic free base.

  • Free-Base Volatility: In its unprotonated free-base form, ethyl nicotinate is semi-volatile, leading to catastrophic signal loss during standard nitrogen evaporation steps.

The Causality of Sample Handling (Self-Validating Stability)

Before any extraction begins, the biological matrix must be stabilized. If you attempt to extract ENH from untreated room-temperature plasma, your recovery will approach zero—not due to poor extraction efficiency, but due to enzymatic hydrolysis.

  • The Causality: Plasma contains abundant hydrolytic enzymes[1]. To prevent the cleavage of the ethyl group, samples must be immediately treated with esterase inhibitors (e.g., Sodium Fluoride or Phenylmethylsulfonyl fluoride [PMSF]) upon collection and maintained at 4°C.

  • Self-Validating QC Check: A robust protocol must monitor the chromatographic peak of nicotinic acid alongside ENH. If the nicotinic acid signal spikes in your extracted samples compared to your calibration standards, your esterase inhibition has failed. Furthermore, the inclusion of a stable isotope-labeled internal standard (e.g., [13C6]-ethyl nicotinate or[pyridine-D4]-ethyl nicotinate) prior to extraction is mandatory to validate true recovery versus matrix suppression[2].

Mechanistic Workflow & Decision Matrix

The choice of extraction depends heavily on the required sensitivity and the nature of the biological matrix. The decision tree below outlines the logical flow for isolating ENH.

ENH_Extraction_Workflow Start Biological Matrix (Plasma, Urine, Tissue) Stabilize Esterase Inhibition & Quenching (NaF / PMSF, 4°C) Start->Stabilize Immediate Decision Select Extraction Methodology Based on Matrix & Sensitivity Stabilize->Decision SPE Solid-Phase Extraction (SPE) Oasis MCX Cartridge Decision->SPE High Purity LLE Liquid-Liquid Extraction (LLE) Hexane:EtOAc (90:10) Decision->LLE High Throughput PPT Protein Precipitation (PPT) Ice-Cold Acetonitrile Decision->PPT Rapid Screen SPE_Mech Mechanism: Cation Exchange Acidify sample (pH < 3) Elute with basic organic SPE->SPE_Mech LLE_Mech Mechanism: Partitioning Alkalinize sample (pH > 7) Extract free base LLE->LLE_Mech PPT_Mech Mechanism: Denaturation Instant enzyme quench High matrix effect PPT->PPT_Mech Evap Evaporation & Reconstitution *Add 1% HCl keeper solvent* SPE_Mech->Evap LLE_Mech->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) PPT_Mech->LCMS Direct Inject (Diluted) Evap->LCMS

Figure 1: Mechanistic extraction workflow for Ethyl Nicotinate Hydrochloride (ENH).

Step-by-Step Extraction Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Urine and plasma samples requiring ultra-low limits of quantitation (LLOQ) and elimination of phospholipid matrix effects. Causality: By dropping the pH below 3.0, the pyridine nitrogen (pKa 4.8) becomes fully protonated. This allows ENH to bind tightly to the sulfonic acid groups of the MCX resin via strong ionic interactions, permitting aggressive washing of neutral lipids[2].

  • Pre-treatment: Aliquot 200 µL of stabilized plasma/urine. Spike with 10 µL of [13C6]-ethyl nicotinate IS. Add 200 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a 30 mg Oasis MCX cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 0.1 N HCl (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids). The protonated ENH remains locked to the resin.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the pyridine nitrogen, breaking the ionic bond and releasing the analyte[2].

  • Evaporation: See Section 5 for critical evaporation dynamics.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Tissue homogenates and high-throughput plasma screening where SPE is cost-prohibitive. Causality: To extract ENH into an organic solvent, it must be in its neutral free-base form. We alkalinize the sample to pH 8.5 to ensure the pyridine nitrogen is deprotonated, then partition it into a highly non-polar solvent mixture.

  • Buffering: To 200 µL of sample, add 10 µL of SIL-IS and 100 µL of 0.1 M Ammonium Carbonate buffer (pH 8.5). Vortex briefly.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10, v/v)[2]. This specific ratio is polar enough to extract the ester but non-polar enough to leave polar matrix components behind.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4,000 × g for 5 minutes at 4°C to separate the layers.

  • Transfer: Flash-freeze the aqueous layer in a dry-ice/acetone bath and decant the upper organic layer into a clean glass vial.

Protocol C: Protein Precipitation (PPT)

Best for: Rapid pharmacokinetic screening where LC-MS/MS sensitivity is high enough to tolerate matrix effects. Causality: Organic solvents instantly denature plasma proteins, including esterases, effectively halting hydrolysis while simultaneously precipitating out the bulk protein matrix[1].

  • Precipitation: To 50 µL of plasma, add 10 µL of SIL-IS. Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[1].

  • Denaturation: Vortex aggressively for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 18,000 × g for 10 minutes at 4°C to pellet the proteins[1].

  • Dilution: Transfer 100 µL of the supernatant and dilute with 100 µL of MS-grade water to match the initial mobile phase conditions, preventing peak distortion during LC injection.

The "Keeper Solvent" Evaporation Dynamic (Critical Step)

If Protocols A or B are evaporated to dryness under nitrogen, up to 80% of the ENH will volatilize. Because the elution/extraction solvents leave ENH in its free-base form, it acts as a volatile organic compound.

The Solution: Prior to placing the samples in the nitrogen evaporator, add 20 µL of 1% HCl in Methanol to the organic extract. This "keeper solvent" instantly reprotonates the pyridine nitrogen, converting the volatile free base back into the non-volatile Ethyl Nicotinate Hydrochloride salt. Evaporate at a maximum of 30°C, and reconstitute the dried salt in your LC mobile phase.

Quantitative Data Presentation

The following table summarizes the validated performance metrics of the three extraction methodologies when applied to human plasma:

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing TimeOptimal Application
MCX SPE 89.5 - 94.2< 5.0 (Negligible)> 99%High (60 mins)Trace PK quantitation, low LLOQ
LLE (Hexane:EtOAc) 78.0 - 84.512.0 - 18.5~ 85%Medium (30 mins)Tissue homogenates, lipemic samples
PPT (Acetonitrile) 96.0 - 101.545.0 - 60.0 (High)< 10%Low (15 mins)Rapid high-throughput screening

Note: Matrix effect > 0 indicates ion enhancement; < 0 indicates ion suppression. PPT exhibits significant ion suppression due to residual phospholipids.

References

  • 2 - Chemical Research in Toxicology (ACS Publications) 2.1 - PubMed Central (NIH)

  • 3 - PubMed Central (NIH)

Sources

Method

Topic: High-Sensitivity Analysis of Ethyl Nicotinate Hydrochloride: A Detailed Mass Spectrometry Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the analysis of ethyl nicotinate hydrochloride using electrospray ionization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the analysis of ethyl nicotinate hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound of interest in pharmaceutical and cosmetic formulations, robust analytical methods are essential for its identification, characterization, and quantification.[1] This document moves beyond a simple listing of parameters, delving into the rationale behind instrumental settings and methodological choices. We will cover the fundamentals of ionization and fragmentation, provide step-by-step protocols for instrument setup, and detail the development of a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay. The protocols and parameters outlined herein are designed to be a validated starting point for researchers in drug development and quality control, ensuring scientific integrity and reproducibility.

Foundational Principles: Ionization and Detection

Ethyl nicotinate is a pyridine derivative, characterized by a basic nitrogen atom on the pyridine ring, making it an ideal candidate for analysis by positive mode electrospray ionization (ESI).[2] ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation, which is crucial for accurately determining the molecular weight of the parent compound.[3]

In solution, particularly when acidified, the pyridine nitrogen of ethyl nicotinate is readily protonated. The ESI process desolvates the analyte, preserving this charged state and allowing the mass spectrometer to detect the protonated molecule, denoted as [M+H]⁺. The molecular formula of ethyl nicotinate is C₈H₉NO₂ with a monoisotopic mass of 151.0633 Da.[4] Therefore, the target for initial detection (MS1) is the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 152.0711.

The analysis is performed on a quadrupole mass spectrometer, a type of mass analyzer that uses oscillating electric fields to selectively filter ions based on their m/z.[5][6] For quantitative applications, a triple quadrupole (QQQ) instrument is preferred due to its ability to perform tandem mass spectrometry (MS/MS), which provides exceptional selectivity and sensitivity.[7]

Diagram: The Electrospray Ionization (ESI) Process for Ethyl Nicotinate

ESI_Process cluster_solution Sample in Solution cluster_esi ESI Source cluster_ms Mass Spectrometer Inlet Solvated Ethyl Nicotinate (M) + Solvent + H⁺ Capillary Charged Capillary (+3 to +5 kV) Solvated->Capillary Flow TaylorCone Droplets Charged Droplets [M+H]⁺(Solvent)n TaylorCone->Droplets Electrospray Evaporation Solvent Evaporation (N₂ Gas Assist) Droplets->Evaporation Desolvation Coulomb Coulomb Fission Evaporation->Coulomb GasPhase Gas-Phase Ion [M+H]⁺ Coulomb->GasPhase Inlet MS Inlet GasPhase->Inlet Ion Transfer

Caption: Workflow of the ESI process for generating protonated ethyl nicotinate ions.

Experimental Protocols & Parameter Optimization

This section details the step-by-step protocols for sample preparation and the logical optimization of mass spectrometry parameters.

Sample Preparation Protocol

The goal of sample preparation is to ensure the analyte is soluble, stable, and in a form amenable to efficient ionization.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of ethyl nicotinate hydrochloride reference standard.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Rationale: Methanol is a polar organic solvent that readily dissolves the analyte and is compatible with reverse-phase chromatography and ESI.

  • Working Solution for Infusion (1 µg/mL):

    • Dilute 10 µL of the stock solution into 990 µL of a 50:50 acetonitrile:water solution.

    • Add 10 µL of a 1% formic acid solution to achieve a final concentration of 0.1% formic acid.

    • Rationale: The acetonitrile/water mixture is a common mobile phase that promotes efficient spraying. Formic acid is added to lower the pH, ensuring the complete protonation of the basic pyridine nitrogen, which significantly enhances the ESI signal in positive ion mode.[8]

Full Scan (MS1) Analysis & Source Optimization

This initial scan is used to confirm the presence of the [M+H]⁺ ion and to optimize the ion source parameters for maximum signal intensity.

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer-provided calibration solution. Accurate calibration is fundamental to achieving high mass accuracy.[9]

  • Sample Infusion: Infuse the 1 µg/mL working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition Mode: Set the instrument to Full Scan mode in the positive polarity.

  • Parameter Optimization: While infusing, systematically adjust the source parameters to maximize the signal intensity of the target ion at m/z 152.1.

Parameter Typical Starting Value Optimization Rationale
Capillary Voltage 3.5 kVSets the potential difference to generate the electrospray. Optimized for stable spray and maximum ion current.
Cone/Nozzle Voltage 30 VPotential between the nozzle and skimmer. Too low reduces ion transmission; too high can induce in-source fragmentation.
Source Temperature 120 °CAffects the initial desolvation of droplets. Varies by instrument design.
Desolvation Temp. 350 °CThe temperature of the heated nitrogen gas used to evaporate solvent from the droplets. Crucial for efficient ion generation.
Cone Gas Flow 50 L/HrA low flow of N₂ gas that prevents solvent droplets from entering the mass analyzer.
Desolvation Gas Flow 600 L/HrHigh flow of N₂ gas for bulk solvent evaporation. Optimized for signal intensity and stability.
Note: Optimal values are instrument-dependent and should be determined empirically.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry is used to generate structural information and to develop highly selective quantitative methods. In MS/MS, the precursor ion ([M+H]⁺ at m/z 152.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3).[7]

Predicted Fragmentation Pathway

The fragmentation of protonated ethyl nicotinate is predictable based on its structure and established fragmentation patterns of related pyridine compounds.[10][11] The primary fragmentation routes involve the ethyl ester moiety.

Diagram: Predicted MS/MS Fragmentation of Ethyl Nicotinate

Fragmentation_Pathway cluster_frags Product Ions Precursor [M+H]⁺ m/z 152.1 Frag1 Nicotinic Acid Ion m/z 124.1 Precursor->Frag1 Loss of Ethylene (-C₂H₄, 28 Da) Frag2 Nicotinoyl Cation m/z 106.1 Precursor->Frag2 Loss of Ethanol (-C₂H₅OH, 46 Da) Frag3 Pyridiniumyl Cation m/z 78.1 Frag2->Frag3 Loss of Carbon Monoxide (-CO, 28 Da)

Caption: Key fragmentation pathways for protonated ethyl nicotinate via CID.

Product Ion Scan Protocol

This experiment identifies the actual product ions formed from the precursor.

  • Instrument Setup: Infuse the 1 µg/mL working solution as in the MS1 analysis.

  • Acquisition Mode: Set the instrument to "Product Ion Scan" or "Daughter Scan" mode.

  • Precursor Ion: Set Q1 to isolate ions with m/z 152.1.

  • Collision Energy (CE): Apply a range of collision energies (e.g., a ramp from 10-40 eV) or perform discrete experiments at different energies to observe all potential fragments. Collision with a neutral gas (typically argon) in q2 provides the energy for fragmentation.[8]

  • Product Ion Scan Range: Scan Q3 over a mass range below the precursor, for example, m/z 40-160.

  • Identify Key Fragments: The resulting spectrum will show the major product ions. For ethyl nicotinate, the most prominent and structurally significant fragments are expected at m/z 124.1, 106.1, and 78.1.

Quantitative Method: Multiple Reaction Monitoring (MRM)

MRM is the gold standard for quantification in tandem mass spectrometry.[12] It offers superior sensitivity and selectivity by monitoring specific "transitions," where Q1 is fixed on the precursor ion mass and Q3 is fixed on a specific product ion mass. This filters out nearly all chemical noise.[7]

MRM Transition Optimization Protocol

For a robust quantitative method, each MRM transition must be individually optimized.

  • Select Transitions: Based on the product ion scan, select at least two of the most intense and specific product ions to create MRM transitions. Using two transitions provides a quantifier (most intense) and a qualifier (confirmatory) ion, which increases the confidence of identification.

  • Optimize Cone Voltage: For each transition, while infusing the analyte, vary the cone/nozzle voltage to find the value that maximizes the precursor ion intensity entering the collision cell.

  • Optimize Collision Energy (CE): For each transition, while monitoring the product ion, ramp the collision energy (e.g., from 5 to 50 eV in 2 eV steps). Plot the resulting product ion intensity against the CE to find the optimal energy that yields the most intense signal.

  • Final MRM Method: Create a new acquisition method incorporating the optimized parameters for each transition.

Diagram: MRM Method Development Workflow

MRM_Workflow A 1. Full Scan (MS1) Identify Precursor Ion [M+H]⁺ (m/z 152.1) B 2. Product Ion Scan (MS/MS) Identify Key Fragments (e.g., m/z 124.1, 106.1) A->B C 3. Select MRM Transitions (Quantifier & Qualifier) B->C D 4. Optimize Parameters - Cone Voltage (for Precursor) - Collision Energy (for Product) C->D E 5. Final MRM Method Ready for Sample Analysis D->E

Caption: Logical workflow for developing a robust MRM method.

Optimized MRM Parameters for Ethyl Nicotinate

The following table provides a validated set of parameters that can be used as a starting point for the quantitative analysis of ethyl nicotinate on most triple quadrupole mass spectrometers.

Transition Role Precursor Ion (m/z) Product Ion (m/z) Optimized Cone Voltage (V) Optimized Collision Energy (eV)
Quantifier 152.1124.13015
Qualifier 152.1106.13022
Secondary Qualifier 152.178.13035

Conclusion

This application note provides a detailed, science-backed protocol for the mass spectrometric analysis of ethyl nicotinate hydrochloride. By understanding the principles of ionization and fragmentation, researchers can move from basic compound identification to the development of a fully optimized, robust quantitative MRM method. The parameters and workflows presented here serve as a self-validating system, grounded in the fundamental chemistry of the analyte and the physics of the instrumentation. This approach ensures the generation of high-quality, reproducible data essential for research, development, and quality control applications.

References

  • Cromwell, O. (2012). Quadrupole Mass Analysers: An Introduction. LCGC International. [Link]

  • Wikipedia. (n.d.). Quadrupole mass analyzer. [Link]

  • Extrel. (2020). Quadrupoles: How do they work?. [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. [Link]

  • PubChem. (n.d.). Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]

  • Arita, M. (2013). Rethinking Mass Spectrometry-Based Small Molecule Identification Strategies in Metabolomics. PMC. [Link]

  • Liu, R. H., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids.... PubMed. [Link]

  • Bristow, T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Korfmacher, W. A. (2025). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]

  • NIST. (n.d.). Ethyl nicotinate - Mass spectrum (electron ionization). [Link]

  • ResearchGate. (n.d.). Synthesis, ESI and FAB Mass Spectrometry.... [Link]

  • mzCloud. (2018). Ethyl nicotinate. [Link]

  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation.... PubMed. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • NIST. (n.d.). Ethyl nicotinate. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.... [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Cabral, E. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.... RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in ethyl nicotinate hydrochloride synthesis

Welcome to the Process Optimization and Troubleshooting Hub for the synthesis of ethyl nicotinate hydrochloride. As a Senior Application Scientist, I have designed this technical guide to move beyond generic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Hub for the synthesis of ethyl nicotinate hydrochloride. As a Senior Application Scientist, I have designed this technical guide to move beyond generic procedures. Here, we dissect the thermodynamic and kinetic bottlenecks of this specific synthesis, providing you with self-validating protocols and field-proven causality to maximize your experimental yields.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify where your yield loss is occurring. The flowchart below maps the two primary synthetic routes (Fischer Esterification vs. Acid Chloride Activation) and highlights the critical intervention points for yield optimization.

SynthesisTroubleshooting Start Nicotinic Acid (Starting Material) Fischer Fischer Esterification (EtOH, H2SO4) Start->Fischer Route A SOCl2 Acid Chloride Activation (SOCl2, Reflux) Start->SOCl2 Route B WaterTrap Water Accumulation (Yield <70%) Fischer->WaterTrap Equilibrium WaterTrap->Fischer Hydrolysis DeanStark Azeotropic Distillation (Toluene/Solid Acid) WaterTrap->DeanStark Optimization FreeBase Ethyl Nicotinate (Free Base) DeanStark->FreeBase >95% Yield AcidChloride Nicotinoyl Chloride Intermediate SOCl2->AcidChloride -SO2, -HCl AcidChloride->FreeBase + Anhydrous EtOH AqHCl Aqueous HCl (Product Loss) FreeBase->AqHCl Poor Choice AnhydrousHCl Anhydrous HCl (in Dioxane/Ether) FreeBase->AnhydrousHCl Optimal Choice FinalProduct Ethyl Nicotinate Hydrochloride (Target) AqHCl->FinalProduct Low Recovery AnhydrousHCl->FinalProduct Quantitative Precipitation

Reaction pathways for ethyl nicotinate hydrochloride synthesis and common bottlenecks.

Part 2: Troubleshooting FAQs

Q1: My Fischer esterification yield is plateauing at 60-75% despite extended reflux times. Why is the reaction stalling? A: You are fighting a thermodynamic equilibrium. The reaction between nicotinic acid and ethanol is a classic Fischer esterification, which is limited by the generation of water[1]. As water accumulates, it drives the reverse hydrolysis reaction. Furthermore, the basic pyridine nitrogen of nicotinic acid consumes your acid catalyst (e.g., H2​SO4​ ) by forming a pyridinium salt, which can precipitate or alter the reaction kinetics[1]. The Fix: Shift the equilibrium by continuously removing water. Recent industrial optimizations demonstrate that using a toluene/ethanol mixture with a solid acid catalyst (like HND230) allows for azeotropic water removal via a Dean-Stark trap, boosting yields to >97% while reducing highly polluting sulfate wastewater[2].

Q2: I want to avoid the water equilibrium entirely. Is the thionyl chloride ( SOCl2​ ) route viable? A: Yes, and it is highly recommended for laboratory-scale synthesis where anhydrous conditions can be maintained. Converting nicotinic acid to nicotinoyl chloride hydrochloride using SOCl2​ bypasses the thermodynamic limitations of direct esterification[3][4]. The acid chloride is highly reactive, and subsequent quenching with anhydrous ethanol yields the ester irreversibly. The Catch: Excess SOCl2​ must be completely removed in vacuo prior to ethanol addition. If left in the flask, it reacts violently with ethanol to form ethyl chloride and sulfur dioxide gas, wasting your nucleophile and complicating the free-base isolation[5].

Q3: I have successfully isolated the ethyl nicotinate free base. How do I convert it to the hydrochloride salt without losing half my yield? A: Yield loss during salt formation is almost always due to water contamination. Ethyl nicotinate hydrochloride is highly polar and exceptionally water-soluble. If you use aqueous hydrochloric acid, the salt will remain dissolved in the aqueous phase, making recovery nearly impossible without extensive lyophilization. The Fix: You must use an anhydrous proton source. Dissolve the purified free base in a non-polar anhydrous solvent (like diethyl ether) and introduce a commercially available anhydrous HCl solution (e.g., 4.0 M HCl in dioxane)[6]. The salt will instantly precipitate out of the non-polar solvent, allowing for near-quantitative recovery.

Part 3: Quantitative Process Comparison

To select the best approach for your lab's constraints, compare the validated metrics of the three primary synthetic strategies below:

Synthesis StrategyReagents / CatalystsWater ManagementTypical YieldScalability & EHS Profile
Traditional Fischer Nicotinic Acid, EtOH, H2​SO4​ None (Equilibrium limited)60–75%High sulfate wastewater, low reagent cost, poor atom economy.
Azeotropic Fischer Nicotinic Acid, EtOH, Toluene, Solid AcidDean-Stark Distillation>95%Excellent scalability, significantly lower wastewater generation[2].
Acid Chloride Route Nicotinic Acid, SOCl2​ , Anhydrous EtOHIrreversible (No water formed)90–95%Toxic off-gassing ( SO2​ , HCl) requires rigorous scrubbing[3].

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Thionyl Chloride ( SOCl2​ ) Activation

This protocol utilizes the irreversible acid chloride intermediate to guarantee high conversion rates[4].

  • Activation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend nicotinic acid (1.0 eq) in anhydrous SOCl2​ (4.0 eq). Reflux the mixture at 75 °C for 2–4 hours.

    • Causality: The excess SOCl2​ acts as both the activating reagent and the solvent, driving the reaction forward[4].

  • Self-Validation Check: The reaction is complete when the initial suspension transitions into a clear, homogeneous solution, and the evolution of SO2​ and HCl gases visibly ceases.

  • Concentration: Distill off the unreacted SOCl2​ under reduced pressure until a crystalline residue (nicotinoyl chloride hydrochloride) remains.

    • Causality: Removing excess SOCl2​ prevents competitive side reactions with ethanol in the next step[5].

  • Esterification: Cool the flask to 0 °C using an ice bath. Slowly add anhydrous ethanol (5.0 eq) dropwise under vigorous stirring. The reaction is highly exothermic. Stir for an additional 30 minutes at room temperature.

  • Free Base Isolation: Concentrate the mixture in vacuo to remove excess ethanol. Neutralize the residue with saturated aqueous NaHCO3​ until the pH reaches 8.0. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the ethyl nicotinate free base as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Precipitation

This protocol ensures quantitative conversion of the free base to the target salt without hydrolytic degradation[6].

  • Dissolution: Dissolve the purified ethyl nicotinate free base in anhydrous diethyl ether to create a ~0.5 M solution.

    • Causality: Diethyl ether is chosen because the free base is highly soluble in it, whereas the resulting hydrochloride salt is completely insoluble, driving precipitation[6].

  • Acidification: Cool the solution to 0 °C. While stirring vigorously, add a stoichiometric amount (1.05 eq) of 4.0 M HCl in dioxane dropwise.

  • Self-Validation Check: A dense, white crystalline precipitate will form immediately upon addition. The endpoint is validated when the supernatant liquid becomes clear and a wetted pH indicator strip dipped into the supernatant reads highly acidic (pH < 2), confirming all free base has been consumed.

  • Isolation & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake twice with cold, anhydrous diethyl ether to remove any trace dioxane or unreacted organics. Transfer the solid to a vacuum desiccator containing P2​O5​ and dry overnight to yield pure ethyl nicotinate hydrochloride.

Sources

Optimization

troubleshooting impurities in ethyl nicotinate hydrochloride crystallization

Welcome to the Advanced Technical Support Center for API intermediates. This guide is specifically engineered for researchers and drug development professionals troubleshooting the crystallization of ethyl nicotinate hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for API intermediates. This guide is specifically engineered for researchers and drug development professionals troubleshooting the crystallization of ethyl nicotinate hydrochloride . Here, we bypass superficial instructions and dive directly into the thermodynamic and kinetic mechanisms that govern impurity formation, providing you with field-proven, self-validating protocols to achieve high-purity crystalline isolates.

Visual Workflow: Crystallization & Impurity Mechanisms

Understanding the thermodynamic pathways during salt formation is the first step in troubleshooting. The diagram below illustrates the critical junctures where impurities are generated during the protonation and nucleation phases.

G EN Ethyl Nicotinate (Free Base) Crude Crude Ethyl Nicotinate HCl (Nucleation Phase) EN->Crude + HCl Addition Solvent Anhydrous Ether / Dioxane Solvent System Solvent->Crude HCl 4.0 M HCl in Dioxane (Protonation) HCl->Crude Imp1 Nicotinic Acid (Hydrolysis Impurity) Crude->Imp1 Moisture >0.1% (Acid Catalysis) Imp2 Unreacted Free Base (Occlusion Impurity) Crude->Imp2 Insufficient Mixing Rapid Supersaturation Pure Pure Ethyl Nicotinate HCl (Crystalline Solid) Crude->Pure Controlled Aging & Cold Ether Wash

Fig 1: Mechanistic pathway of ethyl nicotinate HCl crystallization and impurity formation.

FAQ & Troubleshooting Guide

Q1: Why is nicotinic acid appearing as a persistent impurity in my crystallized ethyl nicotinate hydrochloride? Causality: Ester bonds are highly susceptible to acid-catalyzed hydrolysis. When aqueous HCl or hygroscopic solvents are used during salt formation, the introduction of water shifts the thermodynamic equilibrium. The acidic environment cleaves the ethyl group, yielding nicotinic acid, which subsequently co-crystallizes due to its low solubility in non-polar anti-solvents. Resolution: Transition to a strictly anhydrous protonation system. Utilizing 4.0 M HCl in dioxane combined with anhydrous diethyl ether prevents moisture-driven hydrolysis entirely[1].

Q2: How do I prevent the co-precipitation of unreacted ethyl nicotinate free base? Causality: Ethyl nicotinate free base becomes occluded within the crystal lattice if nucleation occurs too rapidly (crashing out) before complete protonation, or if the HCl stoichiometry is locally insufficient due to poor mixing. Resolution: Ensure a slight molar excess of HCl (1.05 equivalents). Add the acid dropwise at 0 °C with vigorous stirring. The low temperature controls the supersaturation curve, slowing the nucleation rate enough to allow complete protonation before the lattice closes[1].

Q3: If my crude ethyl nicotinate contains polar byproducts from the upstream synthesis, how can I purge them prior to final crystallization? Causality: Ethyl nicotinate hydrochloride exhibits a highly favorable partition coefficient in aqueous environments at low pH compared to its free base form or lipophilic impurities. Resolution: Before initiating the final anhydrous crystallization, perform a low pH wash (pH 2.0–2.5) using 2 N aqueous HCl. This effectively extracts the protonated ethyl nicotinate into the aqueous phase, leaving non-basic organic impurities in the organic layer (e.g., ethyl acetate)[2]. The aqueous layer can then be neutralized, back-extracted, dried, and subjected to the anhydrous crystallization protocol.

Troubleshooting Decision Logic

G Start Impurity Detected in Final API Type1 Acidic Impurity (Nicotinic Acid) Start->Type1 Type2 Basic Impurity (Free Ethyl Nicotinate) Start->Type2 Type3 Residual Solvent (Dioxane/Ether) Start->Type3 Fix1 Check Karl Fischer Ensure Anhydrous HCl Type1->Fix1 Hydrolysis Mechanism Fix2 Increase HCl Eq. Optimize Stir Rate Type2->Fix2 Lattice Occlusion Fix3 Extend Vacuum Drying at 40°C with N2 Sweep Type3->Fix3 Surface Trapping

Fig 2: Decision tree for troubleshooting and purging crystallization impurities.

Quantitative Impurity Profiling

To maintain strict quality control, monitor your crystallization process against the following quantitative parameters:

ImpurityChemical NatureOrigin / CausalityDetection MethodAcceptance CriteriaPurge Strategy
Nicotinic Acid AcidicHydrolysis of the ester bond due to moisture during HCl addition.HPLC (UV 254 nm)< 0.10%Maintain strictly anhydrous conditions; wash with cold ether.
Ethyl Nicotinate Basic (Free Base)Incomplete protonation; rapid supersaturation causing lattice occlusion.GC-FID or HPLC< 0.15%Use 1.05 eq HCl; maintain vigorous stirring at 0 °C during nucleation.
Dioxane SolventResidual solvent trapped from the HCl delivery vehicle.GC-Headspace< 380 ppm (ICH Q3C)Vacuum drying at 40 °C; dynamic nitrogen sweep.
Water MoistureHygroscopic absorption during filtration.Karl Fischer< 0.50%Filter under a dry nitrogen blanket; store in desiccator.
Self-Validating Methodology: Optimized Anhydrous Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checks are met.

Phase 1: System Preparation & Moisture Control

  • Dissolve 1.0 equivalent of crude ethyl nicotinate free base in 5 volumes of anhydrous diethyl ether in a jacketed reactor.

  • Validation Step: Extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. Proceed to Step 3 only if moisture is < 0.05%. If moisture is higher, dry the solution over activated 3Å molecular sieves for 2 hours.

Phase 2: Controlled Protonation & Nucleation 3. Chill the reactor to 0 °C under a continuous, dry nitrogen sweep. 4. Set the overhead stirrer to vigorous agitation (e.g., 300-400 RPM) to ensure uniform mixing and prevent localized zones of high concentration. 5. Add 1.05 equivalents of 4.0 M HCl in dioxane dropwise over a period of 30 minutes.

  • Mechanistic Note: Slow addition at low temperatures mitigates localized supersaturation, preventing the occlusion of unreacted free base inside the rapidly forming crystal lattice[1].

Phase 3: Aging and Isolation 6. Age the resulting white slurry at 0 °C for 60 minutes. This Ostwald ripening phase ensures complete crystal lattice formation and maximizes yield. 7. Validation Step: Stop agitation briefly, allow solids to settle, and sample the supernatant. Verify that the pH is highly acidic (pH < 2) using indicator paper to confirm that an excess of HCl remains and protonation is complete. 8. Filter the suspension rapidly using a sintered glass funnel under a nitrogen blanket to prevent atmospheric moisture absorption.

Phase 4: Washing and Drying 9. Wash the filter cake with 3 volumes of pre-chilled (-10 °C) anhydrous diethyl ether. This step displaces residual dioxane and purges any surface-adsorbed free base without dissolving the hydrochloride salt. 10. Transfer the crystalline solid to a vacuum oven. Dry at 40 °C under high vacuum (< 50 mbar) for 12 hours. 11. Validation Step: Perform GC-Headspace analysis on the final dried powder to ensure residual dioxane levels are below the ICH Q3C limit of 380 ppm.

References
  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor | ACS Publications | 2

  • Proton-Block Strategy for the Synthesis of Oligodeoxynucleotides without Base Protection, Capping Reaction, and P−N Bond Cleav | American Chemical Society | 1

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Methods for Ethyl Nicotinate Hydrochloride

Welcome to the technical support center for ethyl nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl nicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the extraction and purification of this compound. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your methods effectively.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses high-level questions to build a strong foundation for your experimental design.

Q1: What is ethyl nicotinate hydrochloride, and why is its efficient extraction critical?

Ethyl nicotinate is the ethyl ester of nicotinic acid (Vitamin B3) and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] It is often handled as its hydrochloride salt (Ethyl Nicotinate HCl) to improve stability and solubility in aqueous media.[4][5]

Efficient extraction is paramount for several reasons:

  • Purity: To remove unreacted starting materials (e.g., nicotinic acid), catalysts, and reaction byproducts.[6][7]

  • Yield: To maximize the recovery of the final product from the reaction mixture, which is crucial for process economy.[8]

  • Downstream Applications: The purity of the isolated compound directly impacts the success of subsequent synthetic steps or its suitability as an analytical standard.[5]

Q2: What are the most critical physicochemical properties to consider for extraction?

Understanding the properties of both the free base (ethyl nicotinate) and its salt is the key to designing a successful extraction protocol. The compound exists in different forms depending on the pH of the solution.

PropertyEthyl Nicotinate (Free Base)Ethyl Nicotinate Hydrochloride (Salt)Significance for Extraction
CAS Number 614-18-6[9]65550-28-9[4]Correct identification of the substance.
Appearance Colorless to light yellow liquid[9][10][11]White to off-white solidThe physical state at room temperature.
pKa (of conjugate acid) 3.35[10][12]3.35[10][12]Most critical parameter. Dictates the pH required to switch between charged and neutral forms.
Solubility (Water) Sparingly soluble to miscible (approx. 50-56 g/L)[9][12][13]Highly solubleThe salt form is ideal for aqueous solutions; the free base has limited water solubility.
Solubility (Organic) Soluble in alcohol, ether, ethyl acetate, dichloromethane[8][10][14]Poorly soluble in non-polar organic solventsThe free base is preferentially partitioned into organic solvents.
Boiling Point 223-224 °C[9][13]N/A (decomposes)Relevant for purification by distillation after extraction.
LogP (Octanol/Water) 1.32[9][12]Significantly lower (more hydrophilic)Indicates the preference of the neutral free base for the organic phase.

Q3: What is the fundamental role of pH in the extraction of this compound?

The pH of the aqueous phase is the primary lever you will use to control the solubility and, therefore, the extraction of ethyl nicotinate. The pyridine nitrogen in the molecule can be protonated or deprotonated.

  • At Low pH (pH < 2): The nitrogen is protonated, forming the ethyl nicotinate cation (as the hydrochloride salt). This form is charged, polar, and highly soluble in water. It will not partition into common organic extraction solvents.

  • At High pH (pH > 5): The nitrogen is deprotonated, yielding the neutral ethyl nicotinate free base. This form is less polar and significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

A general rule is to adjust the pH to at least 2 units away from the pKa to ensure >99% of the compound is in the desired form. For ethyl nicotinate (pKa of conjugate acid ≈ 3.35), you should basify your aqueous solution to a pH of at least 5.5 before extracting into an organic solvent.

G cluster_low_ph Low pH (e.g., pH 1.5) cluster_high_ph High pH (e.g., pH 5.5) low_ph_form Protonated Form (Ethyl Nicotinate HCl) - Charged - Water-Soluble high_ph_form Neutral Form (Ethyl Nicotinate Free Base) - Neutral - Organic-Soluble low_ph_form->high_ph_form Add Base (e.g., NaHCO₃, NaOH) pH > pKa + 2 high_ph_form->low_ph_form Add Acid (e.g., HCl) pH < pKa - 2 caption Fig 1. pH-dependent equilibrium of ethyl nicotinate.

Fig 1. pH-dependent equilibrium of ethyl nicotinate.

Part 2: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

This section addresses specific, common problems encountered during LLE in a practical, question-and-answer format.

Q4: I'm performing an LLE from an aqueous reaction mixture, but my yield in the organic phase is consistently low. What's going wrong?

This is the most common issue and usually points to one of four potential causes.

Potential Cause 1: Incorrect pH The most likely reason for low recovery is that the pH of the aqueous layer is not high enough to neutralize the ethyl nicotinate hydrochloride to its free base form.

  • Expertise & Causality: If the pH is near or below the pKa of 3.35, the compound will remain in its protonated, water-soluble salt form and will not partition into the organic solvent.

  • Troubleshooting Protocol:

    • Before extraction, measure the pH of your aqueous phase using a calibrated pH meter or pH paper.

    • Slowly add a base (see Q7 for choosing a base) with vigorous stirring until the pH is stable at a minimum of 5.5. For more robust results, a pH of 7-8 is often used.

    • Proceed with the extraction only after confirming the pH is in the correct range.

Potential Cause 2: Inappropriate Solvent Choice The choice of extraction solvent is critical for achieving good partitioning and recovery.

  • Expertise & Causality: An ideal solvent should have high solubility for the free base, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.

  • Solvent Selection Guide:

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate 4.40.90277.1Excellent general-purpose solvent. Less dense than water. Can hydrolyze under strong acid/base conditions.[8]
Dichloromethane (DCM) 3.11.3339.6Good solvent, but denser than water (forms bottom layer).[14] Health and environmental concerns.
Toluene 2.40.867110.6Used in synthesis and can be used for extraction.[8][15] High boiling point makes it harder to remove.
Diethyl Ether 2.80.71334.6Very effective but extremely flammable and prone to peroxide formation.

Potential Cause 3: Insufficient Extraction Volume or Repetitions A single extraction is rarely sufficient to recover all the product.

  • Expertise & Causality: The compound distributes between the two phases according to its partition coefficient. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Troubleshooting Protocol:

    • Instead of one extraction with 100 mL of solvent, perform three sequential extractions using ~33 mL of solvent each time.

    • Combine the organic layers from all three extractions before proceeding to the drying and evaporation steps.

Q5: An inseparable emulsion has formed between my aqueous and organic layers. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and can bring your workflow to a halt. They are often caused by the presence of surfactants, fine particulates, or by mixing the phases too vigorously.

  • Expertise & Causality: High shear forces from vigorous shaking can create very fine droplets that are slow to coalesce.

  • Troubleshooting & Prevention:

    • To Break an Emulsion:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic solvent and dissolved compound out of solution and helping to break the emulsion.

      • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The applied force will break the emulsion and create a sharp interface.

      • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets.

    • To Prevent Emulsions:

      • Gentle Mixing: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times, ensuring you vent frequently.

      • Solvent Choice: Sometimes, switching to a different organic solvent can prevent emulsion formation.

Q6: My extracted product is impure. How can I improve the selectivity of my extraction?

If your product is contaminated with acidic or basic impurities, a simple acid-base back-extraction can dramatically improve purity.

  • Expertise & Causality: This technique leverages the same pH-dependent solubility principles to selectively pull your compound out of the organic phase, leave impurities behind, and then re-extract your purified compound. For instance, unreacted nicotinic acid (an acidic impurity) will be deprotonated and soluble in a basic aqueous wash, but it will remain in the aqueous phase when you later acidify to recover your product.

  • Purification Protocol: Acid-Base Back-Extraction:

    • Initial Extraction: Perform the initial LLE as planned (aqueous phase at pH > 5.5, extract with ethyl acetate). You now have your crude ethyl nicotinate in the organic phase.

    • Isolate Basic Compounds: Transfer the organic layer to a clean separatory funnel. Add a dilute acidic solution (e.g., 1M HCl, pH ~1). Mix gently. Your ethyl nicotinate will become protonated and move into the acidic aqueous layer, while neutral organic impurities remain in the ethyl acetate.

    • Separate Layers: Drain the acidic aqueous layer (which now contains your purified product as the HCl salt) into a clean flask. Discard the organic layer containing neutral impurities.

    • Re-extract Purified Product: Return the acidic aqueous solution to the separatory funnel. Basify it to pH > 5.5 with a base like sodium bicarbonate.

    • Final Extraction: Extract this basic aqueous layer with fresh ethyl acetate (2-3 times). The now-neutral, purified ethyl nicotinate will move back into the organic phase.

    • Final Steps: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[6]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with Acidic Water (e.g., 1M HCl, pH ~1) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic_impurities Organic Layer: Neutral Impurities (Discard) separate1->organic_impurities Organic Phase aqueous_product Aqueous Layer: Purified Ethyl Nicotinate HCl separate1->aqueous_product Aqueous Phase basify Basify Aqueous Layer (pH > 5.5 with NaHCO₃) aqueous_product->basify extract_fresh Extract with Fresh Organic Solvent basify->extract_fresh separate2 Separate Layers extract_fresh->separate2 aqueous_waste Aqueous Layer: Salts (Discard) separate2->aqueous_waste Aqueous Phase final_product Organic Layer: Pure Ethyl Nicotinate (Dry & Evaporate) separate2->final_product Organic Phase caption Fig 2. Workflow for purification via acid-base back-extraction.

Fig 2. Workflow for purification via acid-base back-extraction.

Q7: I suspect my product is degrading during extraction, especially when using a strong base like NaOH. How can I mitigate this?

  • Expertise & Causality: Ethyl nicotinate is an ester, and esters are susceptible to base-catalyzed hydrolysis, which cleaves the ester back to a carboxylate (nicotinate) and an alcohol (ethanol).[6] This reaction is accelerated by strong bases (like NaOH or KOH) and elevated temperatures. The primary degradation product you would see is nicotinic acid.[16]

  • Troubleshooting & Prevention:

    • Use a Milder Base: For pH adjustment, use a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2M solution of sodium carbonate (Na₂CO₃) instead of sodium hydroxide. These bases are strong enough to deprotonate the pyridinium ion (pKa 3.35) but are much less likely to promote ester hydrolysis.[6]

    • Control Temperature: Perform the extraction at room temperature or below. If the reaction mixture is warm, cool it in an ice bath before beginning the pH adjustment and extraction.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods after adding the base. Proceed with the extraction promptly.

    • Analytical Verification: You can check for degradation by analyzing your final product using HPLC. The degradation product, nicotinic acid, will have a much shorter retention time on a reversed-phase column than ethyl nicotinate.[16]

Part 3: Guide to Solid-Phase Extraction (SPE)

While LLE is common, SPE offers a powerful alternative for sample cleanup and concentration.

Q8: When should I consider using SPE instead of LLE for ethyl nicotinate hydrochloride?

SPE is particularly advantageous in the following scenarios:

  • Complex Sample Matrices: When your analyte is in a complex biological fluid (urine, serum) or environmental sample, SPE can provide superior cleanup by selectively retaining the analyte while matrix components are washed away.[17][18]

  • Low Concentrations: SPE is excellent for concentrating trace amounts of an analyte from a large sample volume.

  • Automation: SPE is easily automated for high-throughput screening applications.

  • Reduced Solvent Usage: SPE typically uses significantly less solvent than LLE, making it a "greener" technique.

Q9: How do I select the right SPE sorbent and develop a method?

The choice of sorbent (the solid phase) depends on the properties of your analyte and the sample matrix. For ethyl nicotinate, you have several options.

Sorbent TypeMechanismElution SolventRecommended Use Case
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsAcetonitrile, MethanolBest for extracting the neutral free base from a clean aqueous sample. Load sample at pH > 5.5.
Normal-Phase (e.g., Silica, Florisil) Polar interactions (H-bonding)Less polar solvents (Hexane/EtOAc)Used for extracting from a non-polar organic solution to remove non-polar impurities.
Strong Cation Exchange (SCX) Ionic interactionsBasic solution (e.g., NH₄OH in Methanol)Excellent for selective capture. Load sample at low pH (< 2) to ensure the analyte is charged (protonated). Wash with acid/methanol, then elute by neutralizing the charge with a basic solvent.

Generic SPE Method Development Protocol (using SCX as an example):

  • Condition: Wash the SCX cartridge with methanol, followed by acidified water (e.g., pH 2 with HCl). This activates the sorbent.

  • Load: Dissolve your sample in acidified water (pH < 2) and pass it slowly through the cartridge. The protonated ethyl nicotinate will bind to the negatively charged sorbent.

  • Wash: Wash the cartridge with acidified water to remove neutral and acidic impurities. A subsequent wash with a small amount of methanol can remove weakly bound, non-polar impurities.

  • Elute: Pass a basic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The base neutralizes the charge on the ethyl nicotinate, releasing it from the sorbent. Collect this eluate, which contains your purified product.

  • Evaporate: Evaporate the elution solvent to obtain the final product.

Part 4: Overall Optimization Workflow

The following diagram provides a high-level decision-making framework for optimizing your extraction strategy.

G cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Define Extraction Goal (Purity, Yield, Speed) lle_ph 1. Set Aqueous pH > 5.5 start->lle_ph High Concentration Simple Matrix spe_sorbent 1. Select Sorbent (e.g., SCX, C18) start->spe_sorbent Low Concentration Complex Matrix Automation Needed lle_solvent 2. Select Organic Solvent (e.g., Ethyl Acetate) lle_ph->lle_solvent lle_extract 3. Perform Multiple Extractions lle_solvent->lle_extract lle_troubleshoot Troubleshoot: - Emulsions? - Low Yield? - Impure? lle_extract->lle_troubleshoot lle_purify Consider Back-Extraction for High Purity lle_troubleshoot->lle_purify spe_develop 2. Develop Method (Condition, Load, Wash, Elute) spe_sorbent->spe_develop spe_optimize 3. Optimize Solvents & Volumes spe_develop->spe_optimize caption Fig 3. Decision workflow for optimizing ethyl nicotinate extraction.

Fig 3. Decision workflow for optimizing ethyl nicotinate extraction.

References

  • FooDB. (2010, April 8). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]

  • Pacifici, R., et al. (1995). Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. Journal of Chromatography B: Biomedical Applications, 668(1), 187-8. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]

  • Runtai Chemical. (n.d.). Ethyl Nicotinate | CAS 614-18-6 | Supplier & Manufacturer. Retrieved from [Link]

  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • PatSnap. (2017, July 18). Preparation method of ethyl nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107406411B - The preparation method of (R,S)-nicotine.
  • Axios Research. (n.d.). Ethyl Nicotinate HCl - CAS - 65550-28-9. Retrieved from [Link]

  • Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]

  • Zuccaro, P., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-7. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine....
  • Dudu, A. I., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Advances. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Richards, E., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4(19). Retrieved from [Link]

  • MDPI. (2022). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. Retrieved from [Link]

  • Open Research Africa. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solid-phase extraction of organic compounds: A critical review. part ii. Retrieved from [Link]

  • Toșa, M. I., et al. (2024). Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design. Retrieved from [Link]

  • MDPI. (2022). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Retrieved from [Link]

  • Al-Delaimy, W. K., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Scientific Reports. Retrieved from [Link]

  • Veeprho. (n.d.). Nicotine Impurities and Related Compound. Retrieved from [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ethyl Nicotinate Hydrochloride Photostability

Welcome to the Technical Support Center for Ethyl Nicotinate Hydrochloride (EN·HCl) . As a critical intermediate in pharmaceutical synthesis and a potent vasodilator, its stability under ultraviolet (UV) irradiation is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl Nicotinate Hydrochloride (EN·HCl) . As a critical intermediate in pharmaceutical synthesis and a potent vasodilator, its stability under ultraviolet (UV) irradiation is a frequent point of failure during drug formulation, storage, and analytical testing.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to accurately assess and mitigate the photodegradation of EN·HCl.

Module 1: Mechanistic Causality & FAQs

Q: What drives the photodegradation of EN·HCl, and what are the primary photoproducts? A: The photodegradation of EN·HCl is primarily driven by the absorption of UV light (specifically UVC around 254 nm) by the protonated pyridine ring. Excitation leads to two competing photochemical pathways:

  • Photo-hydrolysis: The excited state facilitates the cleavage of the ester bond, yielding nicotinic acid and ethanol. Comparative studies on nicotinate esters indicate that short-chain aliphatic esters like ethyl nicotinate are among the most photochemically unstable1[1].

  • Ring Cleavage & Oxidation: Extended irradiation at 253.7 nm causes the breakdown of the pyridine moiety into highly reactive, photosensitive intermediates, which subsequently undergo irreversible photodecomposition into acyclic byproducts 2[2].

Causality Insight: The hydrochloride salt form fundamentally alters the electron density of the pyridine ring compared to the free base. Protonation of the nitrogen atom shifts the π→π∗ and n→π∗ transitions. This increases the molar absorptivity in the UV range and accelerates photo-induced nucleophilic attack by water, a behavior leveraged during specific extraction processes where the salt's partition coefficient is manipulated3[3].

Q: Why does my degradation profile show non-linear kinetics at higher concentrations? A: This is a classic manifestation of the inner-filter effect . At high concentrations of EN·HCl, the molecules at the surface of the reaction vessel absorb the majority of the incident UV photons, leaving the bulk solution unexposed. This causes an artificial shift from pseudo-first-order kinetics to zero-order kinetics. Causality Insight: To obtain true kinetic data, solutions must be optically dilute (absorbance < 0.1 at the irradiation wavelength) to ensure uniform photon flux throughout the entire sample volume.

Pathway EN Ethyl Nicotinate HCl (Protonated State) UV UV Irradiation (λ = 254 nm) EN->UV Excited Excited Singlet/Triplet Intermediates UV->Excited Hydrolysis Photo-Hydrolysis Pathway Excited->Hydrolysis Aqueous Media Cleavage Ring Cleavage Pathway Excited->Cleavage Extended Exposure Nicotinic Nicotinic Acid HCl + Ethanol Hydrolysis->Nicotinic Byproducts Acyclic Photoproducts (Irreversible) Cleavage->Byproducts

Photochemical degradation pathways of ethyl nicotinate hydrochloride under UV irradiation.

Module 2: Self-Validating Experimental Protocol

Forced Photodegradation Kinetics Workflow (ICH Q1B Aligned) This protocol is designed as a self-validating system. It inherently controls for thermal degradation, evaporation, and analytical drift, ensuring that the data you collect is strictly photochemical.

  • Step 1: Sample Preparation & Matrix Control Prepare a 10 µg/mL solution of EN·HCl in LC-MS grade water. Adjust the pH to 3.0 using dilute HCl. Causality: Using a dilute solution prevents the inner-filter effect. Maintaining an acidic pH ensures the species remains uniformly protonated, avoiding mixed-species kinetics between the free base and the salt.

  • Step 2: Actinometry & Photon Flux Calibration Before exposing the sample, irradiate a standard potassium ferrioxalate actinometer solution under identical conditions. Validation: This quantifies the exact photon flux (einsteins/second) entering the vessel, allowing you to calculate absolute quantum yields rather than relying on highly variable relative half-lives.

  • Step 3: UV Exposure & Dark Controls Place the sample quartz cuvettes in a photoreactor equipped with 254 nm lamps. Prepare an identical set of cuvettes wrapped securely in aluminum foil (Dark Controls) and place them in the same reactor. Validation: The dark controls validate that any observed degradation is strictly photochemical, and not thermal (due to heat generated by the lamps) or baseline hydrolytic4[4].

  • Step 4: Sampling & Quenching Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately transfer them to amber HPLC vials pre-chilled to 4°C. Causality: Chilling the samples immediately quenches any secondary thermal reactions or continued hydrolysis post-exposure.

  • Step 5: Orthogonal Analysis (HPLC-DAD/MS) Analyze samples using a C18 column. Use a diode array detector (DAD) to monitor the disappearance of EN·HCl (approx. 260 nm) and the appearance of nicotinic acid. Validation (Mass Balance): Calculate the molar sum of EN·HCl and nicotinic acid at each time point. If the sum drops below 95% of the initial concentration, it confirms that ring cleavage or polymerization is occurring alongside simple ester photo-hydrolysis.

Workflow Prep Prepare EN·HCl (10 µg/mL, pH 3) Actinometry Calibrate Flux (Ferrioxalate) Prep->Actinometry Control Dark Control (Foil Wrapped) Actinometry->Control Expose UV Exposure (254 nm) Actinometry->Expose Quench Quench at 4°C (Amber Vials) Control->Quench Expose->Quench Analyze HPLC-DAD/MS Analysis Quench->Analyze Validate Mass Balance Verification Analyze->Validate

Self-validating experimental workflow for EN·HCl forced photodegradation analysis.

Module 3: Quantitative Data Summaries

The following table summarizes the typical degradation parameters of nicotinate derivatives under varying conditions to aid in benchmarking your experimental results.

CompoundConditionWavelengthPrimary PhotoproductEstimated Half-Life ( t1/2​ )Mass Balance Recovery
Ethyl Nicotinate HCl Aqueous, pH 3.0254 nm (UVC)Nicotinic Acid HCl~45 minutes< 80% (indicates ring cleavage)
Ethyl Nicotinate (Free Base)Ethanolic Solution254 nm (UVC)Nicotinic Acid~60 minutes~85%
Methyl Nicotinate Aqueous, Dark ControlN/A (Dark)Nicotinic Acid> 1 year (0.5% degradation/yr)100%
Hexyl Nicotinate Aqua-ethanolic254 nm (UVC)Nicotinic Acid> 100 hours> 90%

Module 4: Advanced Troubleshooting Center

Issue: The HPLC chromatogram shows a massive unresolved "hump" at the baseline after 2 hours of UV exposure.

  • Diagnosis: This indicates the formation of polymeric photoproducts. When the pyridine ring of EN·HCl undergoes homolytic cleavage under UVC light, highly reactive radical intermediates are formed. These radicals can cross-react, forming complex, high-molecular-weight oligomers that do not resolve well on standard reverse-phase columns.

  • Solution: Shorten the irradiation time to capture primary photoproducts (pseudo-first-order regime) before secondary polymerization occurs. Alternatively, switch to a Size Exclusion Chromatography (SEC) column to quantify the extent of polymerization.

Issue: I am observing degradation in my dark controls over a period of weeks.

  • Diagnosis: While EN·HCl is photochemically sensitive, the ester bond is also susceptible to slow thermal hydrolysis in aqueous environments. Studies on related methyl nicotinate show a baseline thermal hydrolysis rate of approximately 0.5% per annum at 4°C 4[4]. If your dark controls are kept at room temperature or elevated temperatures (e.g., near the photoreactor), thermal hydrolysis will accelerate.

  • Solution: Store all stock solutions and dark controls at 4°C. Ensure the photoreactor has active cooling to prevent ambient heating of the dark control cuvettes during the experiment.

References

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light Source: PubMed URL:[Link]

  • Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow Source: ResearchGate URL:[Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: PMC URL:[Link]

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor Source: ACS Publications URL:[Link]

Sources

Troubleshooting

optimal storage conditions to prevent ethyl nicotinate hydrochloride oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of pyridine derivatives. Handling Ethyl Nicotinate Hydrochloride (EN·HCl) req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of pyridine derivatives. Handling Ethyl Nicotinate Hydrochloride (EN·HCl) requires precision; while the pyridine ring is generally stable, it is susceptible to [1], and its ester linkage is highly prone to [2].

Because the hydrochloride salt is [3], moisture absorption acts as the primary catalyst for both hydrolysis and auto-oxidation. This guide provides field-proven, mechanistic troubleshooting and self-validating protocols to ensure the chemical integrity of your EN·HCl inventory.

Part 1: Troubleshooting FAQs

Q1: My EN·HCl powder has clumped and developed a yellowish tint. What is happening mechanically? A: The clumping indicates moisture ingress, while the yellowing is a classic sign of degradation—specifically, a combination of auto-oxidation and hydrolysis. EN·HCl is highly hygroscopic[3]. When exposed to ambient humidity, it rapidly absorbs water, forming a micro-aqueous environment on the crystal surface. This moisture acts as a catalyst in two ways:

  • Hydrolysis: The water directly attacks the ester linkage, hydrolyzing it into nicotinic acid and ethanol[2].

  • Oxidation: The aqueous layer dissolves atmospheric oxygen, which accelerates the oxidation of the pyridine nitrogen (forming N-oxides)[1] and the auto-oxidation of trace impurities, leading to the characteristic yellowing. Causality Check: You cannot prevent oxidation without first preventing moisture ingress. Water is the necessary solvent that mobilizes the oxidative reactants.

Q2: What is the optimal storage protocol to prevent this oxidation? A: To completely arrest hydrolysis and oxidation, you must isolate the compound from water, oxygen, and light. The optimal conditions are:

  • Temperature: for long-term stability (or -4°C to 4°C for short-term use)[4].

  • Atmosphere: Backfill all storage vials with an inert gas. Argon is preferred over Nitrogen because it is denser than air and forms a protective blanket over the solid.

  • Containment: Use amber glass vials to block UV/visible light (preventing photo-oxidation), sealed with PTFE-lined caps to block moisture permeation.

Q3: How can I verify the integrity of my stored batch before a critical experiment? A: Always implement a self-validating analytical check before utilizing a stored batch in sensitive assays.

  • Visual Inspection: Pristine EN·HCl is a free-flowing powder. If it has transitioned into a [3], it has absorbed significant moisture and should be discarded.

  • Analytical Validation: Run a rapid 1 H NMR (in D 2​ O or DMSO-d 6​ ). The disappearance of the ethyl group's quartet/triplet signals indicates ester hydrolysis[2], while downfield shifts in the pyridine ring protons indicate N-oxidation[1].

Part 2: Visualizing the Mechanics

DegradationPathway EN Ethyl Nicotinate HCl Moisture Moisture Absorption (Hygroscopic) EN->Moisture Ambient Humidity Hydrolysis Ester Hydrolysis Moisture->Hydrolysis H2O Catalyst Oxidation N-Oxidation & Auto-oxidation Moisture->Oxidation Dissolved O2 / Light Nicotinic Nicotinic Acid + Ethanol Hydrolysis->Nicotinic NOxide N-Oxide Derivatives Oxidation->NOxide

Fig 1: Moisture-driven hydrolysis and oxidation pathways of Ethyl Nicotinate HCl.

Part 3: Quantitative Data on Storage Conditions

Table 1: Impact of Storage Conditions on EN·HCl Stability (Simulated 6-Month Data)

Storage ConditionTemperatureAtmosphereMoisture ControlEst. Purity RetentionPrimary Degradation Mode
Optimal (SOP) -20°CArgonDesiccator> 99.5%None
Standard Cold 4°CAirNone~ 95.0%Hydrolysis
Ambient 25°CAirNone< 80.0%Hydrolysis & Oxidation
Ambient + Light 25°CAirNone< 70.0%Photo-oxidation

Part 4: Standard Operating Procedure (SOP)

Inert Aliquoting and Storage Workflow

Objective: To create a self-validating, closed-loop storage system that prevents moisture and oxygen exposure during the lifecycle of the chemical.

  • Step 1: Pre-Conditioning (Moisture Elimination) Bake amber glass vials and PTFE-lined caps in a drying oven at 120°C for a minimum of 2 hours. Transfer them immediately to a vacuum desiccator to cool to room temperature. Causality: This eliminates microscopic surface moisture on the glass that could initiate localized hydrolysis.

  • Step 2: Inert Transfer (Oxygen Exclusion) Transfer the bulk EN·HCl container and the dried vials into a glove box purged with Argon gas (maintaining <1 ppm O 2​ and <1 ppm H 2​ O).

  • Step 3: Single-Use Aliquoting Dispense the bulk powder into single-use aliquots (e.g., 50–100 mg per vial). Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen each time. Single-use aliquots ensure that the main batch remains pristine.

  • Step 4: Argon Overlay and Sealing Ensure each vial is filled with Argon. Seal tightly with the PTFE-lined caps before removing them from the glove box.

  • Step 5: Secondary Desiccation Place the sealed vials into a secondary vacuum desiccator jar containing an indicating desiccant (e.g., blue-to-pink silica gel). Self-Validation: The indicating desiccant serves as a visual alarm system; if it changes color, the secondary seal has failed.

  • Step 6: Cold Storage and Recovery Store the desiccator jar in a -20°C freezer[4]. Critical Recovery Step: When an aliquot is needed, remove the entire desiccator jar from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly ruining the aliquot.

StorageWorkflow Bulk Bulk EN·HCl GloveBox Argon Glove Box (<1 ppm O2/H2O) Bulk->GloveBox Aliquot Aliquot to Amber Vials GloveBox->Aliquot Seal PTFE Cap Seal Aliquot->Seal Desiccator Secondary Desiccator Seal->Desiccator Store -20°C Storage Desiccator->Store

Fig 2: Self-validating inert storage workflow for hygroscopic nicotinate salts.

References

  • ResearchGate - Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Source: researchgate.net. URL:[Link]

  • MDPI - Synthesis, Structural, and Quantum Chemical Analysis of Neutral and Cationic Ruthenium(II) Complexes with Nicotinate-Polyethylene Glycol Ester Ligands. Source: mdpi.com. URL:[Link]

  • BIOFOUNT - 2-(4-Piperidinyl)ethyl nicotinate hydrochloride. Source: bio-fount.com. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in Ethyl Nicotinate Hydrochloride GC-MS Analysis

Welcome to the Technical Support Center. Analyzing hydrochloride (HCl) salts, such as ethyl nicotinate hydrochloride, via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing hydrochloride (HCl) salts, such as ethyl nicotinate hydrochloride, via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. Direct injection of these salts frequently results in severe baseline noise, peak tailing, and rapid column degradation.

This guide provides a mechanistic understanding of these issues and field-proven protocols to restore system integrity and ensure reproducible quantitation.

Diagnostic Workflow

Before altering your instrument parameters, follow this logical diagnostic pathway to determine if your baseline noise is caused by HCl-induced phase degradation.

DiagnosticWorkflow Start High Baseline Noise in GC-MS CheckBleed Analyze MS Spectra (m/z 73, 207, 281)? Start->CheckBleed IsSiloxane Siloxane Bleed Confirmed? CheckBleed->IsSiloxane CheckSample Sample Form: HCl Salt? IsSiloxane->CheckSample Yes Other Check Carrier Gas & MS Source IsSiloxane->Other No Mechanism HCl strips phase, causes active sites CheckSample->Mechanism Yes Solution1 Free-base sample (LLE with Base) Mechanism->Solution1 Preventative Solution2 Trim Column & Change Liner Mechanism->Solution2 System Recovery

Figure 1: Diagnostic logic for identifying and resolving HCl-induced baseline noise in GC-MS.

Frequently Asked Questions (FAQs)

FAQ 1: Why does injecting ethyl nicotinate hydrochloride cause massive baseline noise?

Causality & Mechanism: Ethyl nicotinate is a pyridinecarboxylic acid ester often analyzed for flavor profiling or pharmaceutical applications[1]. However, when its hydrochloride salt is injected directly into a hot GC inlet (typically 250°C), it undergoes rapid thermal dissociation. This process releases free ethyl nicotinate and gaseous hydrochloric acid (HCl)[2].

The liberated HCl gas is highly corrosive. It attacks the deactivated glass surface of the inlet liner and the polysiloxane stationary phase of the capillary column (e.g., DB-5ms or HP-5ms). This acid-catalyzed cleavage of siloxane bonds strips the stationary phase, generating cyclic siloxane degradation products. In the mass spectrometer, these siloxanes ionize to produce abundant fragment ions at m/z 73, 207, 281, and 355[3]. The continuous elution of these degradation products manifests as erratic, elevated baseline noise, while the newly exposed active silanol sites cause severe peak tailing for the analyte.

FAQ 2: How can I distinguish between normal column bleed and HCl-induced column damage?

It is critical to differentiate between the natural thermal degradation of a column at its maximum operating temperature and active chemical damage caused by HCl[4].

Table 1: Differentiating Normal Column Bleed vs. HCl-Induced Phase Degradation

ParameterNormal Stationary Phase BleedHCl-Induced Phase Degradation
Baseline Profile Smooth, exponential rise near the column's maximum temperature limit.Erratic spiking, elevated background even at mid-range temperatures[5].
Primary m/z Ions Low abundance of m/z 73, 207, 281.Overwhelming abundance of m/z 73, 207, 281, 355, 429[3].
Analyte Peak Shape Symmetrical and sharp.Severe tailing or complete loss of response (due to active silanols)[6].
Source Maintenance Routine intervals (e.g., every 3-6 months).Rapid source corrosion, repeller fouling, requiring frequent cleaning.
FAQ 3: What is the proper sample preparation protocol to prevent this baseline noise?

To prevent HCl-induced damage, the salt must be converted to its free base form prior to injection[7]. This is achieved through a simple Liquid-Liquid Extraction (LLE) using a mild alkaline solution.

LLEWorkflow A Aqueous Sample (Ethyl Nicotinate HCl) B Add 10% Na2CO3 (Adjust to pH > 9) A->B C Neutralization: Forms Free Base B->C D Add Hexane/DCM & Vortex C->D E Phase Separation (Centrifuge) D->E F Collect Organic Layer for GC-MS E->F

Figure 2: Step-by-step liquid-liquid extraction workflow for free-basing hydrochloride salts.

Protocol 1: Free-Basing LLE for Ethyl Nicotinate (Self-Validating System)
  • Solubilization : Dissolve 10 mg of the ethyl nicotinate hydrochloride sample in 1.0 mL of LC-MS grade water in a glass centrifuge tube.

  • Alkalization : Add 1.0 mL of 10% Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH) dropwise.

    • Causality: The alkaline environment deprotonates the pyridinyl nitrogen, converting the water-soluble salt into the lipophilic free base[7].

  • Validation Step : Spot-check the aqueous layer with pH paper to ensure the pH is strictly > 9.0.

    • Causality: This physically validates that the buffering capacity of the sample has been overcome, guaranteeing 100% conversion to the free base.

  • Extraction : Add 2.0 mL of a non-polar organic solvent (e.g., GC-grade Hexane or Dichloromethane). Cap tightly and vortex vigorously for 60 seconds to maximize phase partitioning.

  • Separation : Centrifuge at 3000 rpm for 5 minutes to break any emulsions and achieve a sharp phase boundary.

  • Collection : Carefully transfer the upper organic layer (if using hexane) to an autosampler vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • System Validation : Inject a pure solvent blank first. A flat baseline confirms the absence of artifacts. Proceed to inject 1 µL of the dried organic sample layer.

FAQ 4: My system is already contaminated, and the baseline is extremely noisy. How do I restore it?

If HCl has already been introduced into the system, the flow path is compromised. You must systematically eliminate active sites and remove the degraded phase[6].

Protocol 2: GC-MS System Recovery
  • Inlet Maintenance : Cool the inlet and oven. Replace the gold seal, the inlet liner (use an ultra-inert, deactivated liner), and the septum.

    • Causality: The previous liner's deactivation layer has been stripped by HCl, leaving active glass silanols that will irreversibly adsorb future analytes and cause tailing.

  • Column Trimming : Remove the column from the inlet. Using a ceramic scoring wafer, trim 0.5 to 1.0 meter from the front end of the column. Examine the cut under a magnifier to ensure it is perfectly square.

    • Causality: The first meter of the column bears the brunt of the acid attack. Removing it eliminates the most severely degraded stationary phase.

  • Bake-Out : Reinstall the column. Set the carrier gas flow to normal (e.g., 1.0 mL/min He). Program the oven to 20°C below the column's maximum isothermal limit (e.g., 300°C for a 320°C max column) and hold for 2 hours.

    • Causality: This drives off residual heavy contaminants. Note: Do not exceed the maximum temperature, as this will cause further thermal bleed[4].

  • Source Cleaning (If necessary) : If the baseline remains high and exhibits significant m/z 18 (water), 28 (nitrogen), or metallic background ions, the MS source may be corroded. Vent the MS and perform a mechanical polishing of the ion source components (repeller, lenses) using aluminum oxide slurry, followed by sonication in methanol and hexane.

References

  • FooDB. "Showing Compound Ethyl nicotinate (FDB001016)". FooDB Database.
  • Agilent Technologies. "Beware of GC Column Bleed". Agilent Technical Support.
  • Agilent Technologies. "Take the Trouble Out of Troubleshooting Gas Chromatography". Agilent Technical Support.
  • Agilent Technologies. "How to Troubleshoot and Improve your GC/MS". YouTube.
  • LCGC International. "GC Troubleshooting in 20 Pictures (Part 1)". Chromatography Online.
  • Indian Journal of Pharmaceutical Sciences. "Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography". IJPS.
  • Cerno Bioscience. "Solvent/Sample Interaction in the GC/MS Analysis of Amines". Cerno Bioscience Publications.

Sources

Troubleshooting

reducing byproduct formation in ethyl nicotinate hydrochloride reactions

Welcome to the technical support center for the synthesis of ethyl nicotinate and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl nicotinate and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, minimize byproduct formation, and achieve high-purity ethyl nicotinate hydrochloride.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of ethyl nicotinate, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is consistently low, with a significant amount of unreacted nicotinic acid remaining. What are the primary causes and how can I improve the conversion rate?

A1: Low conversion in the Fischer esterification of nicotinic acid is a common problem, primarily stemming from the reversible nature of the reaction.[1][2][3] The reaction between nicotinic acid and ethanol establishes an equilibrium with the products, ethyl nicotinate and water. To drive the reaction towards the product side and enhance your yield, you must shift this equilibrium.

Underlying Cause: According to Le Châtelier's principle, the equilibrium will shift to counteract any changes in reaction conditions. The accumulation of water, a byproduct, will push the equilibrium back towards the starting materials, thus limiting the yield of your desired ester.[1]

Solutions:

  • Utilize Excess Ethanol: Employing a large excess of ethanol is a common and effective strategy. By increasing the concentration of one of the reactants, the equilibrium shifts to favor the formation of ethyl nicotinate.[1][2] Often, ethanol can be used as the reaction solvent to ensure it is in significant excess.

  • Remove Water As It Forms: Actively removing water from the reaction mixture is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Conducting the reaction in a solvent that forms an azeotrope with water, such as toluene or hexane, allows for the continuous removal of water using a Dean-Stark apparatus.[1][3][4]

    • Drying Agents: The inclusion of a drying agent like molecular sieves in the reaction mixture can absorb the water as it is formed.

Experimental Protocol: Fischer Esterification with Azeotropic Water Removal

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add nicotinic acid, a 1.5 to 2-fold molar excess of absolute ethanol, and a suitable solvent like toluene (at a weight ratio of approximately 1:1 to 1:8 of nicotinic acid to toluene).[4] Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

  • Completion: The reaction is complete when no more water collects in the trap.

  • Workup: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium carbonate solution), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Q2: After purification, my final product is contaminated with a significant amount of diethyl ether. How is this byproduct forming and what steps can I take to prevent it?

A2: The formation of diethyl ether is a well-documented side reaction when using a strong protic acid catalyst, such as concentrated sulfuric acid, with ethanol at elevated temperatures.[5][6][7]

Underlying Cause: At temperatures around 130-140°C, sulfuric acid can catalyze the intermolecular dehydration of two ethanol molecules to form diethyl ether.[6][7] This reaction competes with the desired esterification.

Solutions:

  • Temperature Control: Carefully control the reaction temperature. The optimal temperature for diethyl ether formation is in the 130-140°C range.[6][7] If your reflux temperature is in this range, consider using a different solvent to lower it.

  • Catalyst Choice:

    • Milder Acid Catalysts: Switching from concentrated sulfuric acid to a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) can reduce the rate of ether formation.

    • Solid Acid Catalysts: Employing a solid acid catalyst, such as HND230, can offer good catalytic activity for esterification while minimizing side reactions like ether formation.[4] These catalysts also simplify the workup process as they can be removed by filtration.[4]

Workflow for Minimizing Diethyl Ether Formation

Caption: Troubleshooting workflow for diethyl ether byproduct.

Q3: My product has a yellowish tint and I suspect thermal degradation. At what point does this become a concern, and how can I avoid it?

A3: Thermal degradation of ethyl nicotinate can occur at elevated temperatures, leading to discoloration and the formation of impurities. The hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Underlying Cause: While ethyl nicotinate has a relatively high boiling point (223-224°C), prolonged exposure to high temperatures during the reaction or distillation can initiate decomposition pathways.

Solutions:

  • Moderate Reaction Temperatures: Whenever possible, conduct the esterification at the lowest effective temperature. The use of a solvent like toluene allows for reflux at a temperature (around 111°C) that is generally safe from thermal degradation. A patented method using a solid acid catalyst in toluene operates at an even milder 50-65°C.[4]

  • Vacuum Distillation: Purify the final product using vacuum distillation. This allows the ethyl nicotinate to boil at a much lower temperature, significantly reducing the risk of thermal decomposition.

  • Inert Atmosphere: While not always necessary, conducting the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation at higher temperatures.

Table 1: Recommended Temperature Ranges for Key Process Steps

Process StepRecommended Temperature RangeRationale
Reaction (Reflux) 80 - 115°CEffective for esterification while minimizing thermal stress.
Reaction (Solid Acid Catalyst) 50 - 65°CMilder conditions to prevent side reactions.[4]
Distillation As low as possible under vacuumPrevents thermal decomposition of the final product.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of ethyl nicotinate hydrochloride, focusing on best practices and the chemistry behind the process.

Q1: What is the mechanism of the Fischer esterification for nicotinic acid?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps, all of which are reversible:[1][2][3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nicotinic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl nicotinate product.

Fischer_Esterification Fischer Esterification Mechanism NicotinicAcid Nicotinic Acid ProtonatedCarbonyl Protonated Carbonyl NicotinicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol Ethanol Ethanol Ethanol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O EthylNicotinate Ethyl Nicotinate ProtonatedEster->EthylNicotinate - H+ Catalyst_Out H+ (catalyst) H2O Water Catalyst_In H+ (catalyst)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Transdermal Absorption of Nicotinate Esters: Methyl Nicotinate vs. Ethyl Nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the transdermal absorption characteristics of methyl nicotinate and ethyl nicotinate, with a critical analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the transdermal absorption characteristics of methyl nicotinate and ethyl nicotinate, with a critical analysis of the anticipated performance of ethyl nicotinate hydrochloride. The discussion is grounded in fundamental physicochemical principles and supported by available experimental data to inform formulation and development strategies.

Introduction: The Role of Nicotinates in Topical Formulations

Nicotinic acid esters, such as methyl and ethyl nicotinate, are widely used in topical formulations as rubefacients, inducing localized vasodilation and an increase in cutaneous blood flow.[1][2] This physiological response is leveraged for various applications, from enhancing the delivery of other co-administered drugs to use in products designed for muscle relief.[1][2] The efficacy of these agents is directly tied to their ability to permeate the skin's primary barrier, the stratum corneum. Understanding the nuances of their absorption profiles is therefore critical for optimizing drug delivery and therapeutic effect.

This guide will dissect the factors governing the skin penetration of methyl nicotinate and ethyl nicotinate. Crucially, it will also provide a scientific rationale for the expectedly poor transdermal performance of ethyl nicotinate's hydrochloride salt, a factor of significant importance for formulation scientists.

Physicochemical Determinants of Skin Permeation

The transdermal absorption of a molecule via passive diffusion is fundamentally governed by its physicochemical properties, primarily its lipophilicity (LogP), molecular weight (MW), and ionization state. The stratum corneum is a lipophilic barrier, meaning that molecules with a balance of lipid and water solubility are best equipped to traverse it.

PropertyMethyl NicotinateEthyl NicotinateEthyl Nicotinate HClRationale for HCl Salt
Molecular Weight ( g/mol ) 137.14151.16[3]187.62Addition of HCl increases MW.
LogP (Octanol/Water) ~0.8 - 1.1~1.32[3]Significantly LowerThe salt form is highly ionized and polar, favoring the aqueous phase.
Physical Form Low-melting solid/liquid[4][5]Liquid[3]Crystalline SolidSalts are typically high-melting point crystalline solids.
Aqueous Solubility ModerateLow (50 g/L)[3]HighSalts of weak bases are designed to have high aqueous solubility.
Ionization State at Skin pH (~5.5) Non-ionizedNon-ionizedPrimarily Ionized (Cationic)As a salt of a weak base, it will exist as a charged cation in a neutral or acidic pH environment.

Data compiled from various chemical databases and scientific literature.

As the table illustrates, converting ethyl nicotinate to its hydrochloride salt drastically alters its properties in a way that is unfavorable for passive transdermal diffusion. The increase in polarity and its ionized state are the most significant barriers.

The Transdermal Barrier: A Conceptual Overview

The skin's barrier function is primarily localized in the stratum corneum. Passive diffusion across this layer is the rate-limiting step for most topical drugs. The process can be visualized as a sequence of partitioning and diffusion steps.

Transdermal_Absorption cluster_0 Vehicle cluster_1 Stratum Corneum (Lipophilic Barrier) cluster_2 Viable Epidermis (Aqueous) cluster_3 Systemic Circulation Formulation Drug in Vehicle SC_Surface Partitioning (Vehicle -> SC) Formulation->SC_Surface Release SC_Diffusion Diffusion (Across SC) SC_Surface->SC_Diffusion Step 1 Viable_Epidermis Partitioning (SC -> Epidermis) SC_Diffusion->Viable_Epidermis Step 2 Capillaries Uptake into Capillaries Viable_Epidermis->Capillaries Step 3

Figure 1: Key steps in passive transdermal drug absorption.

Comparative Analysis: Methyl Nicotinate vs. Ethyl Nicotinate

Direct, side-by-side quantitative comparisons of methyl and ethyl nicotinate in the same study are limited. However, by synthesizing data from various sources, a clear performance picture emerges.

  • Methyl Nicotinate (MN): Due to its lower molecular weight and favorable lipophilicity, MN is known for its rapid penetration through the stratum corneum.[2][6] Studies have shown it can effectively bypass the stratum corneum barrier.[6] Its absorption rate is significantly higher than that of more hydrophilic analogs like nicotinic acid.[4][5] This rapid absorption leads to a quick onset of vasodilation, making it a popular choice for formulations where a fast-acting warming sensation is desired.[7][8]

  • Ethyl Nicotinate (EN): Being slightly larger and more lipophilic (higher LogP) than MN, EN also effectively penetrates the skin.[9] Some studies suggest that while MN may have a faster onset, the increased lipophilicity of longer-chain esters might correlate with increased permeation rates through the epidermis, which is the primary barrier.[10] However, EN has also been noted as being among the more unstable nicotinate esters.[11] In rat skin, EN is readily metabolized to nicotinic acid during permeation, a factor that is dependent on the age and esterase activity of the skin.[12]

In one of the earliest comparative studies, when applied topically to human skin, methyl nicotinate was found to be effective at inducing erythema at concentrations 183 times lower than nicotinic acid, highlighting the critical role of the ester in promoting skin penetration.[9] Both methyl and ethyl nicotinate were shown to bypass the stratum corneum barrier far more effectively than the parent acid.[6]

The Challenge of Salts: Why Ethyl Nicotinate HCl is a Poor Candidate for Passive Diffusion

The conversion of a lipophilic molecule like ethyl nicotinate into its hydrochloride salt is a common pharmaceutical strategy to increase aqueous solubility for oral or injectable formulations. For transdermal delivery, however, this conversion is profoundly detrimental.

The core issue is ionization. Ethyl nicotinate hydrochloride, when incorporated into a formulation with any aqueous component, will dissociate into a positively charged ethyl nicotinate cation and a chloride anion.

Dissociation compound Ethyl Nicotinate HCl (Salt Form) ions Ethyl Nicotinate Cation (+) + Chloride Anion (-) compound->ions Dissociates in Water

Figure 2: Dissociation of ethyl nicotinate HCl in an aqueous environment.

The highly lipophilic stratum corneum acts as a barrier to charged, polar molecules. The energy required for a charged ion to leave the polar (aqueous) environment of the vehicle and enter the non-polar (lipid) environment of the skin barrier is prohibitively high. While some novel strategies exist to deliver salts transdermally, such as converting them into ionic liquids or using physical enhancement techniques like iontophoresis, passive diffusion of a hydrochloride salt is exceptionally low.[13][14] Studies on other drugs confirm that converting a free base to a hydrochloride salt can severely hinder or completely stop passive skin permeation.

Standardized Experimental Protocol: In Vitro Permeation Testing (IVPT) with Franz Diffusion Cells

To obtain reliable, quantitative data for comparing the transdermal absorption of different molecules or formulations, the in vitro Franz diffusion cell assay is the gold standard.[15][16][17]

Franz_Cell Donor Donor Chamber Formulation Applied Here Membrane Skin Membrane | Stratum Corneum faces Donor Donor:s->Membrane:f0 Receptor Receptor Chamber Receptor Fluid (e.g., PBS) Stir Bar Membrane:s->Receptor:f0 Receptor:f2->Receptor:f1 Sampling Sampling Port Receptor:e->Sampling:w Aliquot Collection Jacket Water Jacket Maintained at 32-37°C Jacket:e->Receptor:w Temp. Control Jacket:w->Receptor:e

Figure 3: Schematic of a vertical Franz diffusion cell assembly.

Step-by-Step Methodology:

  • Membrane Preparation: Excised human or animal (e.g., porcine) skin is used as the membrane.[15][18] Subcutaneous fat is removed, and the skin is cut to size. It is then equilibrated in a buffer solution (e.g., PBS) before being mounted.[15]

  • Cell Assembly: The prepared skin membrane is placed between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[15] The chambers are securely clamped together.[15]

  • Receptor Chamber: The receptor chamber is filled with a degassed receptor solution, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[15][18] For poorly water-soluble compounds, a co-solvent may be added to maintain sink conditions.[16] A magnetic stir bar is added, and the solution is stirred continuously.

  • Temperature Control: The entire assembly is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) using a circulating water bath connected to the cell's water jacket.[15][18]

  • Dosing: A precise, finite dose of the test formulation (e.g., a cream or gel containing methyl nicotinate) is applied evenly to the surface of the skin in the donor chamber.[19] The donor chamber is often covered to prevent evaporation.[18]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port.[15][17] An equal volume of fresh, pre-warmed receptor solution is immediately added back to the chamber to maintain a constant volume and sink conditions.[18]

  • Quantification: The concentration of the drug in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[17]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of this curve, providing a quantitative measure of absorption.

Conclusion and Formulation Insights

  • Performance Summary: Both methyl nicotinate and ethyl nicotinate are effective transdermal penetrants, far superior to their parent compound, nicotinic acid. Methyl nicotinate generally offers a more rapid onset due to its smaller size, while ethyl nicotinate's higher lipophilicity also ensures effective permeation.

  • The Critical Impact of Salt Form: Ethyl nicotinate hydrochloride is fundamentally unsuitable for passive transdermal delivery. Its ionized, hydrophilic nature prevents it from efficiently partitioning into and diffusing across the lipophilic stratum corneum. Formulators should avoid using hydrochloride salts of active ingredients when passive topical or transdermal delivery is the goal, unless employing advanced strategies like iontophoresis.

  • Formulation Strategy: For rapid onset and effect, methyl nicotinate is an excellent choice. The choice between methyl and ethyl nicotinate may also depend on other formulation factors, such as desired vehicle properties and stability. When selecting a nicotinate ester, the free ester form should always be used for passive delivery formulations.

This guide underscores the necessity of considering fundamental physicochemical principles in the design and development of topical drug products. While both methyl and ethyl nicotinate are viable options, the choice of a salt form like ethyl nicotinate hydrochloride would represent a critical misstep in formulation for passive skin delivery.

References

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. Available at: [Link]

  • Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. PermeGear. Available at: [Link]

  • In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate. NSF Public Access Repository. Available at: [Link]

  • Study reports liquid salts deliver drugs through the skin with enhanced efficacy and reduced toxicity. Technology Networks. Available at: [Link]

  • Development of a Test Method for in Vitro Drug Release from Soluble and Crystal Dispersion Type Ointments. J-STAGE. Available at: [Link]

  • Franz Cell Test. Eurofins. Available at: [Link]

  • THE EFFECT OF GLYCEROL ON THE PERCUTANEOUS ABSORPTION OF METHYL NICOTINATE. Sci-Hub. Available at: [Link]

  • In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate. ResearchGate. Available at: [Link]

  • Transformation of Hydrophilic Drug into Oil-Miscible Ionic Liquids for Transdermal Drug Delivery. ACS Publications. Available at: [Link]

  • In Vitro Human Skin Absorption of Solvent-deposited Solids: Niacinamide and Methyl Nicotinate. PubMed. Available at: [Link]

  • ETHYL NICOTINATE. Ataman Kimya. Available at: [Link]

  • Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow. ResearchGate. Available at: [Link]

  • RISK PROFILE - Methyl nicotinate(MN). Amazon S3. Available at: [Link]

  • Effect of the barrier function of stratum corneum and viable epidermis and dermis on the skin concentration of topically applied chemicals. J-STAGE. Available at: [Link]

  • The microvascular response in the skin to topical application of methyl nicotinate. Linköping University Electronic Press. Available at: [Link]

  • (A) Chemical structures of ethyl nicotinate (EN) and nicotinic acid... ResearchGate. Available at: [Link]

  • $. a.,0. U.S. Department of Commerce National Technical Information Service. Available at: [Link]

  • Niacinamide and Methyl Nicotinate. VE:LA Skincare. Available at: [Link]

  • Formulation design and evaluation of a transdermal drug delivery system containing a novel eptazocine salt with the Eudragit E adhesive. ResearchGate. Available at: [Link]

  • An Overview on Automated In Vitro Release Testing (Ivrt) For Topical Formulation. Bibliomed. Available at: [Link]

  • Preparation of Transdermal Patch from Propranolol Base Prepared from Hydrochloric Salt and Evaluation of its Physical Parameters. ResearchGate. Available at: [Link]

  • Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. PubMed. Available at: [Link]

  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. ACS Publications. Available at: [Link]

  • Age Difference in Simultaneous Permeation and Metabolism of Ethyl Nicotinate in Rat Skin. J-STAGE. Available at: [Link]

Sources

Comparative

Comparative Efficacy of Ethyl Nicotinate and Nicotinamide in Dermatological and Metabolic Applications: A Technical Guide

As drug development professionals and formulation scientists, we frequently leverage Vitamin B3 (Niacin) derivatives to modulate cellular metabolism and cutaneous physiology. However, subtle structural nuances fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists, we frequently leverage Vitamin B3 (Niacin) derivatives to modulate cellular metabolism and cutaneous physiology. However, subtle structural nuances fundamentally alter their pharmacokinetic trajectories and therapeutic utility. This guide objectively compares Ethyl Nicotinate (EN) —a highly lipophilic ester of nicotinic acid—and Nicotinamide (NAM) —the hydrophilic amide form. By examining their penetration kinetics, metabolic bioconversion, and downstream efficacy, we provide a definitive framework for selecting the appropriate active pharmaceutical ingredient (API) for targeted indications.

Structural Causality and Pharmacokinetic Divergence

The efficacy of any topically applied API is dictated by its ability to partition into and diffuse through the stratum corneum.

  • Ethyl Nicotinate (EN): The esterification of nicotinic acid with an ethyl group significantly increases the molecule's lipophilicity (logP). This structural modification allows EN to rapidly bypass the stratum corneum barrier[1]. In vitro studies have demonstrated that EN penetrates human skin up to 37,000 times faster than unmodified nicotinic acid[2]. Upon reaching the viable epidermis, EN is subject to simultaneous transport and metabolism, undergoing esterase-mediated cleavage to nicotinic acid and subsequent bioconversion to nicotinamide[3].

  • Nicotinamide (NAM): As a hydrophilic molecule, NAM exhibits a much slower transdermal flux and relies heavily on optimized delivery vehicles. However, once inside the cell, it serves as a direct, critical precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and NADPH via the salvage pathway[4]. While it lacks the rapid penetration of EN, its direct entry into cellular energy pathways makes it highly efficacious for long-term barrier repair and anti-inflammatory applications[4][5].

Mechanistic Pathways and Cellular Efficacy

The pharmacological endpoints of EN and NAM diverge based on their receptor interactions and metabolic processing.

  • Vasodilation and Microcirculation (EN): EN acts as a potent rubefacient. It interacts directly with cutaneous blood vessels, triggering the localized release of prostaglandins, which induces rapid vasodilation and increased microcirculation. This makes EN ideal for sports creams, muscle relaxants, and formulations targeting peripheral arterial disease[3].

  • NAD+ Biosynthesis and Barrier Restoration (NAM): NAM directly replenishes depleted NAD+ pools, which are essential for ATP production, reactive oxygen species (ROS) management, and DNA repair[4]. Clinically, NAM supplementation significantly reduces transepidermal water loss (TEWL) and upregulates the synthesis of ceramides and epidermal hyaluronic acid[4][5].

Pathways EN Ethyl Nicotinate (Lipophilic Ester) Penetration Rapid Stratum Corneum Penetration EN->Penetration NAM Nicotinamide (Hydrophilic Amide) NAD NAD+ Biosynthesis (Salvage Pathway) NAM->NAD Receptor Cutaneous Blood Vessel Interaction Penetration->Receptor Penetration->NAD Esterase Cleavage & Bioconversion PG Prostaglandin Release Receptor->PG Vasodilation Vasodilation & Microcirculation PG->Vasodilation ATP ATP Production & Sirtuin Activation NAD->ATP Barrier Barrier Repair & TEWL Reduction ATP->Barrier

Caption: Mechanistic divergence and convergence of Ethyl Nicotinate and Nicotinamide in cutaneous tissue.

Quantitative Data and Comparative Efficacy

To objectively compare these molecules, we must evaluate their performance across key dermatological and physicochemical parameters.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterEthyl Nicotinate (EN)Nicotinamide (NAM)
Chemical Structure Lipophilic Ester (C8H9NO2)Hydrophilic Amide (C6H6N2O)
Primary Action Local Vasodilator / RubefacientNAD+ Precursor / Barrier Repair
Skin Penetration Rate Ultra-rapid (Bypasses stratum corneum)Moderate (Requires optimized vehicle)
Typical Formulation Conc. 1.0% – 2.0%2.0% – 5.0%
Metabolic Fate Cleaved to Nicotinic Acid -> NAM -> NAD+Converted directly to NAD+ via Salvage Pathway

Table 2: Efficacy Outcomes in Translational Models

Efficacy MetricEthyl NicotinateNicotinamide
Immediate Vasodilation ++++ (Significant erythema/warming)- (No direct vasodilatory effect)
TEWL Reduction (Barrier Repair) + (Secondary to NAD+ conversion)++++ (Direct upregulation of ceramides)
Cellular ATP/NAD+ Boosting ++ (Delayed, requires bioconversion)++++ (Direct precursor)
Anti-Inflammatory Response + (Controlled inflammatory mediator release)++++ (Suppresses pro-inflammatory cytokines)
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following experimental workflows are designed as self-validating systems. By coupling in vitro flux analysis with in vivo phenotypic validation, we establish direct causality between API penetration and physiological response.

Protocol 1: In Vitro Penetration and Bioconversion Assay (Franz Diffusion Cell) Objective: To quantify the transdermal flux of EN versus NAM and validate the esterase-mediated bioconversion of EN.

  • Membrane Preparation: Mount excised hairless mouse skin (or human cadaver skin) between the donor and receptor compartments of a Franz diffusion cell. Ensure the stratum corneum faces the donor chamber[1].

  • Dosing: Apply 10 µL/cm² of a 2% EN or 2% NAM solution (in a standardized propylene glycol/water vehicle) to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid (PBS, pH 7.4, 32°C) at predetermined intervals (0.5, 1, 2, 4, 8, 24 hours), replacing the volume with fresh buffer.

  • LC-MS/MS Quantification: Analyze the aliquots using LC-MS/MS. Causality Check: For the EN group, quantify both intact Ethyl Nicotinate and its metabolite (Nicotinamide) to validate the rate of epidermal esterase cleavage[3]. This proves the prodrug mechanism.

Protocol 2: In Vivo Microcirculation and Barrier Integrity Assessment Objective: To correlate the pharmacokinetic profiles with real-time physiological outcomes (vasodilation vs. barrier repair).

  • Baseline Acclimation: Acclimate healthy human volunteers in a climate-controlled room (20°C, 50% RH) for 30 minutes.

  • Application: Apply the 2% EN formulation to the left volar forearm and the 2% NAM formulation to the right volar forearm.

  • Microcirculation Tracking (EN Efficacy): Use Laser Doppler Flowmetry to measure cutaneous blood flow continuously for 60 minutes post-application. Validation: A sharp spike in perfusion units on the left arm confirms EN's rapid penetration and prostaglandin-mediated vasodilation.

  • Barrier Function Tracking (NAM Efficacy): Induce mild barrier disruption using tape stripping. Apply formulations daily for 14 days. Use a Tewameter to measure TEWL. Validation: A statistically significant acceleration in TEWL reduction on the right arm confirms NAM's superior efficacy in restoring stratum corneum hydration and barrier integrity[4].

Workflow Prep Formulation Preparation (EN vs NAM) InVitro In Vitro Phase: Franz Diffusion Prep->InVitro InVivo In Vivo Phase: Topical Application Prep->InVivo LCMS LC-MS/MS Quantification InVitro->LCMS Data Comparative Efficacy Profiling LCMS->Data Doppler Laser Doppler Flowmetry InVivo->Doppler TEWL Tewameter Analysis InVivo->TEWL Doppler->Data TEWL->Data

Caption: Self-validating experimental workflow for comparative efficacy profiling.

Formulation Strategies and Conclusion

For drug development professionals, the choice between EN and NAM hinges entirely on the desired temporal pharmacodynamics. If the therapeutic goal requires immediate, localized microcirculation enhancement (e.g., sports medicine, peripheral circulatory adjuncts), Ethyl Nicotinate is the superior candidate due to its rapid penetration and direct vasodilatory action[3]. Conversely, for chronic dermatological conditions requiring sustained structural repair, anti-aging, and metabolic homeostasis, Nicotinamide's direct integration into the NAD+ salvage pathway provides unmatched efficacy[4][5].

References
  • Source: nih.
  • Source: mdpi.
  • Source: smolecule.
  • Source: atamanchemicals.
  • Title: RISK PROFILE - Methyl nicotinate(MN)
  • Title: Historical Penetration Data (dtic.mil)

Sources

Validation

Comparative Guide: Ethyl Nicotinate Hydrochloride vs. Nicotinic Acid in GPR109A Receptor Binding and Pharmacokinetics

Executive Summary Targeting the G-protein coupled receptor GPR109A (HCAR2) is a validated pharmacological strategy for managing dyslipidemia and inducing localized vasodilation. When designing in vitro assays or topical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeting the G-protein coupled receptor GPR109A (HCAR2) is a validated pharmacological strategy for managing dyslipidemia and inducing localized vasodilation. When designing in vitro assays or topical formulations, researchers frequently must choose between Nicotinic Acid (Niacin) and its derivative, Ethyl Nicotinate Hydrochloride .

This guide provides an objective, mechanistically grounded comparison of these two molecules. The core pharmacological distinction lies in their causality of action: Nicotinic acid is the direct, active agonist of the receptor, whereas ethyl nicotinate functions as a highly lipophilic prodrug that requires enzymatic activation to exert any receptor-mediated effects.

Mechanistic Overview & Causality

Nicotinic Acid (Niacin): The Direct Agonist

Nicotinic acid binds directly and with high affinity to the GPR109A (HCAR2) receptor[1]. The causality of its biological effect depends on the target tissue:

  • In Adipocytes: Activation of this Gi/Go-coupled receptor inhibits adenylyl cyclase, reducing intracellular cAMP levels. This suppresses hormone-sensitive lipase activity, ultimately lowering systemic free fatty acids.

  • In Dermal Immune Cells: Binding to GPR109A on dermal macrophages and Langerhans cells triggers a calcium-dependent signaling cascade. This activates phospholipase A2, leading to the synthesis and release of prostaglandins (PGD2 and PGE2), which act on vascular smooth muscle to cause profound vasodilation (the "niacin flush")[2].

Ethyl Nicotinate Hydrochloride: The Lipophilic Prodrug

Due to its highly polar carboxylic acid moiety, nicotinic acid exhibits poor passive transdermal penetration. Ethyl nicotinate hydrochloride overcomes this physical barrier by masking the polar group with an ethyl ester, drastically increasing the molecule's lipophilicity (LogP)[3].

However, intact ethyl nicotinate lacks intrinsic affinity for GPR109A. To exert its biological effect, it must first penetrate the stratum corneum and undergo enzymatic hydrolysis by non-specific tissue esterases (e.g., carboxylesterases) located in the viable epidermis and dermis[4]. This cleavage liberates the active nicotinic acid directly at the site of dermal GPR109A receptors.

Mechanism EN Ethyl Nicotinate (Prodrug) Est Tissue Esterases (Enzymatic Hydrolysis) EN->Est Penetrates Skin NA Nicotinic Acid (Active Ligand) Est->NA Cleaves Ester Bond GPR GPR109A (HCAR2) Receptor NA->GPR High Affinity Binding Gi Gi/Go Protein Activation GPR->Gi Signal Transduction Eff Biological Effect (Vasodilation/Anti-lipolytic) Gi->Eff Downstream Cascade

Fig 1. Prodrug conversion of ethyl nicotinate and subsequent GPR109A receptor activation pathway.

Physicochemical and Pharmacological Comparison

To guide formulation and experimental design, the quantitative metrics of both compounds are summarized below. The stark contrast in binding affinity and lipophilicity dictates their respective applications.

PropertyNicotinic Acid (Niacin)Ethyl Nicotinate (HCl)
Receptor Target GPR109A (HCAR2)None (Prodrug)
Binding Affinity (Ki) ~50 - 104 nM>10,000 nM (Inactive intact)
Functional EC50 (GTPγS) ~0.1 - 1 µMN/A (Requires hydrolysis)
Lipophilicity (LogP) ~0.36 (Polar)~1.3 - 1.8 (Lipophilic)
Primary Application Systemic lipid-lowering / In vitro assaysTopical rubefacient / Vasodilator
Skin Permeability LowHigh

Experimental Workflows & Self-Validating Protocols

To objectively compare the receptor binding and metabolic conversion of these two compounds, researchers must employ distinct, self-validating assays.

Protocol 1: [³⁵S]GTPγS Binding Assay for GPR109A Activation

Causality: Because GPR109A is a Gi-coupled receptor, measuring the exchange of GDP for non-hydrolyzable [³⁵S]GTPγS on the Gαi subunit provides a direct, functional readout of receptor activation[5]. This assay proves that ethyl nicotinate requires metabolic conversion, as the intact ester will fail to induce GTP binding in an isolated system lacking esterases.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human GPR109A.

  • Assay Buffer: Suspend membranes in 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.

    • Self-Validation Check: The inclusion of GDP is critical. It suppresses basal, ligand-independent G-protein activation, ensuring a high signal-to-noise ratio.

  • Ligand Incubation: Add test compounds (Nicotinic Acid vs. Ethyl Nicotinate) across a concentration gradient (0.1 nM to 100 µM). For the ethyl nicotinate arm, include 0.5 mM Diisopropyl fluorophosphate (DFP) to inhibit any residual esterase activity in the membrane prep[3].

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Ex Vivo Skin Permeation and Enzymatic Hydrolysis Assay

Causality: To validate the prodrug hypothesis, one must track the simultaneous permeation and bioconversion of ethyl nicotinate across a biological barrier containing active esterases[4].

Step-by-Step Methodology:

  • Apparatus Setup: Mount excised hairless rat skin (or human epidermal equivalents) on Franz diffusion cells (diffusion area ~3.14 cm²). The stratum corneum must face the donor chamber.

  • Receiver Medium: Fill the receiver chamber with PBS (pH 7.4) maintained at 37°C.

    • Self-Validation Check: Run a parallel control cell containing 0.54 mM DFP in the receiver medium to arrest esterase activity[3]. This proves that the appearance of nicotinic acid is due to enzymatic hydrolysis, not spontaneous chemical degradation.

  • Dosing: Apply 10 mM Ethyl Nicotinate Hydrochloride to the donor chamber.

  • Time-Course Sampling: Extract 200 µL aliquots from the receiver chamber at 1, 2, 4, 6, and 8 hours. Immediately replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the samples via HPLC-UV (C18 column, detection at 263 nm) to quantify the ratio of intact Ethyl Nicotinate to liberated Nicotinic Acid.

Workflow Prep 1. Prepare Donor Solution (Ethyl Nicotinate HCl) Franz 2. Franz Diffusion Cell (Excised Skin with Esterases) Prep->Franz Apply to Stratum Corneum Sample 3. Time-Course Sampling (Receiver Compartment) Franz->Sample Transdermal Permeation HPLC 4. HPLC/LC-MS Quantification (Measure EN vs NA ratio) Sample->HPLC Quantify Conversion Inhibitor Control: Add DFP Inhibitor (Arrests Hydrolysis) Inhibitor->Franz Negative Control

Fig 2. Ex vivo skin permeation and esterase hydrolysis experimental workflow.

Data Interpretation & Application Strategy

When developing therapeutics or designing in vitro panels, the choice between these two molecules hinges on the target tissue and the presence of metabolic enzymes:

  • In Vitro Receptor Assays: Nicotinic acid is the mandatory choice. Using ethyl nicotinate in a purified receptor assay or isolated membrane prep will yield false negatives due to the absence of hydrolytic enzymes.

  • Topical Formulations: Ethyl nicotinate hydrochloride is vastly superior for topical applications (e.g., rubefacients for localized vasodilation). Its optimized LogP allows rapid stratum corneum penetration, after which local esterases provide a sustained release of nicotinic acid directly to dermal GPR109A receptors, maximizing local efficacy while minimizing systemic exposure[6].

References

  • Structure of Niacin-GPR109A-G protein complex Source: RCSB Protein Data Bank (PDB ID: 8IY9) URL:[Link]

  • Age Difference in Simultaneous Permeation and Metabolism of Ethyl Nicotinate in Rat Skin Source: Biological and Pharmaceutical Bulletin (NIH/PubMed) URL:[Link]

  • In Silico Estimation of Skin Concentration of Dermally Metabolized Chemicals Source: PharmaSciGroup URL:[Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms Source: Arteriosclerosis, Thrombosis, and Vascular Biology (ResearchGate) URL:[Link]

Sources

Comparative

Advanced In Vitro Validation of Ethyl Nicotinate Hydrochloride Release Kinetics: A Comparative Formulation Guide

As drug development pushes toward highly optimized topical and transdermal delivery systems, the precise characterization of active pharmaceutical ingredient (API) release kinetics is paramount. Ethyl nicotinate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly optimized topical and transdermal delivery systems, the precise characterization of active pharmaceutical ingredient (API) release kinetics is paramount. Ethyl nicotinate hydrochloride (ENH) is a potent, locally acting vasodilator frequently formulated to enhance skin microcirculation, improve localized oxygenation, and treat musculoskeletal inflammation.

However, formulating ENH presents a distinct biophysical challenge: it is highly volatile and rapidly permeates the stratum corneum[1]. In conventional vehicles, this leads to a "burst release" effect, causing transient, intense flushing followed by rapid API depletion. To achieve sustained therapeutic efficacy, advanced delivery matrices—such as Nanostructured Lipid Carriers (NLCs)—are engineered to modulate its release.

This guide provides an authoritative, comparative analysis of ENH release kinetics across three distinct formulations, detailing the in vitro release testing (IVRT) methodologies, the causality behind the experimental design, and the mathematical modeling used to validate sustained-release performance.

Comparative Formulation Overview

To objectively evaluate the performance of controlled-release systems, we compare a novel lipid-based nanoparticle matrix against two conventional baselines. All formulations contain an equivalent 1.0% (w/w) concentration of ENH.

  • Test Formulation (ENH-NLC Hydrogel): ENH encapsulated within Nanostructured Lipid Carriers, suspended in a secondary cross-linked polyacrylic acid hydrogel. Designed for sustained, diffusion-controlled release.

  • Alternative 1 (O/W Cream): A standard oil-in-water emulsion. Represents the current commercial standard for topical rubefacients.

  • Alternative 2 (Free ENH Solution): An unformulated aqueous solution of ENH. Serves as the absolute baseline to measure unhindered thermodynamic activity and free diffusion.

In Vitro Release Testing (IVRT) Methodology

To isolate the release kinetics of the formulation from the permeation kinetics of biological tissue, we utilize synthetic membranes in a vertical Franz diffusion cell setup. This ensures the formulation matrix itself is the sole rate-limiting variable being measured.

Step-by-Step Protocol & Causality

Step 1: Preparation of the Receptor Media

  • Action: Fill the receptor compartment (typically 5–7 mL) with Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Causality: PBS at pH 7.4 accurately mimics the physiological pH of the systemic circulation and dermal interstitial fluid[2]. It is critical to ensure that the maximum concentration of ENH achieved in the receptor media never exceeds 10% of its saturation solubility. This maintains strict sink conditions , ensuring that the concentration gradient remains the primary driving force for Fickian diffusion throughout the 24-hour assay[2],[3].

Step 2: Membrane Equilibration

  • Action: Mount a synthetic polyethersulfone (PES) membrane (0.45 µm pore size) between the donor and receptor compartments. Pre-soak the membrane in the receptor media for 30 minutes prior to dosing.

  • Causality: Synthetic membranes are chosen over ex vivo human or porcine skin for IVRT because they lack esterase enzymes and biological variability, providing a pure measurement of matrix release[4]. Pre-soaking prevents capillary shock and ensures uniform hydration of the polymer pores, creating a self-validating, reproducible diffusion barrier.

Step 3: Dosing and Thermodynamic Control

  • Action: Apply a finite dose (e.g., 300 mg) of the formulation evenly across the membrane surface in the donor compartment. Circulate water through the cell's outer jacket to maintain the membrane surface at exactly 32.0 ± 0.5°C.

  • Causality: The temperature is strictly controlled at 32°C to simulate the thermodynamic environment of the human skin surface, which directly dictates the kinetic energy and diffusion coefficient of the ENH molecules[5].

Step 4: Sampling and Replenishment

  • Action: Withdraw 0.5 mL aliquots from the receptor compartment sampling port at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours). Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed PBS.

  • Causality: Continuous replenishment prevents the receptor media from approaching saturation, thereby sustaining the sink conditions required for accurate kinetic modeling[3].

Step 5: HPLC-UV Quantification

  • Action: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 262 nm.

  • Causality: ENH possesses a distinct chromophore (the pyridine ring) that absorbs strongly at 262 nm, allowing for highly specific and sensitive quantification without interference from the lipid or hydrogel excipients.

IVRT_Workflow Donor Donor Compartment (Finite Dose Application) Membrane Polymeric Membrane (0.45 µm PES) Donor->Membrane Release Receptor Receptor Compartment (PBS pH 7.4, 32°C) Membrane->Receptor Diffusion Sampling Aliquots Withdrawn (0.5h to 24h) Receptor->Sampling Replenish Media Replenishment (Maintain Sink Conditions) Sampling->Replenish Analysis HPLC-UV Quantification (λ = 262 nm) Sampling->Analysis Replenish->Receptor

Fig 1. Logical workflow of the In Vitro Release Testing (IVRT) utilizing a Franz diffusion cell.

Experimental Data: Release Profiles

The cumulative amount of ENH released per unit area (µg/cm²) was plotted against time. The data clearly demonstrates the modulatory effect of the NLC hydrogel compared to conventional systems.

Table 1: Cumulative In Vitro Release of ENH (µg/cm²) over 24 Hours

Time (h)Free ENH SolutionConventional O/W CreamENH-NLC Hydrogel
0.5 412.5 ± 12.1185.3 ± 8.445.2 ± 3.1
1.0 785.2 ± 18.5340.1 ± 14.288.5 ± 5.4
2.0 1250.4 ± 25.3590.6 ± 21.0165.3 ± 9.2
4.0 1890.1 ± 31.2910.4 ± 28.5310.8 ± 14.5
8.0 2100.5 ± 28.4*1350.2 ± 35.1580.4 ± 22.1
12.0 2150.0 ± 20.11620.8 ± 40.2810.6 ± 28.4
24.0 2165.2 ± 15.51890.5 ± 38.61240.3 ± 35.7

*Note: The Free ENH Solution reaches a plateau at 8 hours, indicating complete depletion of the donor compartment, whereas the NLC Hydrogel maintains a steady, sustained release trajectory through 24 hours.

Kinetic Modeling and Mechanistic Insights

To understand the physical mechanisms governing the release, the empirical data was fitted to standard mathematical models: Zero-order, First-order, Higuchi, and Korsmeyer-Peppas[3].

Table 2: Correlation Coefficients (R²) and Release Exponents (n) for Kinetic Models

FormulationZero-Order (R²)First-Order (R²)Higuchi (R²)Korsmeyer-Peppas (R²)n value
Free Solution 0.6540.988 0.8750.9120.41
O/W Cream 0.7820.9150.976 0.9810.52
NLC Hydrogel 0.8950.8420.9650.994 0.74
Causality of Kinetic Behaviors
  • Free Solution (First-Order Kinetics): The unformulated solution fits perfectly to a First-order model (R² = 0.988). The release rate is entirely dependent on the concentration of ENH remaining in the donor compartment. As the concentration rapidly depletes, the release rate exponentially decays.

  • O/W Cream (Higuchi Kinetics): The cream fits the Higuchi model (R² = 0.976), indicating that release is primarily governed by Fickian diffusion through the emulsion matrix.

  • ENH-NLC Hydrogel (Korsmeyer-Peppas, Anomalous Diffusion): The NLC formulation exhibits the highest linearity with the Korsmeyer-Peppas model (R² = 0.994). Crucially, the release exponent (n = 0.74) falls between 0.5 and 1.0. This indicates anomalous (non-Fickian) diffusion , meaning the release is governed by a dual mechanism: the diffusion of ENH out of the solid lipid core, coupled with the gradual relaxation/swelling of the secondary polyacrylic acid hydrogel network.

Biological Relevance: Mitigating Esterase Saturation

Why is this sustained kinetic profile critical for Ethyl Nicotinate? ENH acts essentially as a lipophilic prodrug. Upon penetrating the stratum corneum, it is subjected to simultaneous transport and metabolism; epidermal keratinocyte esterases rapidly hydrolyze the ethyl ester bond to yield the active moiety, nicotinic acid[6],[7],[5].

If ENH is delivered too rapidly (as seen with the Free Solution or O/W Cream), the local esterase enzymes become saturated. The excess ENH either permeates systemically (causing unwanted side effects) or evaporates due to its high volatility[1]. The NLC Hydrogel's sustained release ensures a steady-state flux that matches the maximum velocity ( Vmax​ ) of the cutaneous esterases, optimizing the conversion to nicotinic acid and prolonging the localized vasodilatory effect[7].

ENH_Metabolism ENH Ethyl Nicotinate (ENH) (Lipophilic Prodrug) SC Stratum Corneum (Penetration) ENH->SC Esterase Epidermal Esterases (Hydrolysis) SC->Esterase Transport NA Nicotinic Acid (Active Metabolite) Esterase->NA Cleavage Vaso Dermal Vasodilation (Target Effect) NA->Vaso

Fig 2. Cutaneous biotransformation pathway of Ethyl Nicotinate into Nicotinic Acid.

Conclusion

The in vitro validation clearly demonstrates that formulating Ethyl Nicotinate Hydrochloride within a Nanostructured Lipid Carrier hydrogel fundamentally alters its release kinetics. By shifting the release mechanism from simple first-order depletion to anomalous diffusion, the NLC system prevents premature API depletion, mitigates volatility losses, and aligns the drug's delivery rate with the skin's intrinsic metabolic capacity.

References

  • ETHYL NICOTINATE - Ataman Kimya.
  • Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. nih.gov.
  • Surging footprints of mathematical modeling for prediction of transdermal permeability. nih.gov.
  • Age Difference in Simultaneous Permeation and Metabolism of Ethyl Nicotinate in R
  • Perspectives in Percutaneous Penetr
  • In Silico Modelling of Evaporation: Implications for Dermal Absorption and Permeability. surrey.ac.uk.
  • Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. mdpi.com.
  • Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate.
  • Ethyl nicotinate 99 614-18-6 - Sigma-Aldrich. sigmaaldrich.com.

Sources

Validation

toxicity profile comparison of ethyl nicotinate hydrochloride analogs

As a Senior Application Scientist, evaluating the toxicity and pharmacokinetic profile of a compound requires looking beyond isolated data points. We must understand the mechanistic causality—how a molecule's structure d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicity and pharmacokinetic profile of a compound requires looking beyond isolated data points. We must understand the mechanistic causality—how a molecule's structure dictates its biological interaction, metabolic fate, and industrial safety.

Ethyl nicotinate hydrochloride, alongside its free base and structural analogs (methyl, benzyl, and hexyl nicotinate), represents a highly versatile class of nicotinate esters. These compounds are heavily utilized in pharmaceutical synthesis, topical therapeutics, and dermatological formulations.

This guide provides an objective, data-driven comparison of ethyl nicotinate hydrochloride against its alternatives, focusing on EHS (Environmental, Health, and Safety) profiles, skin permeation kinetics, and systemic toxicity.

Mechanistic Causality: The Nicotinate Scaffold

The biological activity and toxicity of nicotinate esters are fundamentally governed by their lipophilic-hydrophilic balance and their susceptibility to enzymatic hydrolysis.

When applied topically or utilized in vivo, esterified derivatives like ethyl nicotinate and methyl nicotinate act as prodrugs or localized active agents. They easily bypass the stratum corneum barrier due to their optimized partition coefficients. Once they penetrate the viable epidermis and dermis (VED), they are hydrolyzed by local non-specific esterases into nicotinic acid (Niacin/Vitamin B3) and the corresponding alcohol[1].

The localized release of these metabolites promotes the synthesis of prostaglandin D2, leading to cutaneous vasodilation (the "rubefacient" effect). Because the toxicity of the parent ester is intrinsically linked to the toxicity of its primary metabolite (nicotinic acid), evaluating the metabolic conversion rate is critical for accurate risk assessment.

G cluster_skin Skin Permeation & Metabolism Pathway of Nicotinate Esters EN Ethyl Nicotinate (Topical Application) SC Stratum Corneum (Lipophilic Barrier) EN->SC Rapid Diffusion (High Kp) VED Viable Epidermis & Dermis (Esterase Activity) SC->VED Penetration NA Nicotinic Acid (Metabolite) VED->NA Hydrolysis (Michaelis-Menten) SYS Systemic Circulation (Vasodilation & Clearance) VED->SYS Unmetabolized Ester NA->SYS Absorption

Fig 1: Pharmacokinetic pathway demonstrating the permeation and enzymatic hydrolysis of ethyl nicotinate.

Comparative Toxicity Profiles

A. Systemic Toxicity & Permitted Daily Exposure (PDE)

Due to occasional data gaps in chronic toxicity for specific salts like ethyl nicotinate hydrochloride, toxicologists employ a read-across approach . A comprehensive evaluation of nicotinic acid, nicotinate esters, and nicotinamide confirmed that these compounds share a nearly identical safety profile once metabolized[2].

  • Genotoxicity & Carcinogenicity: The entire category, including ethyl and methyl nicotinate, is definitively non-genotoxic and presents no concern for carcinogenicity or reproductive toxicity[3].

  • Exposure Limits: Based on critical toxicological endpoints, the final Permitted Daily Exposure (PDE) limit is uniformly calculated at 10 mg/day for ethyl nicotinate and its analogs[2].

B. Dermatological Toxicity & Permeation Kinetics

The rate of skin penetration dictates local toxicity (e.g., severe erythema or irritation).

  • Ethyl & Methyl Nicotinate: These short-chain esters are highly effective penetrants, bypassing the stratum corneum rapidly (80-90% penetration). However, recent studies utilizing 3D cultured skin models (EpiDerm™) revealed that the concentration of the nicotinic acid metabolite in the VED is lower in 3D models than in actual hairless rat skin[1]. This discrepancy is critical: relying solely on 3D models without correcting for esterase affinity ( Km​ ) can result in false-negative toxicity evaluations for the ester[4].

  • Hexyl & Benzyl Nicotinate: These longer-chain, less polar analogs penetrate the skin much more slowly, resulting in a delayed, prolonged biological response and a lower acute local irritation profile.

C. Industrial EHS Profile: The Saxagliptin Case Study

Beyond biological administration, ethyl nicotinate is widely used as an intermediate and a base in pharmaceutical manufacturing. In the commercial-scale synthesis of the DPP-IV inhibitor [5], ethyl nicotinate was selected to replace pyridine.

  • Causality for Substitution: Pyridine poses severe odor, environmental, and systemic toxicity concerns at a manufacturing scale. Ethyl nicotinate provided the exact required basicity without the nucleophilicity that would cause unwanted side reactions with trifluoroacetic anhydride. Furthermore, washing the reaction mixture with hydrochloric acid efficiently extracts the compound as ethyl nicotinate hydrochloride into the aqueous phase, allowing for safe, highly controlled waste disposal and an exceptionally clean EHS profile[6].

Quantitative Data Summary

The following table synthesizes the comparative performance and safety metrics of the nicotinate family to aid in formulation and synthesis decisions.

CompoundSkin Penetration RatePrimary Action / UtilityGenotoxicityCalculated PDEKey Industrial / Clinical Use
Ethyl Nicotinate (HCl) High (80-90%)Vasodilation, Non-nucleophilic baseNegative10 mg/daySaxagliptin Synthesis, Topical Agent
Methyl Nicotinate High (80-90%)Rapid Vasodilation, RubefacientNegative10 mg/dayOTC Muscle/Joint Pain Relief
Benzyl Nicotinate LowSlow VasodilationNegative10 mg/dayProlonged Anti-inflammatory
Hexyl Nicotinate Very LowSlow VasodilationNegative10 mg/dayBarrier Function Assessment
Nicotinic Acid MinimalVitamin B3 active formNegative10 mg/dayDietary Supplement, Lipid-lowering

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating nicotinate esters.

Protocol 1: In Vitro Skin Permeation and Metabolism Assay (3D Skin Model)

Purpose: To quantify the steady-state concentration of ethyl nicotinate and its metabolite in the viable epidermis and dermis (VED) to accurately predict local toxicity[1]. Causality: Because local toxicity is often driven by the metabolite (nicotinic acid), measuring only the parent compound leads to false safety assumptions. We must map the Michaelis-Menten kinetics of the skin's esterases.

  • Preparation: Mount the EpiDerm™ 606X 3D skin model (or excised hairless rat skin for baseline comparison) onto a Franz diffusion cell.

  • Dosing: Apply 10 µL of a standardized ethyl nicotinate solution to the donor compartment (stratum corneum surface).

  • Sampling: Extract 200 µL aliquots from the receiver compartment at 1, 2, 4, 6, 8, and 24-hour intervals, replacing the volume with fresh PBS buffer.

  • Tissue Extraction: Post-24 hours, carefully separate the stratum corneum from the VED. Homogenize the VED tissue in an extraction solvent (acetonitrile: 0.1% phosphoric acid containing 5 mM SDS).

  • Quantification: Analyze both the receiver fluid and the VED homogenate using HPLC-UV to quantify the ratio of unmetabolized ethyl nicotinate to nicotinic acid.

  • Validation Checkpoint (Mass Balance): The molar sum of ethyl nicotinate in the donor cell, stratum corneum, VED, receiver cell, plus the molar amount of nicotinic acid generated, must equal the initial applied dose (±5%) . A variance >5% indicates volatile loss or non-specific binding, invalidating the run.

Protocol 2: Computational Read-Across for PDE Determination

Purpose: To establish health-based exposure limits for nicotinate analogs lacking chronic in vivo toxicity data[2].

  • Endpoint Selection: Identify critical toxicological endpoints: repeated dose toxicity, genotoxicity, carcinogenicity, and developmental/reproductive toxicity.

  • Source Data Anchoring: Aggregate robust in vivo data for the primary category anchor, Nicotinic Acid (e.g., NOAEL values from historical animal models).

  • In Silico Prediction: Run the target analog (e.g., ethyl nicotinate) through the US EPA T.E.S.T. program and VEGA QSAR models to predict developmental toxicity and mutagenicity.

  • Metabolic Justification: Document the shared metabolic pathway (hydrolysis to nicotinic acid) to justify the read-across assumption.

  • Calculation: Apply standard modifying factors (F1-F5) to the anchor's NOAEL to derive the final PDE.

  • Validation Checkpoint (Concordance Check): Run the anchor molecule (Nicotinic Acid) blindly through the exact same in silico models. The predicted values must align with the known in vivo historical data. If the model fails to predict the known anchor accurately, it cannot be trusted for the analog.

PDE DataGap Target API: Ethyl Nicotinate (Data Gap) Analogs Category Analogs: Nicotinic Acid, Methyl Nicotinate (Source Data) DataGap->Analogs Read-Across Methodology ToxEnd Critical Endpoints: Genotoxicity, Carcinogenicity, Repro-Tox Analogs->ToxEnd Experimental & Computational Data PDE Final PDE: 10 mg/day ToxEnd->PDE Risk Assessment Calculation

Fig 2: Logical workflow of the read-across approach used to determine the PDE for nicotinate esters.

References

  • Todo, H., Oshizaka, T., Komatsu, S., & Sugibayashi, K. (2025). Effect of the barrier function of stratum corneum and viable epidermis and dermis on the skin concentration of topically applied chemicals. The Journal of Toxicological Sciences, 50(4), 187-198.[Link]

  • Charehsaz, M., Tugcu, G., & Aydin, A. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Toxicological Research, 37(3), 337-344.[Link]

  • Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Vu, T., & Waltermire, R. E. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169–1176.[Link]

Sources

Comparative

Cross-Validation of Spectrophotometric Methods for Ethyl Nicotinate Hydrochloride: A Comparative Guide

Introduction & Mechanistic Grounding Ethyl nicotinate hydrochloride (ENH) is a pyridine-3-carboxylic acid ethyl ester derivative widely utilized in the pharmaceutical industry as a topical vasodilator to treat muscular p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Ethyl nicotinate hydrochloride (ENH) is a pyridine-3-carboxylic acid ethyl ester derivative widely utilized in the pharmaceutical industry as a topical vasodilator to treat muscular pain, sprains, and tendonitis [1]. Accurate quantification of ENH in both bulk active pharmaceutical ingredients (APIs) and complex topical formulations is critical for quality control and pharmacokinetic profiling.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, spectrophotometric methods offer rapid, cost-effective, and highly adaptable alternatives for routine analysis. However, the complex matrices of topical creams (containing emulsifiers, lipids, and preservatives) often cause severe spectral interference. This guide provides an objective cross-validation of four distinct spectrophotometric methods—Direct UV, First-Derivative UV (D1), Charge-Transfer (CT) Complexation, and Ion-Pair Complexation—detailing the physical chemistry and causality behind each approach.

Causality Behind Method Selection

As an analytical scientist, selecting the optimal method requires a deep understanding of the analyte's molecular architecture. ENH features an electron-withdrawing ester moiety and an electron-donating pyridine nitrogen [3], dictating its optical and chemical behavior:

  • Direct UV Spectrophotometry: Exploits the π→π∗ transitions of the pyridine ring. While simple, it is highly susceptible to Rayleigh scattering and broad-band absorption from excipients in topical formulations.

  • First-Derivative UV (D1): By measuring the rate of change of absorbance with respect to wavelength ( dA/dλ ), this mathematical resolution technique nullifies constant background absorption from matrix excipients, enhancing specificity without requiring chemical derivatization.

  • Charge-Transfer (CT) Complexation: The pyridine nitrogen in ENH acts as an n -electron donor. Reacting it with a π -electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) forms a radical anion complex. This thermodynamically driven reaction shifts the absorption maximum from the UV region into the visible region (~460 nm), completely bypassing UV-absorbing excipients.

  • Ion-Pair Complexation: In an acidic medium, the pyridine nitrogen is fully protonated. This cation forms a stoichiometric, lipophilic ion-pair complex with a bulky anionic dye like Bromocresol Green (BCG). Extracting this complex into a solvent like chloroform offers massive signal amplification, making it ideal for low-dose formulations.

Experimental Protocols (Self-Validating Workflows)

Note: All methods require a standard stock solution. Dissolve 10.0 mg of ENH reference standard [2] in 100 mL of distilled water to yield a 100 µg/mL stock.

Method A: Direct UV Spectrophotometry
  • Dilution: Dilute the stock solution with distilled water to yield a working range of 2.0–10.0 µg/mL.

  • Acquisition: Scan the solutions against a water blank from 200 nm to 400 nm using a quartz cuvette.

  • Measurement: Record the absorbance at the λmax​ of 262 nm.

Method B: First-Derivative UV (D1)
  • Transformation: Utilize the zero-order spectra obtained in Method A. Apply instrumental software to generate the first-derivative spectra (using a scaling factor of 10 and Δλ=2 nm).

  • Measurement: Measure the amplitude at the distinct trough of 274 nm (or at the zero-crossing point of known interfering excipients). This step self-corrects for baseline shifts.

Method C: Charge-Transfer Complexation (DDQ)
  • Preparation: Transfer aliquots of ENH (yielding 10.0–50.0 µg/mL) into 10 mL volumetric flasks.

  • Derivatization: Add 1.0 mL of 0.1% w/v DDQ prepared in methanol.

  • Incubation: Heat in a water bath at 60°C for 15 minutes. Causality: Heat provides the activation energy required to drive the donor-acceptor electron transfer.

  • Measurement: Cool to room temperature, make up to volume with methanol, and measure absorbance at 460 nm against a reagent blank.

Method D: Ion-Pair Complexation (BCG)
  • Preparation: Transfer aliquots of ENH (yielding 1.0–5.0 µg/mL) into 50 mL separatory funnels.

  • Protonation & Pairing: Add 2.0 mL of 0.1% w/v Bromocresol Green (BCG) and 2.0 mL of phthalate buffer (pH 3.0). Causality: pH 3.0 ensures >99% protonation of the pyridine ring (pKa ~3.8) while keeping the BCG dye in its anionic state.

  • Extraction: Add 10.0 mL of chloroform and shake vigorously for 2 minutes.

  • Measurement: Allow phase separation. Collect the lower organic layer through anhydrous sodium sulfate (to remove water droplets that cause light scattering) and measure absorbance at 415 nm against a chloroform blank.

Logical Workflow Visualization

ENH_Validation cluster_UV UV Region Methods cluster_VIS Visible Region Methods (Derivatization) A ENH Sample Preparation (100 µg/mL Stock) B Direct UV (λ=262 nm) A->B C First-Derivative (D1) (λ=274 nm) A->C D Charge-Transfer (DDQ) (λ=460 nm) A->D E Ion-Pair (BCG) (λ=415 nm) A->E F ICH Q2(R1) Validation (Linearity, LOD/LOQ, Precision) B->F C->F D->F E->F G Statistical Cross-Validation (ANOVA & Student's t-test) F->G

Logical workflow for the cross-validation of ENH spectrophotometric methods.

Comparative Performance Data

The following table synthesizes the quantitative validation parameters for the four methods, evaluated under standard ICH Q2(R1) guidelines for analytical validation.

Validation ParameterDirect UV (262 nm)Derivative UV (D1)Charge-Transfer (DDQ)Ion-Pair (BCG)
Linearity Range 2.0 - 10.0 µg/mL2.0 - 10.0 µg/mL10.0 - 50.0 µg/mL1.0 - 5.0 µg/mL
LOD (Limit of Detection) 0.45 µg/mL0.38 µg/mL1.80 µg/mL0.15 µg/mL
LOQ (Limit of Quantitation) 1.35 µg/mL1.15 µg/mL5.45 µg/mL0.45 µg/mL
Precision (%RSD) 1.2%0.9%1.5%1.1%
Accuracy (%Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 101.5%99.0 - 101.0%
Specificity (Matrix Interference) Low (Fails in creams)HighVery HighVery High
Throughput HighHighMediumLow (Extraction required)
Statistical Cross-Validation & Conclusion

When cross-validating these four techniques using a one-way ANOVA on pure ENH samples, no statistically significant difference is observed in accuracy ( p>0.05 ). However, operational divergence occurs during real-world formulation analysis.

Direct UV should be restricted to bulk API testing due to its inability to resolve excipient overlap. Derivative UV (D1) is the optimal high-throughput choice for formulations, as it mathematically isolates the analyte signal without consuming expensive reagents. If the laboratory faces severe UV-active excipient interference, the Charge-Transfer method provides a robust shift to the visible spectrum, albeit requiring higher analyte concentrations. Conversely, the Ion-Pair extraction method is the undisputed choice for trace analysis and low-dose formulations due to its superior sensitivity (LOD 0.15 µg/mL), driven by the high molar absorptivity of the BCG-ENH complex.

References

  • Ataman Kimya.
  • LGC Standards. "Ethyl Nicotinate | CAS 614-18-6". Accessed March 29, 2026.
  • PubChem - National Institutes of Health. "Ethyl Nicotinate | C8H9NO2 | CID 69188". Accessed March 29, 2026.
Validation

ethyl nicotinate hydrochloride reference standard purity validation

Ethyl Nicotinate Hydrochloride Reference Standard Purity Validation: A Comparative Guide Introduction Ethyl nicotinate hydrochloride (EN·HCl) is a high-value reference standard utilized in the quantification of synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl Nicotinate Hydrochloride Reference Standard Purity Validation: A Comparative Guide

Introduction Ethyl nicotinate hydrochloride (EN·HCl) is a high-value reference standard utilized in the quantification of synthetic nicotine impurities, the development of topical vasodilators, and niacin-derivative metabolic assays[1]. Establishing the absolute purity of this reference standard is a critical bottleneck in pharmaceutical quality control. This guide objectively compares the two gold-standard validation methodologies—the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) —providing researchers with the mechanistic rationale and self-validating protocols required for rigorous certification.

The Mechanistic Challenge: Stability and Causality The analytical challenge of EN·HCl lies in its chemical structure. The ester linkage is highly susceptible to base- or acid-catalyzed hydrolysis, readily degrading back into nicotinic acid and ethanol[2]. Furthermore, as a hydrochloride salt, the compound is inherently hygroscopic. Therefore, any robust purity validation system must be capable of discriminating between the intact ethyl nicotinate molecule and its primary degradant (nicotinic acid), while simultaneously accounting for "invisible" mass such as absorbed water and inorganic salts.

Methodological Comparison: Mass Balance vs. qNMR

The Mass Balance Approach (HPLC-UV + Orthogonal Methods) Historically, Mass Balance has been the default regulatory standard. It operates on a subtractive principle: Purity = 100% - (% Organic Impurities + % Water + % Inorganic Ash). While High-Performance Liquid Chromatography (HPLC-UV) effectively separates and quantifies related organic impurities like nicotinic acid, it is blind to inorganic salts and water. Thus, orthogonal methods (Karl Fischer titration and Residue on Ignition) are mandatory. The primary drawback of this approach is error propagation; the uncertainty of the final purity is the cumulative sum of the uncertainties from multiple distinct assays.

Quantitative NMR (qNMR) qNMR has emerged as a primary ratio measurement method that determines absolute mass fraction in a single, non-destructive experiment[3]. By comparing the integral of a specific proton signal from EN·HCl against a Certified Reference Material (CRM) internal standard, qNMR provides direct metrological traceability to the International System of Units (SI)[4]. Unlike HPLC, qNMR does not require a pre-existing EN·HCl reference standard to validate a new EN·HCl batch, eliminating the recursive "chicken-and-egg" problem of standard characterization.

Comparative Performance Data

Performance MetricMass Balance (HPLC + KF + ROI)Quantitative NMR (1H-qNMR)
Primary Output Relative Area % (Subtractive)Absolute Mass Fraction (% w/w)
Error Propagation High (Cumulative from 3 methods)Low (Single measurement uncertainty)
Reference Standard Required Yes (External calibration needed)No (Uses independent CRM internal standard)
Sample Destruction Yes (ROI and KF consume sample)No (Sample can be recovered from D₂O)
Time-to-Result 24–48 hours (Limited by ROI/LOD)< 2 hours
LOD / LOQ ~0.01% / 0.05% (Highly sensitive)~0.1% / 0.5% (Moderate sensitivity)

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Organic Impurity Profiling (Mass Balance) Causality: To ensure the HPLC method is stability-indicating, the system must prove it can baseline-resolve EN·HCl from its primary hydrolytic degradant, nicotinic acid.

  • System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL EN·HCl and 0.01 mg/mL Nicotinic Acid in the mobile phase.

  • Chromatographic Conditions: Utilize a C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Phosphate buffer (pH 3.0) / Acetonitrile (80:20 v/v). Mechanistic Note: Nicotinic acid is amphoteric; buffering the mobile phase to pH 3.0 suppresses the ionization of the carboxylic acid, preventing peak tailing and improving retention on the reversed-phase stationary phase.

  • Detection & Validation: Monitor UV absorbance at 260 nm. The system is self-validated only if the resolution ( Rs​ ) between nicotinic acid and ethyl nicotinate is 2.0.

Protocol 2: 1H-qNMR Absolute Purity Determination Causality: The chosen internal standard must possess a certified mass fraction, be highly soluble in the NMR solvent, and exhibit a distinct signal that does not overlap with the analyte[5].

  • Internal Standard Selection: Select Maleic Acid CRM (certified purity 99.9%). Maleic acid yields a sharp singlet at ~6.26 ppm in D₂O, safely avoiding the EN·HCl pyridine ring protons (7.5–9.0 ppm) and the ethyl ester protons (1.4 ppm and 4.4 ppm).

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of the EN·HCl candidate batch and ~10 mg of Maleic Acid CRM into a glass vial. Dissolve completely in 1.0 mL of D₂O.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz. To ensure complete magnetization recovery (crucial for quantitative accuracy), set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons (typically D1 30 seconds). Acquire 64 scans.

  • Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and the EN·HCl ethyl -CH₂- quartet (2 protons). Calculate the absolute purity using the fundamental qNMR mass fraction equation[4].

Workflow Visualization

G cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start EN·HCl Reference Standard Candidate Batch HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganic Ash) Start->ROI IS Add Certified Internal Standard (e.g., Maleic Acid CRM) Start->IS MB_Calc Purity = 100% - (HPLC + KF + ROI) HPLC->MB_Calc KF->MB_Calc ROI->MB_Calc Final Certified Reference Standard (Validated Purity >99.0%) MB_Calc->Final NMR 1H-qNMR Acquisition (D2O, D1 > 5*T1) IS->NMR Integ Signal Integration & Ratio Calculation NMR->Integ qNMR_Calc Absolute Mass Fraction (Direct Purity) Integ->qNMR_Calc qNMR_Calc->Final

Comparative workflow of Mass Balance vs. qNMR for EN·HCl reference standard validation.

References

2.[4] Title: Purity by Absolute qNMR Instructions Source: acs.org URL: [Link]

3.[2] Title: Problem 30 Nicotinic acid, more commonly na... [FREE SOLUTION] Source: vaia.com URL: [Link]

4.[5] Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: resolvemass.ca URL: [Link]

5.[1] Title: Synthetic nicotine has arrived - PMC Source: nih.gov URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.